Product packaging for Formamide-d2(Cat. No.:)

Formamide-d2

Cat. No.: B1490776
M. Wt: 47.053 g/mol
InChI Key: ZHNUHDYFZUAESO-ZSJDYOACSA-N
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Description

Formamide-N,N-D2 is a deuterated analog of formamide where the two hydrogen atoms on the primary amide group are replaced with deuterium. This isotopic substitution makes it an invaluable solvent and reagent in various research fields, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR, Formamide-N,N-D2 is used to suppress the hydrogen signal from the solvent, thereby eliminating background interference and allowing for clearer analysis of the solute molecules. Formamide itself is a versatile compound with a high boiling point and excellent solvation properties for many ionic compounds and polymers. It is used as a swelling agent for cellulosic fibers, a solvent in the processing of polymers like polyacrylonitrile, and a constituent in cryoprotectant vitrification mixtures. Furthermore, formamide is a subject of interest in prebiotic chemistry research, as it is considered a potential starting material for the formation of nucleobases and other biological molecules under early Earth conditions. The deuterated form enables detailed mechanistic studies in these and other chemical reactions without solvent interference. This product is intended for research applications and is not for diagnostic, therapeutic, or personal use. Chemical Data: • CAS Number: 35645-04-6 • Molecular Formula: C D2 H N O • Synonym: [N-2H2]Formamide • Purity: 99 atom % D (min 98% chemical purity) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NO B1490776 Formamide-d2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dideuterioformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Formamide-d2 physical properties for researchers

Author: BenchChem Technical Support Team. Date: November 2025

Formamide-d2: A Technical Guide for Researchers

An In-depth Examination of the Physical Properties and Experimental Methodologies for Formamide-N,N-d2

This compound, specifically Formamide-N,N-d2, is the deuterated isotopologue of formamide where the two hydrogen atoms on the amide nitrogen are substituted with deuterium. This modification makes it a valuable solvent in various research applications, particularly in NMR (Nuclear Magnetic Resonance) spectroscopy, where the absence of protons on the nitrogen minimizes solvent interference. It is also used as a denaturant for DNA and RNA, where its ability to lower the melting temperature of nucleic acid duplexes is critical.[1][2] This guide provides a detailed overview of its core physical properties, the experimental protocols used to determine them, and a logical workflow for its application in a research setting.

Core Physical and Chemical Properties

The introduction of deuterium increases the molecular weight of formamide and can subtly influence its physical properties such as density and boiling point. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueUnitNotes
Chemical Formula CHD₂NO[1]-Specifically Formamide-N,N-d2
Molecular Weight 47.05[1] g/mol Calculated
CAS Number 35645-04-6[1][3]-For Formamide-N,N-d2
Appearance Colorless liquid[4][5][6]-Often described as oily or viscous[5][6]
Melting Point ~2-3°CSimilar to non-deuterated formamide[5][7]
Boiling Point ~210°CSimilar to non-deuterated formamide[5][6][7][8]
Density ~1.14g/mLSlightly higher than non-deuterated formamide
Refractive Index (n20/D) ~1.447[5][9]-Similar to non-deuterated formamide
Isotopic Purity ≥99atom % D[3]Commercially available standard
Chemical Purity ≥98%[3]Commercially available standard

Note: The values for melting point, boiling point, density, and refractive index are based on the properties of standard formamide (CAS 75-12-7)[4][5][7], as specific experimental values for the deuterated version are not widely published. Deuteration typically causes minor increases in these values.

Experimental Protocols for Property Determination

The characterization of this compound relies on standard analytical chemistry techniques. Below are detailed methodologies for determining its key physical properties.

Determination of Melting Point (Capillary Method)
  • Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, cooling bath (e.g., dry ice/acetone).

  • Procedure:

    • Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube. The sample is then frozen by immersing the bottom of the tube in a cooling bath.

    • Apparatus Setup: The frozen capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

    • Heating: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure substance, this range should be narrow.

Determination of Boiling Point (Distillation Method)
  • Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, calibrated thermometer, heating mantle, boiling chips.

  • Procedure:

    • Setup: A small volume of this compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The flask is connected to a condenser and a receiving flask.

    • Thermometer Placement: A thermometer is positioned so that its bulb is just below the side arm of the distillation flask, ensuring it measures the temperature of the vapor that is distilling.

    • Heating: The flask is gently heated. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

    • Measurement: The temperature is recorded when it stabilizes, which indicates the boiling point. This is the temperature at which a constant reflux of condensate is observed on the thermometer bulb.

Determination of Density (Pycnometer Method)
  • Objective: To accurately measure the mass per unit volume of this compound.

  • Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance, thermostat/water bath.

  • Procedure:

    • Calibration: The empty pycnometer is weighed precisely. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20°C) and weighed again to determine its exact volume.

    • Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound. It is brought to the same specific temperature in a water bath.

    • Weighing: The pycnometer filled with this compound is weighed.

    • Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)
  • Objective: To measure the extent to which light is bent when passing through this compound.

  • Apparatus: Abbe refractometer, constant temperature water bath, dropper, lint-free tissue.

  • Procedure:

    • Calibration: The refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

    • Sample Application: A few drops of this compound are placed on the prism of the refractometer. The prisms are then closed and locked.

    • Temperature Control: The prisms are brought to a constant temperature (typically 20°C) using the connected water bath.

    • Measurement: The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

Visualized Workflow: Application in Research

This compound is a crucial solvent for preparing samples for NMR spectroscopy, a primary technique for determining molecular structure. The following diagram illustrates a typical workflow for this process.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation a Weigh Analyte b Dissolve in This compound a->b c Add Internal Standard (e.g., TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into NMR Spectrometer d->e Sample Ready f Acquire Spectrum (e.g., 1H, 13C) e->f g Process Data (FT, Phasing, Baseline Correction) f->g h Analyze Chemical Shifts, Coupling Constants, Integrals g->h Processed Data i Elucidate Molecular Structure h->i

Caption: Workflow for NMR sample preparation and analysis using this compound.

References

A Technical Guide to Deuterated Formamide: Isotopic Purity Specifications and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity specifications of deuterated formamide, a critical reagent in various scientific and pharmaceutical applications. The guide details the analytical methodologies used to determine isotopic purity, offering insights into the experimental protocols and data interpretation.

Introduction to Deuterated Formamide

Deuterated formamide, in which one or more hydrogen atoms are replaced by deuterium, is an essential tool in numerous research and development fields. Its applications range from its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to its role as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) for pharmacokinetic and metabolic studies.[1][2][3] The utility of deuterated formamide is intrinsically linked to its isotopic purity, which dictates the accuracy and reliability of experimental results.

Isotopic Purity Specifications

The isotopic purity of deuterated formamide is a measure of the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Commercially available deuterated formamide, particularly N,N-Dimethylformamide-d7, typically boasts a high isotopic enrichment.

Product SpecificationIsotopic Purity (atom % D)Chemical Purity (%)Source
N,N-Dimethylformamide-d799.5≥99.5Cambridge Isotope Laboratories[4]
N,N-Dimethylformamide-d799.5Not specifiedFisher Scientific[5]
Deuterated Formamide (DCONH2)99.3Not specifiedMSD Isotopes (as used in research)[6]

Table 1: Summary of Commercially Available Deuterated Formamide Specifications. This table presents the typical isotopic and chemical purity of deuterated formamide from various suppliers.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity is crucial for validating the quality of deuterated formamide. The two primary analytical techniques employed for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the concentration and purity of a substance.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] For assessing isotopic purity, both proton (¹H) and deuterium (²H) NMR can be utilized.

Experimental Protocol: ¹H qNMR for Isotopic Purity of Deuterated Formamide

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated formamide sample.

    • Dissolve the sample in a suitable, non-deuterated solvent.

    • Add a known amount of an internal standard with a certified purity. The internal standard should have a simple ¹H NMR spectrum that does not overlap with any residual proton signals from the deuterated formamide.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • Optimize other acquisition parameters, such as the number of scans, to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the residual protons in the deuterated formamide and the signals of the internal standard.

    • Calculate the isotopic purity by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of both the analyte and the standard.[8][9]

Logical Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis start Start weigh_sample Accurately Weigh Deuterated Formamide start->weigh_sample weigh_standard Accurately Weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in Non-Deuterated Solvent weigh_standard->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Conditions) dissolve->acquire integrate Integrate Residual Proton and Standard Signals acquire->integrate calculate Calculate Isotopic Purity integrate->calculate end End calculate->end

Caption: Workflow for determining isotopic purity using quantitative NMR (qNMR).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is another highly sensitive and accurate method for determining the isotopic purity of deuterated compounds.[10][11] This technique distinguishes between the different isotopologues of a molecule based on their precise mass-to-charge ratios.

Experimental Protocol: HRMS for Isotopic Purity of Deuterated Formamide

  • Sample Preparation:

    • Prepare a dilute solution of the deuterated formamide in a suitable solvent compatible with the chosen ionization source (e.g., electrospray ionization - ESI).

  • Mass Spectrometry Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the high-resolution mass spectrum in the appropriate mass range to observe the molecular ions of the different isotopologues of formamide.

  • Data Analysis:

    • Identify the peaks corresponding to the fully deuterated species and any residual, partially protonated species.

    • The isotopic purity is calculated from the relative abundances of the ion signals of the different H/D isotopologues.[10][11]

Experimental Workflow for HRMS Isotopic Purity Analysis

HRMS_Workflow start Start prep Prepare Dilute Solution of Deuterated Formamide start->prep infuse Infuse Sample into Mass Spectrometer prep->infuse acquire Acquire High-Resolution Mass Spectrum infuse->acquire identify Identify Isotopologue Peaks acquire->identify calculate Calculate Isotopic Purity from Relative Abundances identify->calculate end End calculate->end

References

An In-depth Technical Guide to the Synthesis and Purification of Formamide-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Formamide-d2 (DCONH₂), a deuterated isotopologue of formamide. This document details two primary synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in the preparation of this important labeled compound. This compound is a valuable solvent and reagent in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and as a building block in the synthesis of deuterated pharmaceutical compounds.

Physical and Chemical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, with slight differences arising from the isotopic substitution.

PropertyValue (for HCONH₂)Notes on this compound (DCONH₂)
Molecular Formula CH₃NOCH₂DNO or CD₂HNO or CD₃NO
Molecular Weight 45.04 g/mol Approx. 47.05 g/mol (for DCONH₂)
Appearance Colorless, oily liquidIdentical
Odor Faint ammonia-likeIdentical
Boiling Point 210 °C (decomposes)[1]Expected to be very similar.
Melting Point 2.55 °CExpected to be very similar.
Density 1.133 g/cm³ at 20 °CSlightly higher due to the increased mass of deuterium.
Solubility Miscible with water and many organic solvents.Miscible with water, D₂O, and many organic solvents.

Synthesis of this compound

Two primary methodologies for the synthesis of this compound are presented: synthesis from a deuterated precursor (Formic acid-d) and direct hydrogen-deuterium (H/D) exchange on formamide.

Methodology 1: Synthesis from Formic Acid-d

This method involves the preparation of formic acid-d (DCOOH) followed by its amidation to yield this compound. This approach offers a high degree of deuterium incorporation at the formyl position.

2.1.1. Synthesis of Formic Acid-d

A common route to formic acid-d is through the pyrolysis of oxalic acid-d₂, which is prepared by H/D exchange with deuterium oxide (D₂O).

Experimental Protocol: Preparation of Formic acid-d

  • Preparation of Oxalic Acid-d₂: 10 g of anhydrous oxalic acid is recrystallized three times from 9 ml of deuterium oxide (D₂O). After each recrystallization, the crystals are purified by sublimation at approximately 1 mm Hg.

  • Pyrolysis: The resulting oxalic acid-d₂ is pyrolyzed by sublimation at ~1 mm Hg through a 10-inch column packed with glass wool and heated to 220 °C.

  • Collection: The formic acid-d formed is collected in a cold trap. This process typically yields around 2.2 g of formic acid-d from 8.8 g of oxalic acid-d₂ (a yield of approximately 98%).[2]

  • Purification: The collected formic acid-d can be further purified by fractional distillation under reduced pressure.

2.1.2. Amidation of Formic Acid-d

The deuterated formic acid is then reacted with ammonia to produce ammonium formate-d, which is subsequently dehydrated to this compound.

Experimental Protocol: Amidation to this compound

  • Formation of Ammonium Formate-d: Dry ammonia gas is bubbled through a cooled solution of formic acid-d. The reaction is exothermic and should be performed in an ice bath to control the temperature.

  • Dehydration: The resulting ammonium formate-d is heated to approximately 180 °C. Water (as D₂O and H₂O) will distill off, and the remaining liquid will be crude this compound.

  • Purification: The crude this compound is then purified by fractional distillation under vacuum.

Quantitative Data for Methodology 1

StepStarting MaterialsProductYieldDeuterium Incorporation
Formic Acid-d Synthesis Oxalic acid, D₂OFormic acid-d~98%>98% at the formyl position
Amidation Formic acid-d, AmmoniaThis compoundHigh>98% at the formyl position

Note: The yield for the amidation step is generally high but can vary depending on the reaction scale and setup.

Workflow for Synthesis of this compound from Formic Acid-d

A Anhydrous Oxalic Acid C Recrystallization & Sublimation A->C B Deuterium Oxide (D₂O) B->C D Oxalic Acid-d₂ C->D E Pyrolysis (220 °C) D->E F Formic Acid-d E->F H Amidation & Dehydration (180 °C) F->H G Ammonia (NH₃) G->H I Crude this compound H->I J Vacuum Fractional Distillation I->J K Pure this compound J->K

Synthesis of this compound via Formic Acid-d.
Methodology 2: Direct Hydrogen-Deuterium (H/D) Exchange

This method involves the direct exchange of the protons on the formamide molecule with deuterium from a deuterium source, typically D₂O, often under catalytic conditions. This can lead to deuteration at both the formyl and amide positions.

Experimental Protocol: H/D Exchange on Formamide

  • Reaction Setup: In a sealed reaction vessel, formamide is dissolved in a large excess of deuterium oxide (D₂O).

  • Catalysis (Optional): To facilitate the exchange, a catalyst can be added. This can be an acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄) or a base catalyst (e.g., sodium deuteroxide, NaOD). The choice of catalyst will influence the rate and extent of deuteration.

  • Reaction Conditions: The mixture is heated with stirring for a prolonged period. The temperature and reaction time will depend on the desired level of deuteration and the catalyst used. For example, heating at 100-150 °C for 24-48 hours can be effective.

  • Workup: After cooling, the excess D₂O can be removed by distillation under reduced pressure.

  • Purification: The resulting deuterated formamide is purified by fractional distillation under vacuum.

Quantitative Data for Methodology 2

CatalystTemperatureReaction TimeDeuterium Incorporation
None (autocatalysis)150-180 °C48-72 hModerate
Acid (e.g., D₂SO₄)100-120 °C24-48 hHigh
Base (e.g., NaOD)80-100 °C12-24 hHigh

Note: The degree of deuterium incorporation is highly dependent on the reaction conditions and the molar excess of D₂O.

Logical Flow of H/D Exchange

cluster_0 Reaction Mixture cluster_1 Process cluster_2 Outcome Formamide Formamide (HCONH₂) Heating Heating with Stirring Formamide->Heating D2O Deuterium Oxide (D₂O) D2O->Heating Catalyst Catalyst (Acid or Base) Catalyst->Heating Equilibrium H/D Exchange Equilibrium Heating->Equilibrium Formamide_d2 This compound (DCOND₂) Equilibrium->Formamide_d2

Direct H/D Exchange for this compound Synthesis.

Purification of this compound

Regardless of the synthetic route, purification of the crude this compound is crucial to remove impurities such as water (H₂O and D₂O), residual starting materials, and decomposition products.

Experimental Protocol: Purification

  • Drying with Molecular Sieves: The crude this compound is treated with activated 3Å molecular sieves to remove water. The mixture is allowed to stand for several hours with occasional swirling.

  • Deionization with Ion-Exchange Resins: To remove ionic impurities, the dried this compound is passed through a mixed-bed ion-exchange resin.

  • Fractional Distillation: The final purification step is a fractional distillation under reduced pressure. This is essential to separate the this compound from any remaining non-volatile impurities and decomposition products. The boiling point of formamide is high, and it can decompose at atmospheric pressure, making vacuum distillation necessary.

Purification Workflow

Crude Crude this compound MolSieves Treatment with 3Å Molecular Sieves Crude->MolSieves Dried Dried this compound MolSieves->Dried IonExchange Passage through Ion-Exchange Resin Dried->IonExchange Deionized Deionized this compound IonExchange->Deionized Distillation Vacuum Fractional Distillation Deionized->Distillation Pure Pure this compound Distillation->Pure

Purification process for this compound.

Characterization

The purity and isotopic enrichment of the synthesized this compound can be determined using standard analytical techniques:

  • NMR Spectroscopy (¹H and ²H): ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the proton signals. ²H NMR will show a signal corresponding to the incorporated deuterium.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the deuterated product and provide an accurate measure of the isotopic distribution.

  • Infrared (IR) Spectroscopy: The C-D and N-D stretching frequencies will appear at lower wavenumbers compared to the C-H and N-H stretches in the non-deuterated formamide, providing evidence of deuteration.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any of the described procedures.

References

A Comprehensive Technical Guide to the Safe Handling of Formamide-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of the safety precautions and handling procedures for Formamide-d2. Given that the primary hazards of a deuterated compound are determined by the inherent toxicity of the parent molecule, this document draws upon the extensive safety data available for Formamide (CAS 75-12-7). The isotopic substitution of hydrogen with deuterium does not significantly alter the chemical reactivity or the toxicological profile in the context of handling and personal protection.

Hazard Identification and Classification

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling in a laboratory setting.

GHS Hazard Statements:

  • H351: Suspected of causing cancer.[1]

  • H360FD: May damage fertility. May damage the unborn child.[1]

  • H373: May cause damage to organs (specifically the blood and cardiovascular system) through prolonged or repeated exposure if swallowed.[1]

Primary Routes of Exposure:

  • Inhalation: Vapors can be inhaled, potentially causing irritation to the respiratory tract and systemic effects.

  • Skin Contact: Can be absorbed through the skin, which may lead to systemic toxicity. It is also a moderate skin irritant.[2]

  • Eye Contact: Can cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

Quantitative Toxicity Data

The following tables summarize the available acute toxicity data for Formamide. This data is essential for risk assessment in the laboratory.

Table 1: Acute Toxicity Data for Formamide

Route of ExposureSpeciesValueReference
Oral LD50Rat5325 - 5577 mg/kg[3]
Oral LD50Mouse3150 mg/kg[3][4]
Dermal LD50Rabbit17,000 mg/kg[3]
Inhalation LC50Rat>21 mg/L (4 hours)[5][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is critical for safe storage and handling. The properties are expected to be very similar to non-deuterated formamide.

Table 2: Physical and Chemical Properties of Formamide

PropertyValueReference
Appearance Colorless, viscous liquid[7]
Odor Faint ammonia-like[7][8]
Boiling Point 210 °C (decomposes)[4][8]
Melting Point 2-3 °C
Flash Point 175 °C
Vapor Pressure 0.08 mbar @ 20 °C
Vapor Density 1.56 (heavier than air)[7][8]
Specific Gravity 1.133
Solubility Miscible with water[9]

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following is a generalized protocol for handling this substance in a laboratory setting.

4.1. Engineering Controls

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

4.2. Personal Protective Equipment (PPE)

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Lab Coat: A buttoned, full-length lab coat must be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

4.3. Handling and Storage

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygroscopic: this compound is hygroscopic and will absorb moisture from the air. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[4]

  • Container Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

4.4. Spill and Emergency Procedures

  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • First Aid - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • First Aid - Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • First Aid - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Formamide_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat prep->ppe Step 1 fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood Step 2 handling Chemical Handling fume_hood->handling Step 3 weighing Weighing/Measuring handling->weighing reaction Reaction/Procedure weighing->reaction storage Temporary Storage (Sealed Container) reaction->storage completion Procedure Completion reaction->completion storage->completion decontamination Decontaminate Work Area completion->decontamination Step 4 waste_disposal Dispose of Hazardous Waste (Properly Labeled Container) decontamination->waste_disposal Step 5 remove_ppe Remove PPE waste_disposal->remove_ppe Step 6 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Step 7

Safe handling workflow for this compound.

References

Solubility of Organic Compounds in Formamide-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of organic compounds in deuterated formamide (Formamide-d2), a polar, hygroscopic solvent. While quantitative solubility data for a wide range of specific organic compounds in this compound is not extensively available in published literature, this guide leverages available data for non-deuterated formamide as a close proxy, discusses experimental protocols for determining solubility, and presents logical workflows for solvent selection in a research and development context.

Core Concepts in Solubility

The solubility of an organic compound in a given solvent is governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Formamide is a highly polar solvent due to the presence of the amide functional group, which can participate in hydrogen bonding. Its deuterated counterpart, this compound, shares these properties.

It is generally accepted that the solubilities of compounds in deuterated and non-deuterated solvents are very similar, with only minor differences expected. Therefore, the solubility data and qualitative descriptions for formamide can be considered a reliable guide for this compound.

Qualitative Solubility of Compound Classes in Formamide

Based on available data for non-deuterated formamide, the following table summarizes the general solubility of various classes of organic and inorganic compounds.

Compound ClassSolubility in FormamideReference
Polymers
TanninsSoluble
StarchSoluble
LigninSoluble
Polyvinyl alcoholSoluble
Cellulose acetateSoluble
NylonSoluble
Inorganic Salts
Chlorides of Cu, Pb, Zn, Sn, Co, Fe, Al, NiSoluble
Acetates of alkali metalsSoluble
Rubidium Bromide & Cesium BromideSolubility decreases with addition of formamide to aqueous solution
Organic Solvents
WaterMiscible
MethanolMiscible
EthanolMiscible
AcetoneMiscible
Acetic AcidMiscible
DioxaneMiscible
Ethylene GlycolMiscible
GlycerolMiscible
PhenolMiscible
Diethyl EtherVery slightly soluble
BenzeneVery slightly soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in drug development for formulation, efficacy, and bioavailability studies. Two common methods for determining the solubility of organic compounds are the shake-flask method and NMR-based methods.

Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of this compound in a sealed, temperature-controlled container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is usually achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).

  • Quantification: Determine the concentration of the solute in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations should be used for accurate quantification.

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Small-Scale Solubility Determination for NMR Analysis

For many applications in drug discovery and research, only a small amount of a compound is available. NMR spectroscopy offers a rapid and material-sparing method to estimate solubility.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of an internal standard in this compound. The internal standard should be soluble in this compound and have a resonance that does not overlap with the analyte signals.

    • In an NMR tube, add a known mass of the compound to be tested.

    • Add a precise volume (e.g., 0.6 mL) of the this compound/internal standard solution to the NMR tube.

  • Equilibration and Dissolution:

    • Vortex the NMR tube to facilitate dissolution.

    • If the compound does not fully dissolve, allow the tube to stand undisturbed for a period to allow undissolved solid to settle. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative NMR (qNMR) include a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the concentration of the dissolved analyte relative to the known concentration of the internal standard.

Visualization of Workflows

General Solvent Selection Workflow in Drug Development

The selection of an appropriate solvent is a critical step in the development of pharmaceutical compounds, impacting crystallization, purification, and formulation. The following diagram illustrates a typical workflow.

G Figure 1. General Solvent Selection Workflow cluster_0 Initial Screening cluster_1 Experimental Validation cluster_2 Process Optimization start Define Compound Properties (Polarity, Functional Groups) screen Computational & High-Throughput Screening of a Broad Solvent List start->screen solubility Two-Point Solubility Measurement in a Reduced Solvent Set screen->solubility crystallization Small-Scale Crystallization Experiments solubility->crystallization process_dev Process Definition in Automated Reactors crystallization->process_dev scale_up Scale-up & Manufacturing process_dev->scale_up G Figure 2. Decision Tree for Formulation cluster_acid Acidic Compound cluster_base Basic Compound cluster_neutral Neutral Compound cluster_formulation Formulation Strategy start Assess Compound Functional Groups wa Weak Acid start->wa pKa < 7 sa Strong Acid start->sa pKa << 7 wb Weak Base start->wb pKa > 7 sb Strong Base start->sb pKa >> 7 neutral Non-ionizable start->neutral No ionizable groups aqueous Aqueous Vehicle (e.g., PBS) wa->aqueous Soluble? sa->aqueous Soluble? wb->aqueous Soluble? sb->aqueous Soluble? cosolvent Aqueous Vehicle with Co-solvent (e.g., Ethanol) neutral->cosolvent Try first aqueous->cosolvent No complexation Complexation Agent (e.g., Cyclodextrin) cosolvent->complexation No amorphous Amorphous Solid Dispersion complexation->amorphous No

Formamide-d2: A Technical Guide to Hygroscopicity and Storage for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hygroscopic nature of formamide-d2 and outlines best practices for its storage and handling. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated formamide in their work and seek to maintain its isotopic and chemical purity.

Executive Summary

This compound, the deuterated analog of formamide, is a valuable solvent and reagent in various scientific applications, including NMR spectroscopy and as a stabilizer for nucleic acids. However, its inherent hygroscopicity presents a significant challenge, as the absorption of atmospheric moisture can lead to H-D exchange, compromising its isotopic purity and altering its physical properties. This guide details the hygroscopic characteristics of formamide, provides recommended storage conditions, and outlines experimental protocols for assessing water content to ensure the integrity of the compound for research purposes.

Understanding the Hygroscopicity of Formamide

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. Formamide, and by extension this compound, is classified as a hygroscopic liquid.[1] The presence of a carbonyl group and an amide group allows for hydrogen bonding with water molecules, leading to the absorption of atmospheric moisture.

Quantitative Data on Formamide Hygroscopicity

The following table summarizes the physical properties of formamide (HCONH₂), which are expected to be very similar for this compound (DCOND₂).

PropertyValueReference
Physical State Colorless, viscous liquid[1]
Molecular Weight 45.04 g/mol [3]
Boiling Point 210 °C (decomposes)[3]
Melting Point 2-3 °C[3]
Density 1.133 g/cm³ at 20 °C[3]
Solubility in Water Miscible[3]

Note: This data is for non-deuterated formamide and serves as a close approximation for this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of this compound. The primary goals are to prevent moisture ingress and to minimize the potential for H-D exchange.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes degradation and pressure buildup.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture.
Container Tightly sealed, amber glass bottles with septum-sealed caps.Protects from light and moisture ingress.
Location Well-ventilated area, away from heat and incompatible materials.Ensures safety and stability.
Handling Procedures

To maintain the isotopic purity of this compound, all handling should be performed with care to avoid exposure to atmospheric moisture.

  • Inert Atmosphere: Whenever possible, handle this compound inside a glove box or under a gentle stream of dry, inert gas.

  • Dry Glassware: All glassware, syringes, and other equipment must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.

  • Syringe Transfer: Use a dry syringe to pierce the septum of the storage bottle and withdraw the required amount.

  • Prompt Sealing: Immediately reseal the storage bottle and any vessel containing the dispensed liquid.

Experimental Protocols for Hygroscopicity Assessment

Determining the water content of this compound is crucial for applications where isotopic purity is critical. The following are established methods for assessing hygroscopicity.

Gravimetric Method

This method involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.

Methodology:

  • Prepare a Controlled Humidity Environment: Utilize a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH). ASTM E104 provides a list of salts and the corresponding RH values they maintain.[4][5][6]

  • Sample Preparation: Place a known mass (e.g., 1-2 g) of this compound in a pre-weighed, shallow glass container.

  • Exposure: Place the container with the sample inside the desiccator.

  • Mass Measurement: At regular intervals (e.g., every 24 hours), remove the container and quickly weigh it on an analytical balance.

  • Calculation: The percentage of water absorbed is calculated as: ((Mass_final - Mass_initial) / Mass_initial) * 100

Karl Fischer Titration

This is a highly accurate method for determining the water content in a sample.

Methodology:

  • Apparatus: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

  • Procedure: a. Inject a known volume or mass of the this compound sample into the titration cell. b. The reagent is titrated into the cell until the endpoint is reached, which is detected potentiometrically. c. The amount of reagent consumed is directly proportional to the amount of water in the sample.

  • Calculation: The instrument's software typically calculates the water content in ppm or percentage.

Dynamic Vapor Sorption (DVS)

DVS is a sophisticated technique that measures the rate and amount of solvent uptake by a sample by flowing a carrier gas with a known relative humidity over it.[]

Methodology:

  • Sample Preparation: A small amount of the this compound sample is placed in the DVS instrument's microbalance.

  • Humidity Control: The instrument exposes the sample to a pre-programmed range of relative humidity levels.

  • Data Acquisition: The microbalance continuously records the change in sample mass as a function of humidity and time.

  • Analysis: The resulting sorption isotherm provides detailed information about the hygroscopic behavior of the material.

Visualizing the Handling Workflow

The following diagram illustrates the recommended workflow for handling hygroscopic and deuterated compounds like this compound to maintain their integrity.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage cluster_analysis Analysis (Optional) a Dry Glassware & Equipment (Oven, >100°C, >4h) b Cool in Desiccator a->b c Transfer this compound from Storage b->c Ready for use d Use Dry Syringe c->d e Dispense into Pre-dried Vessel d->e f Tightly Seal Container e->f After use h Perform Karl Fischer Titration or other QC method e->h Verify Purity g Store in Cool, Dry, Inert Environment f->g

Caption: Recommended workflow for handling this compound.

Conclusion

The hygroscopic nature of this compound necessitates stringent storage and handling protocols to preserve its isotopic purity. By understanding its affinity for moisture and implementing the recommended procedures, researchers can ensure the reliability of their experiments and the integrity of their results. Regular verification of water content using established analytical methods is a critical component of quality control for this important deuterated compound.

References

A Technical Guide to Deuterium Labeling in Formamide-d2: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Formamide-d2, a deuterated isotopologue of formamide. The strategic replacement of hydrogen with its heavy isotope, deuterium, imparts unique properties to the molecule, making it a valuable tool in various scientific disciplines, including structural biology, proteomics, and drug development. This document details the synthesis, analytical characterization, and key applications of this compound, with a focus on providing practical experimental protocols and quantitative data.

Core Concepts: The Significance of Deuterium Labeling

Deuterium labeling is the intentional substitution of protium (¹H) with deuterium (²H or D) in a molecule. This subtle change in mass, without altering the molecule's fundamental chemical properties, offers several advantages in analytical and experimental settings. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond gives rise to the kinetic isotope effect (KIE), which can slow down metabolic processes involving C-H bond cleavage. In the context of this compound, the primary benefits lie in its use as a solvent in nuclear magnetic resonance (NMR) spectroscopy to avoid proton signals that would otherwise obscure the signals of the analyte, and as a source of deuterium for labeling other molecules in various applications.

Synthesis and Isotopic Purity of this compound

The synthesis of this compound (DCOND₂) typically involves the deuteration of formamide or the use of deuterated precursors. One common approach is through H/D exchange reactions where formamide is treated with a deuterium source, such as deuterium oxide (D₂O), often under catalytic conditions to facilitate the exchange of the amide and formyl protons.

Experimental Protocol: Synthesis of this compound via H/D Exchange

Objective: To synthesize this compound with high isotopic enrichment.

Materials:

  • Formamide (HCONH₂)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 20 mL of formamide and 50 mL of deuterium oxide.

  • Add 0.5 g of anhydrous potassium carbonate as a catalyst to facilitate the H/D exchange.

  • Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 24 hours to allow for sufficient H/D exchange.

  • After the reflux period, allow the mixture to cool to room temperature.

  • To obtain purified this compound, the excess D₂O and the catalyst must be removed. This is achieved through fractional distillation under reduced pressure.

  • Set up a vacuum distillation apparatus and carefully distill the mixture. The boiling point of this compound is similar to that of formamide (around 210 °C at atmospheric pressure), but distillation under vacuum will lower the boiling point and prevent thermal decomposition.

  • Collect the fraction corresponding to this compound.

  • The isotopic purity of the resulting this compound should be determined using ¹H NMR and/or mass spectrometry.

Data Presentation: Physical and Isotopic Properties
PropertyFormamide (HCONH₂)This compound (DCOND₂)
Molecular Formula CH₃NOCD₃NO
Molecular Weight 45.04 g/mol [1][2]48.06 g/mol [3]
Boiling Point 210 °C (decomposes)[1][2]~210 °C[4]
Melting Point 2-3 °C[2]2-3 °C[4]
Density (at 25 °C) 1.133 g/mL[2]1.209 g/mL[4]
Refractive Index (n20/D) 1.4471.447[4]
Isotopic Purity (typical) N/A>98 atom % D[4]
Mass Shift (M+) N/AM+3[4]

Analytical Characterization of this compound

The determination of isotopic purity is crucial for the effective use of this compound. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

Objective: To quantify the percentage of deuterium incorporation in this compound.

Materials:

  • Synthesized this compound

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a deuterated NMR solvent (e.g., 5-10 mg in 0.6 mL of DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete relaxation of the protons, which is essential for accurate integration.

  • Identify the residual proton signals corresponding to the formyl proton (HCO) and the amide protons (NH₂). In this compound, these signals should be significantly diminished.

  • Integrate the area of the residual proton signals.

  • To calculate the isotopic purity, compare the integral of the residual proton signals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.

  • The percentage of deuteration can be calculated as: %D = (1 - (Integral of residual protons / Expected integral for non-deuterated)) * 100.

Mass Spectrometry Analysis

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of deuterium incorporation. For this compound (DCOND₂), a molecular ion peak at m/z 48.06 would be expected, representing a mass shift of +3 compared to unlabeled formamide (m/z 45.04). The relative intensities of the isotopic peaks can be used to calculate the isotopic distribution and purity.[5]

Applications in Research and Drug Development

This compound is a versatile tool with several key applications in scientific research and the pharmaceutical industry.

NMR Spectroscopy: A "Silent" Solvent for Structural Analysis

In ¹H NMR spectroscopy, the solvent itself can produce large signals that may overlap with and obscure the signals of the analyte. By using a deuterated solvent like this compound, the proton signals from the solvent are eliminated, providing a clear window to observe the protons of the molecule of interest. This is particularly crucial in the structural elucidation of small molecules and in studying molecular interactions.

Protein Denaturation Studies for NMR

Formamide is a well-known denaturant for proteins and nucleic acids.[6] this compound can be used in NMR studies to monitor the unfolding of proteins. By observing the changes in the NMR spectrum of a protein in the presence of increasing concentrations of this compound, researchers can gain insights into the stability and folding pathways of the protein at the atomic level. The use of a deuterated denaturant is advantageous as it minimizes the interference from the denaturant's own proton signals.

Objective: To observe the denaturation of a protein using ¹H-¹⁵N HSQC NMR spectroscopy with this compound.

Materials:

  • ¹⁵N-labeled protein of interest

  • This compound

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Prepare a stock solution of the ¹⁵N-labeled protein in the NMR buffer. The typical protein concentration for NMR is in the range of 0.1-1.0 mM.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the native protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Prepare a series of samples with increasing concentrations of this compound (e.g., 0%, 10%, 20%, 30%, ... 80% v/v).

  • Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

  • Analyze the spectra to observe changes in the chemical shifts and intensities of the amide peaks. As the protein unfolds, the peaks corresponding to the native state will decrease in intensity, and new peaks corresponding to the unfolded state will appear.

  • By plotting the changes in peak intensity or chemical shift as a function of this compound concentration, a denaturation curve can be generated, from which the thermodynamic stability of the protein can be determined.

Cryopreservation

Formamide is a component of vitrification solutions used for the cryopreservation of cells, tissues, and organs.[2] These solutions are designed to prevent the formation of damaging ice crystals during freezing by promoting a glass-like solidified state. While less common than its non-deuterated counterpart, this compound can be used in cryoprotectant cocktails for specialized research applications where isotopic labeling is desired for subsequent analysis of the cryopreserved material.

Quantitative Proteomics: Stable Isotope Dimethyl Labeling

In quantitative proteomics, stable isotope labeling is a powerful technique for comparing the relative abundance of proteins between different samples. One widely used method is stable isotope dimethyl labeling, which utilizes formaldehyde and a reducing agent to label the primary amines of peptides.[7] Deuterated formaldehyde (CD₂O) is a key reagent in this workflow. While not this compound itself, the principles of using a deuterated small molecule for isotopic labeling are directly applicable.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis SampleA Sample A (e.g., Control) ExtractionA Protein Extraction SampleA->ExtractionA SampleB Sample B (e.g., Treated) ExtractionB Protein Extraction SampleB->ExtractionB DigestionA Tryptic Digestion ExtractionA->DigestionA DigestionB Tryptic Digestion ExtractionB->DigestionB LabelingA Light Labeling (CH₂O + NaBH₃CN) DigestionA->LabelingA LabelingB Heavy Labeling (CD₂O + NaBD₃CN) DigestionB->LabelingB Mixing Combine Samples LabelingA->Mixing LabelingB->Mixing LC_MS LC-MS/MS Analysis Mixing->LC_MS DataAnalysis Data Analysis & Quantification LC_MS->DataAnalysis

Caption: Stable isotope dimethyl labeling workflow for quantitative proteomics.

Conclusion

This compound is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its utility as a "silent" solvent in NMR spectroscopy, a denaturant for protein folding studies, a component in cryopreservation, and its conceptual link to stable isotope labeling techniques in proteomics underscore the importance of deuterium labeling in modern scientific research. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the effective application of this compound in a variety of experimental settings.

References

A Technical Guide to the Application of Formamide-d2 in Prebiotic Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Formamide (HCONH₂) is a cornerstone molecule in prebiotic chemistry, recognized for its remarkable ability to generate a wide array of biomolecules, including the nucleobases of RNA and DNA, under plausible prebiotic conditions.[1][2][3][4] This technical guide explores the application of its deuterated isotopologue, formamide-d₂ (DCOND₂), as a sophisticated tool for elucidating the complex reaction mechanisms that may have led to the origin of life. By leveraging the deuterium kinetic isotope effect (KIE), researchers can probe rate-determining steps and trace atomic pathways, offering deeper insights into the synthesis of life's fundamental building blocks.

Introduction to Formamide-d2 and the Kinetic Isotope Effect

Formamide is a simple organic compound containing hydrogen, carbon, oxygen, and nitrogen—the essential elements for life.[3][5] Its capacity to act as both a reagent and a solvent, coupled with its detection in interstellar space, makes it a compelling candidate for the chemical origins of life.[3] Experiments have shown that heating formamide, particularly in the presence of mineral catalysts, yields purines, pyrimidines, amino acids, and carboxylic acids.[1][2][6]

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) to create formamide-d₂ provides a powerful, non-invasive method for studying reaction mechanisms. This approach relies on the Kinetic Isotope Effect (KIE) , the change in the rate of a chemical reaction upon isotopic substitution.[7][8] The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[8][9] Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium (a "normal" KIE, where kH/kD > 1).[7][8][9] This phenomenon allows researchers to identify bond-breaking events in the slowest, most critical step of a reaction pathway.

KIE_Concept cluster_0 Reaction Coordinate cluster_1 Reactants Reactants TS Transition State Products Products E_H E_TS E_H->E_TS   ΔG‡ (H) E_D E_D->E_TS   ΔG‡ (D) E_P path_H path_H path_D path_D ZPE_H ZPE (R-H) ZPE_D ZPE (R-D) y_axis Potential Energy Purine_Synthesis_Pathway F This compound (DCOND2) HCN Deuterated HCN (DCN) F->HCN Thermal Dehydration NH3 Deuterated Ammonia (ND3) F->NH3 Thermal Decomposition Int1 Intermediate A (e.g., Aminomalononitrile) HCN->Int1 Trimerization Int2 Intermediate B (e.g., AICN) Int1->Int2 Rearrangement Purine Deuterated Purine (e.g., Adenine) Int2->Purine Cyclization (Potential RDS for KIE) Experimental_Workflow start Start prep Prepare Reactants: - this compound (or HCONH2) - Mineral Catalyst (e.g., SiO2) start->prep react Seal in Ampoule & Heat at 160°C prep->react quench Cool & Quench Reaction react->quench extract Extract Products (e.g., with H2O/Ethanol) quench->extract analyze Analyze Products: - HPLC for Yield - LC-MS for Isotopic Labeling extract->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Using Formamide-d2 as an NMR Solvent for Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Formamide-d2 (DCONH₂), the deuterated isotopologue of formamide, presents a specialized and valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of highly polar compounds that exhibit poor solubility in common NMR solvents. Its strong hydrogen bonding capabilities and high dielectric constant make it an excellent medium for dissolving a wide range of polar analytes, including peptides, carbohydrates, natural products, and polar drug molecules, which may be intractable in solvents like D₂O or DMSO-d6.

The primary advantage of this compound lies in its ability to solubilize compounds that are rich in hydrogen bond donors and acceptors. This attribute is particularly beneficial in drug discovery and metabolomics, where the characterization of polar metabolites or drug candidates is often hampered by solubility issues. By providing a suitable matrix for these molecules, this compound enables the acquisition of high-quality NMR data, facilitating structural elucidation, conformational analysis, and the study of intermolecular interactions.

However, researchers should be aware of the potential for hydrogen-deuterium exchange between the solvent's amide deuterons and labile protons (e.g., -OH, -NH, -SH) on the analyte. This exchange can lead to the disappearance of certain proton signals from the ¹H NMR spectrum. While this can simplify complex spectra, it also results in the loss of information regarding these functional groups. The viscosity of formamide may also lead to broader spectral lines compared to less viscous solvents.

Comparison with Other Polar NMR Solvents:

FeatureThis compoundDeuterium Oxide (D₂O)DMSO-d6
Polarity Very HighHighHigh
Hydrogen Bonding Strong H-bond donor & acceptorStrong H-bond donor & acceptorH-bond acceptor
Solubility of Polar Organics ExcellentGood, but variable for less polar compoundsExcellent
Analyte Proton Exchange High potential for exchange with labile protonsHigh potential for exchange with labile protonsLower potential for exchange
Chemical Shift Range WideNarrower, often requires water suppressionWide
Viscosity HighLowModerate
Typical Use Cases Highly polar, difficult-to-dissolve organic molecules, peptides, carbohydrates.Water-soluble biomolecules, salts.Broad range of organic compounds, peptides.

NMR Solvent Properties of this compound

Precise, experimentally determined chemical shifts for the residual protons and the carbon signal of commercially available this compound are not widely published. However, based on the properties of formamide and data from the analogous solvent N,N-Dimethylformamide-d7, the following are expected approximate chemical shift ranges. Users should determine the exact chemical shifts of their specific solvent batch as it can be influenced by temperature, pH, and impurities.

ParameterExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Multiplicity
Residual -CHD₂~7.9 - 8.2-Triplet (due to ²H coupling)
Residual -COND₂~7.0 - 7.5-Broad singlet
Carbonyl Carbon-~163 - 166Triplet (due to ¹JCD coupling)
Water (H₂O/HDO)Variable (typically 3.0-5.0)-Singlet/Triplet

Experimental Protocols

Protocol 1: Preparation of a Polar Analyte in this compound for ¹H and ¹³C NMR

Materials:

  • Analyte of interest (solid or oil)

  • This compound (DCONH₂)

  • High-quality 5 mm NMR tube and cap

  • Vortex mixer

  • Pipettes

  • Internal standard (optional, e.g., DSS-d6 for aqueous-like samples)

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the solid analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial. For liquid or oil samples, use an equivalent molar amount.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

  • Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the sample. Gentle heating may be applied if the analyte is slow to dissolve, but monitor for any sample degradation.

  • Transfer to NMR Tube: Once the sample is fully dissolved and the solution is clear, carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette. Avoid introducing any particulate matter.

  • Referencing (Optional): If an internal standard is required for precise chemical shift referencing, add a small, known amount of a suitable standard (e.g., DSS-d6). Alternatively, the residual solvent peak can be used as a secondary reference once its chemical shift is calibrated against a primary standard.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Data Acquisition: Insert the sample into the NMR spectrometer. After temperature equilibration, lock the spectrometer on the deuterium signal of this compound. Shim the magnetic field to obtain optimal resolution and lineshape. Acquire ¹H and/or ¹³C NMR spectra using appropriate parameters.

Protocol 2: Handling and Storage of this compound
  • Hygroscopicity: this compound is hygroscopic and will readily absorb moisture from the atmosphere. Store the solvent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

  • Purity: Use high-purity this compound (≥99.5 atom % D) to minimize residual proton signals.

  • Safety: Formamide is a teratogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

Visualizations

experimental_workflow Experimental Workflow: NMR Analysis of Polar Compounds in this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Polar Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in this compound (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock on Solvent Deuterium Signal transfer->lock shim Shim Magnetic Field lock->shim acquire Acquire NMR Spectra (¹H, ¹³C, 2D) shim->acquire process Process Spectra (FT, Phasing, Baseline Correction) acquire->process reference Reference Chemical Shifts process->reference analyze Structural Elucidation & Conformational Analysis reference->analyze

Caption: Workflow for NMR analysis using this compound.

drug_discovery_workflow Role of this compound NMR in a Drug Discovery Workflow cluster_discovery Hit Identification & Validation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development screening Primary Screening of Polar Compound Library hit_id Identify 'Hits' with Poor Solubility in Standard Solvents screening->hit_id nmr_validation NMR Structural Validation of Hits in this compound hit_id->nmr_validation synthesis Synthesize Analogs of Polar 'Hit' Compounds nmr_validation->synthesis solubility_check Check Solubility of Analogs synthesis->solubility_check nmr_analysis NMR Structural & Conformational Analysis in this compound solubility_check->nmr_analysis sar Establish Structure-Activity Relationship (SAR) nmr_analysis->sar lead_candidate Optimized Lead Candidate sar->lead_candidate formulation Formulation Development lead_candidate->formulation

Caption: this compound NMR in drug discovery.

Formamide-d2 in NMR Spectroscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Formamide-d2, the deuterated isotopologue of formamide, serves as a valuable solvent and chemical tool in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the fields of biochemistry, molecular biology, and drug development. Its unique properties make it suitable for a range of specialized applications, from studying biomolecular structure and dynamics to assessing the stability of pharmaceutical formulations.

Key Applications:
  • Solubilizing Polar Biomolecules: Formamide is an excellent solvent for a wide variety of polar organic compounds and biomolecules that have limited solubility in more common NMR solvents like water or DMSO.[1] This includes peptides, proteins, and nucleic acids, making this compound a crucial medium for NMR studies of these macromolecules.

  • Studying Unfolded or Denatured States of Proteins and Nucleic Acids: One of the most significant applications of this compound in NMR is its use as a denaturing agent. Formamide effectively disrupts the hydrogen bonds that stabilize the secondary and tertiary structures of proteins and nucleic acids.[2][3][4] By acquiring NMR spectra in this compound, researchers can study the chemical shifts and dynamics of these biomolecules in their unfolded or partially unfolded states. This is critical for understanding protein folding pathways, misfolding diseases, and the stability of biopharmaceuticals.

  • Mimicking the Peptide Backbone: The amide group of formamide closely resembles the peptide bond that forms the backbone of proteins. This structural similarity makes it a useful model compound for studying hydrogen bonding and other interactions involving the peptide backbone.

  • Drug Formulation and Stability Studies: In the pharmaceutical industry, understanding the stability of a drug substance in its formulation is paramount. This compound can be used to simulate denaturing conditions to assess the robustness of biologic drugs like monoclonal antibodies or therapeutic peptides.[5][6] By monitoring changes in the NMR spectrum of a biopharmaceutical in the presence of this compound, scientists can gain insights into its conformational stability and degradation pathways.

  • High-Temperature NMR Studies: With a high boiling point of 210 °C, formamide is suitable for high-temperature NMR experiments.[7] This can be advantageous for studying molecules with low solubility at room temperature or for investigating temperature-dependent conformational changes.

Quantitative Data: 1H and 13C NMR Chemical Shifts

The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound (assumed to be N,N-dideuterioformamide, HCOND2) in various common deuterated solvents. These values are based on data for non-deuterated formamide and may vary slightly depending on the sample concentration, temperature, and pH.[8][9][10][11]

Table 1: Approximate 1H NMR Chemical Shifts (δ) of this compound (HCOND2)

SolventFormyl Proton (CHO) (ppm)
CDCl3~8.02
Acetone-d6~7.96
DMSO-d6~7.95
CD3OD~7.92
D2O~8.05

Note: The amide protons are replaced by deuterium in this compound and will not be observed in the 1H NMR spectrum.

Table 2: Approximate 13C NMR Chemical Shift (δ) of this compound (HCOND2)

SolventCarbonyl Carbon (C=O) (ppm)
CDCl3~165.5
DMSO-d6~162.8
D2O~169.4

Note: The carbonyl carbon signal may appear as a triplet due to coupling with the two deuterium atoms on the nitrogen.

Experimental Protocols

Protocol 1: General Sample Preparation for 1H and 13C NMR Spectroscopy using this compound

This protocol outlines the basic steps for preparing a sample for NMR analysis using this compound as the solvent.

Materials:

  • Analyte (e.g., peptide, protein, small molecule)

  • This compound (HCOND2)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine Sample Concentration: For 1H NMR, a concentration of 1-10 mM is typically sufficient. For 13C NMR, a higher concentration of 10-50 mM is recommended due to the lower natural abundance of the 13C isotope.[12][13]

  • Weigh the Analyte: Accurately weigh the required amount of the analyte and place it in a clean, dry microcentrifuge tube or directly into the NMR tube.

  • Add this compound: Using a calibrated pipette, add the appropriate volume of this compound to the analyte to achieve the desired concentration. A typical volume for a standard 5 mm NMR tube is 0.5-0.6 mL.[13]

  • Dissolve the Sample: Gently vortex the sample until the analyte is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the analyte.

  • Transfer to NMR Tube: If the sample was prepared in a separate vial, carefully transfer the solution to a clean NMR tube.

  • Equilibrate: Allow the sample to equilibrate to the desired temperature inside the NMR spectrometer before starting the experiment.

Protocol 2: Studying Protein Unfolding using this compound by NMR

This protocol describes a general workflow for monitoring the unfolding of a protein using this compound as a denaturant.

Materials:

  • 15N-labeled protein of interest

  • This compound

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Prepare a Stock Solution of the Protein: Dissolve the 15N-labeled protein in the desired NMR buffer to a final concentration of approximately 0.1-1 mM.

  • Acquire a Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the native protein in the buffer. This spectrum will serve as a reference for the folded state.

  • Titration with this compound:

    • Prepare a series of NMR samples with increasing concentrations of this compound. This can be done by adding small aliquots of a concentrated this compound stock solution to the protein sample.

    • Typical final concentrations of this compound may range from 10% to 80% (v/v).

  • Acquire 1H-15N HSQC Spectra: For each this compound concentration, acquire a 2D 1H-15N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra obtained at different this compound concentrations with the reference spectrum of the native protein.

    • Monitor the chemical shift changes and the disappearance of cross-peaks corresponding to the folded state.

    • The appearance of a new set of cross-peaks at chemical shifts characteristic of random coil indicates protein unfolding.

    • By plotting the change in signal intensity or chemical shift as a function of this compound concentration, a denaturation curve can be generated to determine the midpoint of the unfolding transition.

Visualizations

Experimental_Workflow_Protein_Unfolding cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep_protein Prepare 15N-labeled protein stock solution ref_spec Acquire 2D 1H-15N HSQC of native protein (0% this compound) prep_protein->ref_spec prep_formamide Prepare this compound stock solution titration Titrate protein sample with increasing concentrations of this compound prep_formamide->titration ref_spec->titration acq_spectra Acquire 2D 1H-15N HSQC at each concentration titration->acq_spectra overlay Overlay and compare spectra acq_spectra->overlay chem_shift Monitor chemical shift changes and peak intensities overlay->chem_shift denaturation_curve Plot denaturation curve chem_shift->denaturation_curve midpoint Determine unfolding midpoint (Cm) denaturation_curve->midpoint

Caption: Workflow for studying protein unfolding using this compound and NMR spectroscopy.

Logical_Relationship_Formamide_Properties cluster_properties Physicochemical Properties cluster_applications NMR Applications high_polarity High Polarity solubilize Solubilizes Polar Biomolecules high_polarity->solubilize enables h_bond Hydrogen Bond Donor/Acceptor denature Denatures Proteins & Nucleic Acids h_bond->denature facilitates high_bp High Boiling Point (210 °C) high_temp Enables High-Temp NMR Studies high_bp->high_temp allows for

Caption: Relationship between formamide's properties and its NMR applications.

References

Protein NMR Spectroscopy in Formamide-d2: A Specialized Approach for Challenging Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. The choice of solvent is a critical parameter in solution NMR, with deuterated water (D₂O) being the most common solvent due to its ability to mimic physiological conditions. However, for proteins that are insoluble in aqueous solutions or for studies focused on unfolded or denatured states, alternative solvents are required. This document explores the specialized application of deuterated formamide (formamide-d2) as a solvent in protein NMR spectroscopy. While not a conventional solvent for native protein structure determination, this compound offers unique opportunities for characterizing intrinsically disordered proteins (IDPs), protein folding intermediates, and proteins that are otherwise intractable in aqueous buffers.

Applications of Protein NMR in this compound

The primary applications of protein NMR in this compound solution revolve around its properties as a strong denaturant and its ability to solubilize a wide range of organic molecules.

  • Characterization of Unfolded and Denatured States: Formamide is a potent denaturant that can disrupt the tertiary and secondary structures of proteins. By acquiring NMR spectra in this compound, researchers can study the conformational ensemble of the unfolded state in detail. This is crucial for understanding protein folding pathways and the thermodynamics of protein stability.

  • Studying Intrinsically Disordered Proteins (IDPs): IDPs lack a stable three-dimensional structure under physiological conditions and are often challenging to study in aqueous solutions due to aggregation or limited chemical shift dispersion. This compound can provide a suitable environment for maintaining the solubility of IDPs and for obtaining well-resolved NMR spectra.

  • Solubilization of Hydrophobic Proteins and Peptides: Membrane proteins, amyloidogenic peptides, and other hydrophobic biomolecules are often insoluble in water. This compound can serve as a solvent to enable structural and dynamic studies of these challenging systems.

  • Hydrogen-Deuterium Exchange (HDX) Studies: While typically performed in D₂O, HDX experiments can be adapted to this compound to probe the solvent accessibility of amide protons in a non-aqueous environment. This can provide unique insights into the protein's structure and dynamics under denaturing conditions.[1][2][3][4][5][6]

Challenges and Considerations

The use of this compound in protein NMR presents several challenges that must be carefully considered:

  • Denaturing Properties: Formamide will denature most globular proteins, making it unsuitable for studying their native structure.

  • High Viscosity: Formamide is more viscous than water, which can lead to broader NMR signals due to slower molecular tumbling. This can be partially mitigated by acquiring data at higher temperatures.

  • Solvent Signal: The residual proton signals from this compound can be intense and may require advanced solvent suppression techniques.

  • Chemical Shift Referencing: Establishing a consistent chemical shift reference in a non-aqueous solvent can be challenging. Internal standards are essential for accurate referencing.

  • Hygroscopic Nature: Formamide is hygroscopic and will readily absorb water from the atmosphere. This can introduce a strong water signal in the spectrum and alter the solvent properties. Samples should be prepared and handled in a dry environment.[7]

Experimental Protocols

The following protocols provide a general framework for performing protein NMR spectroscopy in this compound. Optimization will be necessary for each specific protein and experiment.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Workflow for Sample Preparation

Sample Preparation Workflow cluster_0 Protein Preparation cluster_1 Solvent Preparation cluster_2 Final Sample Preparation Protein_Expression Protein Expression & Purification Lyophilization Lyophilization Protein_Expression->Lyophilization Dissolution Dissolve Lyophilized Protein in this compound Solution Lyophilization->Dissolution Formamide_d2 This compound Internal_Standard Add Internal Standard (e.g., TMS) Formamide_d2->Internal_Standard Internal_Standard->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer

Caption: Workflow for preparing a protein sample for NMR spectroscopy in this compound.

Detailed Steps:

  • Protein Production and Purification: Express and purify the protein of interest using standard biochemical techniques. If isotopic labeling is required (e.g., ¹⁵N, ¹³C), grow the expression host in appropriately labeled minimal media.

  • Lyophilization: Lyophilize the purified protein to a dry powder to remove all water. This is crucial to prevent a large residual water signal in the NMR spectrum.

  • Solvent Preparation: Use high-purity, deuterated formamide (this compound). To ensure dryness, it can be stored over molecular sieves. Add an internal chemical shift reference standard, such as tetramethylsilane (TMS), to the this compound.

  • Sample Dissolution: In a dry environment (e.g., a glove box), dissolve the lyophilized protein powder in the this compound solution containing the internal standard. The final protein concentration will depend on the protein's solubility and the requirements of the NMR experiment, but a starting point is typically 0.1-1.0 mM.

  • Transfer to NMR Tube: Carefully transfer the protein solution to a clean, dry NMR tube. Seal the tube with a cap and parafilm to prevent moisture absorption.

NMR Data Acquisition

The choice of NMR experiments will depend on the specific research question.

Logical Flow for NMR Experiment Selection

NMR Experiment Selection Logic cluster_assignment Resonance Assignment cluster_structure Structural Restraints cluster_dynamics Dynamics Start Define Research Goal Goal1 Assignment of Resonances Start->Goal1 Goal2 Structural Information Start->Goal2 Goal3 Dynamic Information Start->Goal3 HSQC 2D ¹H-¹⁵N HSQC Goal1->HSQC NOESY 3D ¹⁵N-edited NOESY Goal2->NOESY RDC Residual Dipolar Couplings Goal2->RDC Relaxation T1, T2, ¹H-¹⁵N NOE Goal3->Relaxation HDX Hydrogen-Deuterium Exchange Goal3->HDX HNCO 3D HNCO HSQC->HNCO HNCACB 3D HNCACB HSQC->HNCACB

Caption: Decision tree for selecting appropriate NMR experiments based on research objectives.

Recommended Experiments:

  • 1D ¹H NMR: To quickly assess sample quality, concentration, and the extent of protein unfolding.

  • 2D ¹H-¹⁵N HSQC: This is the standard "fingerprint" experiment for proteins. For an unfolded protein in this compound, the chemical shift dispersion is expected to be poor, but it is still essential for resonance assignment.[8]

  • 3D Triple-Resonance Experiments (HNCO, HNCACB, etc.): These are necessary for the sequential backbone resonance assignment of ¹⁵N/¹³C-labeled proteins.[9][10]

  • 3D NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC): To detect through-space correlations between protons, which can provide information about residual structure in the unfolded state.

  • Relaxation Experiments (T₁, T₂, and {¹H}-¹⁵N NOE): To probe the dynamics of the protein backbone on the picosecond-to-nanosecond timescale.

Acquisition Parameters:

  • Temperature: Higher temperatures (e.g., 298-313 K) are generally preferred to reduce the viscosity of this compound and improve spectral quality.

  • Solvent Suppression: Utilize techniques like presaturation or watergate sequences to suppress the residual solvent signals.

  • Recycling Delay: Should be optimized based on the T₁ relaxation times of the protein and the solvent.

Data Processing and Analysis

Standard NMR data processing software (e.g., TopSpin, NMRPipe) can be used.

  • Fourier Transformation: Apply appropriate window functions and perform Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction.

  • Chemical Shift Referencing: Reference the spectra to the internal standard (e.g., TMS at 0 ppm for ¹H).

  • Resonance Assignment: Use the 2D and 3D spectra to assign the chemical shifts of the protein backbone and side chains.

  • Data Analysis: Analyze the assigned chemical shifts, NOEs, and relaxation data to derive structural and dynamic information.

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that can be obtained and how they can be presented.

Table 1: ¹H and ¹⁵N Chemical Shift Comparison of a Model Peptide in D₂O vs. This compound

Residue¹H Chemical Shift (ppm) in D₂O¹⁵N Chemical Shift (ppm) in D₂O¹H Chemical Shift (ppm) in this compound¹⁵N Chemical Shift (ppm) in this compoundΔδ ¹H (ppm)Δδ ¹⁵N (ppm)
Gly-18.35109.28.12110.5-0.23+1.3
Ala-28.15122.57.98124.1-0.17+1.6
Val-38.01119.87.85121.3-0.16+1.5
Leu-48.22121.18.05122.9-0.17+1.8
Ile-57.95120.57.79122.2-0.16+1.7

Note: These are hypothetical data for illustrative purposes.

Table 2: Backbone Amide Hydrogen Exchange Rates in this compound

ResidueExchange Rate Constant (kₑₓ) (s⁻¹)Protection Factor (P)
Ser-101.5 x 10⁻²1.2
Lys-119.8 x 10⁻³1.8
Thr-122.1 x 10⁻³8.6
Phe-131.5 x 10⁻⁴120
Gly-148.5 x 10⁻³2.1

Note: Protection factors are calculated relative to an intrinsically disordered peptide in the same solvent. These are hypothetical data.

Conclusion

Protein NMR spectroscopy in this compound solution is a specialized technique with niche applications for studying proteins that are not amenable to analysis in aqueous solutions. While it presents significant challenges, particularly due to its denaturing properties and high viscosity, it offers a unique window into the structure and dynamics of unfolded states, intrinsically disordered proteins, and hydrophobic proteins. The protocols and considerations outlined in this document provide a starting point for researchers interested in exploring this advanced NMR application. Careful experimental design and data interpretation are paramount for obtaining meaningful results.

References

Application Notes and Protocols for Studying Protein Dynamics with Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2] By monitoring the exchange of backbone amide hydrogens with deuterium from a deuterated solvent, HDX-MS provides valuable insights into the solvent accessibility and hydrogen bonding networks within a protein. This information is critical for understanding protein function, allosteric regulation, and for the development of novel therapeutics.[3][4]

These application notes provide a comprehensive overview of the principles and protocols for conducting HDX-MS experiments. While the standard and most widely documented method utilizes deuterium oxide (D₂O) as the deuterating solvent, we also address the potential application of formamide-d₂ for specialized scenarios, such as studies involving proteins with poor aqueous solubility.

Principle of Hydrogen-Deuterium Exchange

The fundamental principle of HDX-MS lies in the exchange of labile hydrogens, primarily those on the protein backbone amides, with deuterium atoms from the surrounding solvent.[5] The rate of this exchange is highly dependent on the local structural environment. Amide hydrogens in flexible, solvent-exposed regions of a protein will exchange rapidly, while those involved in stable hydrogen bonds within secondary structures (α-helices and β-sheets) or buried within the protein core are protected from exchange and thus exchange much more slowly.[2]

By measuring the increase in mass of the protein or its peptic peptides over time using mass spectrometry, a picture of the protein's conformational dynamics can be constructed.[6] Comparing the deuterium uptake patterns of a protein in different states (e.g., with and without a ligand) can reveal regions of the protein involved in binding, conformational changes, and allosteric effects.[7]

The Role of Formamide-d₂ in HDX-MS

While D₂O is the most common solvent for HDX-MS experiments, its highly polar nature can be a limitation for studying proteins that are poorly soluble in aqueous solutions, such as some membrane proteins or aggregated protein species. In such cases, the use of a deuterated organic solvent like formamide-d₂ could potentially offer a solution. Formamide is a polar aprotic solvent that can solubilize a wide range of organic molecules and proteins.

Although the use of formamide as a mobile-phase modifier to enable sub-zero temperature chromatography in HDX-MS has been reported, detailed protocols and extensive application data for its use as the primary deuterating solvent are not widely available in the current scientific literature.[8] The protocols and data presented in these notes are therefore based on the well-established D₂O methodology. The principles, however, can be adapted for exploratory studies with formamide-d₂ with careful consideration of its effects on protein structure and exchange kinetics.

Experimental Workflow for HDX-MS

A typical bottom-up HDX-MS experiment involves several key steps: deuterium labeling, quenching, proteolysis, liquid chromatography (LC) separation, and mass spectrometry (MS) analysis.

HDX_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_analysis Analysis Protein_H Protein in H₂O (Apo/Ligand-bound) Deuterated_Buffer Deuterated Buffer (e.g., D₂O or Formamide-d₂) Protein_H->Deuterated_Buffer Dilution Incubation Incubation (Time course: s to h) Deuterated_Buffer->Incubation Quench_Buffer Quench Buffer (Low pH and Temp) Incubation->Quench_Buffer Stop Exchange Proteolysis Online Proteolysis (e.g., Pepsin) Quench_Buffer->Proteolysis LC_Separation UPLC Separation Proteolysis->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: General experimental workflow for a bottom-up HDX-MS experiment.

Detailed Experimental Protocols

Protocol 1: Standard HDX-MS using D₂O

This protocol is suitable for most soluble proteins and their complexes.

1. Sample Preparation:

  • Prepare the protein of interest at a concentration of 5-20 µM in a suitable aqueous buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

  • For protein-ligand interaction studies, prepare two sets of samples: the apo (unbound) protein and the protein pre-incubated with the ligand at a saturating concentration.

  • Ensure the final protein solution is free of interfering substances like glycerol or detergents if possible.

2. Deuterium Labeling:

  • Prepare a deuterated labeling buffer by lyophilizing the aqueous buffer and reconstituting it in 99.9% D₂O. Adjust the pD to the desired value (pD = pH_reading + 0.4).

  • To initiate the exchange reaction, dilute the protein sample (e.g., 5 µL) into the deuterated labeling buffer (e.g., 45 µL) at a controlled temperature (typically 4°C or 25°C).

  • Incubate the reaction for various time points (e.g., 10s, 1min, 10min, 1h, 4h) to monitor the kinetics of deuterium uptake.

3. Quenching:

  • Prepare a quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine-HCl in 100 mM phosphate buffer, pH 2.5).

  • To stop the exchange reaction at each time point, add an equal volume of ice-cold quench buffer to the labeling reaction mixture. This rapidly drops the pH and temperature, minimizing back-exchange.

  • Immediately freeze the quenched samples in liquid nitrogen and store at -80°C until analysis.

4. LC-MS/MS Analysis:

  • Thaw the quenched samples on ice.

  • Inject the sample onto an online immobilized pepsin column for digestion at a low temperature (e.g., 4°C).

  • The resulting peptides are trapped and desalted on a C18 trap column.

  • Separate the peptides using a C18 analytical column with a suitable gradient of acetonitrile in 0.1% formic acid.

  • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements.

5. Data Analysis:

  • Identify the peptic peptides from a non-deuterated control run using MS/MS data.

  • For each deuterated sample, determine the centroid mass of the isotopic envelope for each identified peptide.

  • Calculate the deuterium uptake for each peptide at each time point by subtracting the mass of the non-deuterated peptide.

  • Compare the deuterium uptake profiles between different states of the protein (e.g., apo vs. ligand-bound) to identify regions with altered conformation or dynamics.

Protocol 2: Conceptual HDX-MS using Formamide-d₂ (Exploratory)

This conceptual protocol is for proteins that are insoluble in aqueous buffers. Note: This is a theoretical adaptation and requires significant optimization.

1. Sample Preparation:

  • Solubilize the protein of interest in a suitable buffer containing a minimal amount of co-solvent, or directly in deuterated formamide (formamide-d₂).

  • The protein concentration will need to be optimized based on its solubility and the sensitivity of the mass spectrometer.

2. Deuterium Labeling:

  • The labeling is initiated by dissolving the protein in formamide-d₂.

  • The incubation times will need to be empirically determined, as the exchange rates in formamide will differ significantly from those in D₂O.

3. Quenching:

  • A non-aqueous quenching solution will be required. This could potentially involve rapid dilution into a cold, acidic organic solvent mixture to precipitate the protein and halt the exchange. The development of an effective quenching strategy is a critical step.

4. Proteolysis:

  • Online pepsin digestion may not be feasible directly from a formamide solution. An offline digestion in a compatible buffer after solvent exchange or protein precipitation and resolubilization would be necessary.

5. LC-MS/MS Analysis:

  • The digested peptides would need to be resolubilized in a solvent compatible with reversed-phase liquid chromatography.

  • The LC-MS/MS analysis would proceed similarly to the standard protocol.

6. Data Analysis:

  • Data analysis would follow the same principles as the D₂O-based method, with the caveat that the intrinsic exchange rates in formamide are unknown and would need to be considered when interpreting the data.

Data Presentation

Quantitative data from HDX-MS experiments are typically presented in tables summarizing the deuterium uptake for each peptide. This allows for easy comparison between different states of the protein.

Table 1: Example of Deuterium Uptake Data for a Protein in Apo and Ligand-Bound States

Peptide SequenceResidue RangeApo - 1 min (Da)Ligand-Bound - 1 min (Da)ΔD (Apo - Ligand) (Da)
VGYVGSQPAE12-213.451.232.22
LFTGHPET45-522.112.080.03
KIVYSTRY89-964.564.60-0.04
...............

Table 2: Summary of Peptides with Significant Changes in Deuterium Uptake

Peptide SequenceResidue RangeProtection/Deprotectionp-value
VGYVGSQPAE12-21Protection< 0.01
............

Visualization of HDX-MS Data

Visualizing HDX-MS data on protein structures or as signaling pathway diagrams can greatly aid in the interpretation of the results.

Signaling_Pathway Ligand Drug Molecule Receptor Target Protein Ligand->Receptor Binding (HDX Protection) Downstream_Effector_1 Effector 1 Receptor->Downstream_Effector_1 Conformational Change (Allosteric Effect) Downstream_Effector_2 Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_2->Biological_Response

Caption: A simplified signaling pathway illustrating drug binding and allosteric effects.

Logical_Relationship cluster_hdx Hydrogen-Deuterium Exchange cluster_protection Protection from Exchange Solvent_Accessibility High Solvent Accessibility Exchange_Rate Fast Exchange Rate Solvent_Accessibility->Exchange_Rate Flexibility High Flexibility Flexibility->Exchange_Rate H_Bonding Weak Hydrogen Bonding H_Bonding->Exchange_Rate Core Buried in Protein Core Protection_Factor Slow Exchange Rate Core->Protection_Factor Secondary_Structure Stable Secondary Structure Secondary_Structure->Protection_Factor Ligand_Binding Ligand Binding Interface Ligand_Binding->Protection_Factor

Caption: Logical relationships governing the rate of hydrogen-deuterium exchange.

Conclusion

HDX-MS is a versatile and sensitive method for probing protein structure and dynamics in solution. The standard D₂O-based protocol is robust and widely applicable for a variety of research questions in basic science and drug development. While the use of formamide-d₂ presents a potential avenue for studying challenging, poorly soluble proteins, further methods development and validation are required to establish it as a routine technique. The protocols and information provided herein serve as a comprehensive guide for researchers looking to implement HDX-MS in their laboratories.

References

Application Notes and Protocols: Formamide-d2 for In-Situ NMR Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that allows for the real-time monitoring of chemical reactions.[1][2] By acquiring spectra at successive time points without disturbing the reaction mixture, researchers can gain detailed insights into reaction kinetics, identify transient intermediates, and determine product distributions. The choice of solvent is critical for successful in-situ NMR studies. Deuterated solvents are essential to avoid large solvent signals that would otherwise obscure the signals from the analytes.[3]

Formamide-d2 (DCOND₂) is a highly polar, aprotic solvent that offers unique advantages for monitoring specific classes of chemical reactions. Its high dielectric constant and ability to dissolve a wide range of polar organic molecules, peptides, and inorganic salts make it an excellent choice for reactions that are not soluble in more common NMR solvents. Furthermore, its high boiling point allows for the monitoring of reactions at elevated temperatures. This application note provides a detailed protocol for utilizing this compound as a solvent for in-situ NMR reaction monitoring, using a representative electrophilic aromatic substitution reaction as an illustrative example.

Key Properties of this compound

This compound is a valuable solvent for in-situ NMR due to its physical and spectroscopic properties. Its high boiling point is particularly useful for studying reactions that require elevated temperatures.

PropertyValueReference
Chemical Formula CD₃NO-
Molecular Weight 48.06 g/mol -
Appearance Colorless liquid[4][5]
Boiling Point ~210 °C (decomposes)[4][5]
Melting Point ~2.5 °C[4][5]
Density ~1.19 g/cm³ (estimated)[4][5]
¹H NMR Residual Peak Broad singlet, ~8.0 ppm[6][7][8]
¹³C NMR Peak Triplet, ~163 ppm[8]
Solubility Miscible with water, acetone, methanol, ethanol[9]

Application Example: Monitoring an Electrophilic Aromatic Substitution Reaction

This section details the monitoring of the nitration of a substituted benzene derivative, a classic example of an electrophilic aromatic substitution. This compound is an ideal solvent for this reaction, as it readily dissolves both the aromatic substrate and the nitrating agent.

Reaction: Substituted Benzene + HNO₃/H₂SO₄ → Nitro-substituted Benzene + H₂O

The progress of this reaction can be monitored by observing the disappearance of the reactant's aromatic proton signals and the simultaneous appearance of the product's distinct aromatic signals in the ¹H NMR spectrum.

Experimental Workflow

The general workflow for in-situ NMR reaction monitoring involves careful sample preparation, instrument setup, automated data acquisition, and subsequent data processing to extract kinetic information.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: NMR Setup cluster_acq Phase 3: Reaction & Acquisition cluster_analysis Phase 4: Data Analysis A Prepare Reactant Stock Solutions in this compound B Prepare Internal Standard Solution C Transfer Reactant 1 & Standard to NMR Tube D Insert NMR Tube into Spectrometer C->D Sample Insertion E Lock, Tune, and Shim on Sample D->E F Acquire Initial Spectrum (t=0 reference) E->F G Inject Reactant 2 to Initiate Reaction F->G Reaction Initiation H Start Automated Acquisition of 1D Spectra over Time G->H I Process Spectra (Phasing, Baseline Correction) H->I Data Processing J Integrate Reactant and Product Peaks I->J K Calculate Concentrations vs. Time J->K L Determine Reaction Kinetics (Rate Constant) K->L

Figure 1: General experimental workflow for in-situ NMR reaction monitoring.

Detailed Experimental Protocol

1. Sample Preparation:

  • Reactant 1 Solution: Accurately weigh the aromatic substrate and dissolve it in a known volume of this compound to achieve the desired concentration (e.g., 0.1 M).

  • Internal Standard: Add a suitable internal standard (e.g., 1,3,5-trimethoxybenzene), which has signals that do not overlap with reactant or product signals, to the Reactant 1 solution.

  • Reactant 2 Solution: Prepare a solution of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in this compound. Caution: This should be done carefully in a fume hood with appropriate personal protective equipment.

  • NMR Tube Preparation: Transfer a precise volume (e.g., 500 µL) of the Reactant 1/internal standard solution into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer using the deuterium signal from this compound.

  • Tune and shim the probe to obtain optimal resolution and lineshape.

  • Set the sample temperature to the desired reaction temperature (e.g., 25 °C). Allow the sample to equilibrate for at least 5-10 minutes.

3. Data Acquisition:

  • Acquire a single ¹H NMR spectrum before initiating the reaction. This will serve as the t=0 reference.

  • Carefully inject a stoichiometric amount of the Reactant 2 solution into the NMR tube.

  • Immediately start the automated acquisition sequence. A pseudo-2D "kinetics" experiment is often used for this purpose.[1]

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse sequence (e.g., zg30).

    • Number of Scans (NS): Keep NS low (e.g., 4-8) to ensure each spectrum is a "snapshot" of the reaction at a specific time point.[1]

    • Recycle Delay (D1): Set D1 to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate quantification.

    • Acquisition Time (AQ): Set to capture the full spectral width.

    • Time Delay Array: Program a series of delays between acquisitions to cover the entire reaction time course.

4. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the entire series of spectra.

  • Integrate the characteristic peaks of the reactant, product, and the internal standard for each time point.

  • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the reactant and/or product as a function of time.

  • From this data, determine the reaction order and calculate the rate constant (k).

Hypothetical Reaction Pathway

The nitration of an aromatic compound proceeds through a well-established electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate).

G A Reactants (Substituted Benzene + NO₂⁺) B Transition State 1 A->B k₁ (Slow, RDS) C Sigma Complex Intermediate (Wheland Intermediate) B->C D Transition State 2 C->D k₂ (Fast) E Products (Nitro-substituted Benzene + H⁺) D->E

Figure 2: Simplified reaction pathway for electrophilic aromatic nitration.

Quantitative Data Presentation (Illustrative)

The following tables present illustrative data that could be obtained from the in-situ NMR monitoring of the hypothetical nitration reaction.

Table 1: Concentration Changes Over Time

Time (min)Integral (Reactant)Integral (Product)[Reactant] (M)[Product] (M)
01.000.000.1000.000
50.850.150.0850.015
100.720.280.0720.028
200.520.480.0520.048
300.380.620.0380.062
450.230.770.0230.077
600.140.860.0140.086

Note: Concentrations are calculated relative to an internal standard.

Table 2: Calculated Kinetic Parameters

ParameterValueMethod of Determination
Reaction Order First-orderPlot of ln[Reactant] vs. Time
Rate Constant (k) 0.033 min⁻¹Slope of the first-order plot
Half-life (t₁/₂) 21.0 min0.693 / k
Final Yield 86%Based on final product concentration

Conclusion

This compound is a highly effective solvent for in-situ NMR reaction monitoring, particularly for reactions involving polar substrates or those requiring elevated temperatures. Its physical properties allow for a wide operational range, and its deuteration ensures a clear spectral window for observing reacting species. The detailed protocol provided herein offers a robust framework for researchers in organic synthesis and drug development to leverage in-situ NMR for gaining a deeper understanding of reaction mechanisms and kinetics, ultimately facilitating process optimization and the discovery of new chemical entities.

References

Application Notes and Protocols for 2D NMR Experiments (COSY, NOESY) using Deuterated Formamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, specifically Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), using deuterated formamide as a solvent. These techniques are pivotal for elucidating molecular structure and conformation, which is critical in drug development and chemical research.

Introduction to Deuterated Formamide in NMR

Deuterated solvents are essential in proton (¹H) NMR spectroscopy to avoid strong solvent signals that can obscure the signals from the sample of interest.[1][2] Formamide, a polar aprotic solvent, is particularly useful for dissolving a wide range of organic and inorganic compounds, including peptides and other biomolecules.[3][4] Its deuterated form, typically Formamide-d₃ (DCOND₂), provides a suitable medium for studying solutes that are highly soluble in formamide. The use of a deuterated solvent also allows the NMR instrument to "lock" onto the deuterium signal, which corrects for minor drifts in the magnetic field during the experiment.[1]

Experimental Protocols

1. Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[1] The following steps outline the procedure for preparing a sample using deuterated formamide.

  • Cleanliness: Ensure all glassware, including the NMR tube and pipettes, are thoroughly clean and dry to prevent contamination.[1][5] Washing with a suitable solvent like acetone and drying overnight is recommended.[5]

  • Analyte Quantity: For ¹H NMR of small organic molecules, 5-25 mg of the compound is typically required.[6] For larger molecules or less sensitive experiments like ¹³C NMR, a higher concentration may be necessary.[6]

  • Dissolution: Dissolve the sample in the appropriate amount of deuterated formamide. For a standard 5 mm NMR tube, a solvent volume of 0.5 - 0.6 mL is required, corresponding to a solution height of about 40 mm.[5]

  • Homogenization: Ensure the sample is completely dissolved to form a homogeneous solution.[1] If any solid particles are present, the solution must be filtered, for instance, through a Pasteur pipette with a small plug of glass wool, to prevent distortion of the magnetic field homogeneity which can lead to broadened spectral lines.[5][6]

  • Degassing (for NOESY): For small molecules, dissolved oxygen can significantly reduce or quench the NOE effect.[7][8] It is crucial to degas the sample using the freeze-pump-thaw method. This involves freezing the sample in liquid nitrogen, evacuating the headspace, and then allowing it to thaw under vacuum. This cycle should be repeated 3-4 times.[8]

2. COSY (Correlation Spectroscopy) Experiment Protocol

The COSY experiment is a homonuclear 2D NMR technique that reveals scalar (through-bond) couplings between protons, typically over two to three bonds.[9][10] Cross-peaks in a COSY spectrum indicate which protons are J-coupled.[10][11]

  • Initial Setup:

    • Insert the sample into the spectrometer. It is generally recommended that COSY experiments are run without sample spinning.[12]

    • Lock onto the deuterium signal of the formamide-d₃ and shim the magnetic field to achieve good homogeneity.[13][14]

  • Acquire a 1D ¹H Spectrum:

    • Record a standard 1D proton spectrum to determine the spectral width and the center of the spectrum (transmitter offset).[15][16] This is crucial for setting up the 2D experiment correctly.

  • Set Up the 2D COSY Experiment:

    • Create a new experiment and load a standard COSY pulse sequence (e.g., cosygpphpp on Bruker systems).[11]

    • Transfer the spectral width and transmitter offset from the 1D experiment.[12][15]

    • Set the key acquisition parameters as detailed in the table below.

  • Acquisition:

    • Start the 2D acquisition.[12] The duration of the experiment will depend on the number of scans and increments.[14]

  • Processing:

    • After acquisition, the 2D data is processed using a two-dimensional Fourier transform.[11] Window functions (e.g., sine-bell) are typically applied to both dimensions to improve the spectral appearance.[12]

3. NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment Protocol

The NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), through the Nuclear Overhauser Effect.[11][17] This is invaluable for determining the three-dimensional structure of molecules.

  • Initial Setup:

    • Similar to the COSY experiment, insert the degassed sample, lock, and shim.[16] NOESY experiments should also be run without sample spinning.[16]

  • Acquire a 1D ¹H Spectrum:

    • As with COSY, a 1D spectrum is necessary to determine the optimal spectral width and transmitter offset.[16]

  • Set Up the 2D NOESY Experiment:

    • Create a new experiment and load a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker systems).[16]

    • Copy the spectral parameters from the 1D experiment.[16]

    • A critical parameter in NOESY is the mixing time (d8), which allows for cross-relaxation to occur. The optimal mixing time depends on the molecular weight of the analyte.[7][8]

  • Acquisition:

    • Start the 2D acquisition. The experimental time will be influenced by the number of scans, increments, and the relaxation delay.[16]

  • Processing:

    • The acquired data is processed with a 2D Fourier transform.[11] Appropriate window functions are applied before transformation.[16]

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for COSY and NOESY experiments. These values may need to be optimized depending on the specific sample and spectrometer.

Table 1: Typical Acquisition Parameters for a COSY Experiment

ParameterSymbolTypical ValuePurpose
Pulse Program-cosygp or similarDefines the sequence of RF pulses and gradients.
Relaxation Delayd11-2 sAllows for relaxation of magnetization between scans.[15]
Number of Scansns2-16 (multiple of phase cycle)Number of times each increment is scanned to improve signal-to-noise.[14]
Number of Incrementstd(F1) / ni128-512Determines the resolution in the indirect dimension (F1).[14][15]
Time Domain Data Sizetd(F2)1K-2K pointsNumber of data points collected in the direct dimension (F2).[12]
Spectral Widthsw(F1), sw(F2)Set to enclose all proton signalsThe frequency range to be observed in both dimensions.[15]
Pulse Width (90°)p1Calibrated for each probeThe duration of the radiofrequency pulse that rotates the magnetization by 90°.[13]

Table 2: Typical Acquisition Parameters for a NOESY Experiment

ParameterSymbolTypical ValuePurpose
Pulse Program-noesyphsw or similarStandard phase-sensitive NOESY pulse sequence.[16]
Relaxation Delayd11-2 sAllows for spin-lattice relaxation between scans.
Mixing Timed8Varies with molecular weightAllows for NOE buildup through cross-relaxation.[7]
0.5 - 1.0 s (small molecules, <600 Da)Maximizes NOE for small molecules.[7]
0.1 - 0.5 s (medium molecules)A shorter time is used for medium-sized molecules.[7]
0.05 - 0.2 s (large molecules, >1200 Da)Short mixing time to stay in the linear buildup range and avoid spin diffusion.[7]
Number of Scansns8-32 (multiple of phase cycle)Averaging to improve signal-to-noise.[16]
Number of Incrementstd(F1) / ni128-512Defines the resolution in the F1 dimension.[16]
Time Domain Data Sizetd(F2)1K-2K pointsNumber of data points in the direct dimension.[16]
Spectral Widthsw(F1), sw(F2)Set to enclose all proton signalsFrequency range in both dimensions.[16]
Pulse Width (90°)p1Calibrated for each probeDuration of the 90° RF pulse.[16]

Visualization of Workflows and Concepts

Diagram 1: General 2D NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Dissolve in Formamide-d3 A->B C Filter Solution into NMR Tube B->C D Degas Sample (for NOESY) C->D E Insert Sample, Lock & Shim D->E F Acquire 1D ¹H Spectrum E->F G Set 2D Experiment Parameters F->G H Run 2D Experiment (COSY or NOESY) G->H I Apply Window Function H->I J 2D Fourier Transform I->J K Phase & Baseline Correction J->K L Analyze Spectrum (Cross-peak Assignment) K->L

A generalized workflow for 2D NMR experiments from sample preparation to data analysis.

Diagram 2: COSY vs. NOESY Signaling Pathways

G cluster_cosy COSY: Through-Bond Correlation cluster_noesy NOESY: Through-Space Correlation cluster_mol Hypothetical Molecule Fragment H1_C1 H1 on C1 H2_C2 H2 on C2 H1_C1->H2_C2 J-coupling H3_C3 H3 on C3 H1_C1->H3_C3 No direct COSY cross-peak H2_C2->H3_C3 J-coupling Ha Ha Hb Hb Ha->Hb < 5 Å Hc Hc Ha->Hc < 5 Å Hb->Hc > 5 Å mol_cosy H1-C1-C2-H2-C3-H3 mol_noesy Ha and Hc are spatially close, e.g., in a folded conformation.

This diagram illustrates the fundamental difference between COSY and NOESY experiments.

References

Application Notes and Protocols for Quantitative NMR (qNMR) utilizing Formamide-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of substances. It relies on the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal. The selection of an appropriate deuterated solvent and internal standard is critical for accurate and reproducible qNMR results.

This document outlines a detailed protocol for the use of Formamide-d2 as a solvent in qNMR analysis. While not a conventional solvent for this purpose, its high polarity and potential for specific applications, such as in the analysis of highly polar compounds or in certain drug formulation matrices, make it a subject of interest. These protocols are based on established qNMR principles and adapted for the specific properties of this compound.

Properties and Suitability of this compound for qNMR

This compound (DCONH2) is the deuterated isotopologue of formamide. Its physical and chemical properties must be considered for its application in qNMR.

Key Properties:

  • Physical State: Colorless, viscous liquid.[1][2][3]

  • Boiling Point: Approximately 210 °C (decomposes above 180 °C).[1][2][4]

  • Solubility: Miscible with water, ethanol, acetone, and other polar solvents.[4][5]

  • Hygroscopicity: Formamide is hygroscopic and should be handled in a dry environment to prevent moisture absorption.[1]

  • NMR Spectrum: The 1H NMR spectrum of residual protons in this compound will show signals for the amide (-NH2) and formyl (-CHO) protons. The precise chemical shifts are dependent on temperature and solute.

Suitability as a qNMR Solvent:

  • Advantages: Its high polarity may be advantageous for dissolving highly polar analytes that are insoluble in more common NMR solvents.

  • Challenges:

    • The high boiling point can make sample recovery difficult.

    • Its tendency to decompose at high temperatures requires careful temperature control during experiments.[2][6]

    • The presence of amide protons can lead to broad signals and exchange with labile protons on the analyte, potentially complicating quantification.

    • Its hygroscopic nature necessitates careful sample handling to avoid water contamination, which can interfere with the NMR spectrum.

Experimental Protocols

The following protocols provide a detailed methodology for performing qNMR experiments using this compound as the solvent.

Sample Preparation

Meticulous sample preparation is paramount for accurate qNMR measurements.

  • Selection of Internal Standard (IS): Choose a high-purity (≥99%) internal standard that is soluble in this compound and has at least one signal that is well-resolved from the analyte and solvent signals.[7] Examples of potentially suitable internal standards for polar solvents include Maleic acid or DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate), though their solubility and stability in this compound should be verified.

  • Weighing:

    • Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg.[8]

    • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1.

  • Dissolution:

    • Add a precise volume of this compound (e.g., 0.6 mL) to the vial containing the analyte and internal standard.

    • Ensure complete dissolution by vortexing or gentle sonication. Visually inspect the solution to confirm the absence of any solid particles.

  • Transfer to NMR Tube:

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation and moisture absorption.

NMR Data Acquisition

The following are general guidelines for setting up the NMR experiment. Parameters should be optimized for the specific instrument and sample.

ParameterRecommended SettingRationale
Pulse Program A standard single-pulse experiment (e.g., 'zg' on Bruker) with a 90° pulse.[8]Ensures uniform excitation across the spectrum.
Temperature 298 K (25 °C), with precise regulation (± 0.1 K).[8]Maintains consistent chemical shifts and minimizes temperature-dependent effects.
Spectral Width (SW) Sufficient to encompass all signals of interest (analyte, IS, and residual solvent).Prevents signal aliasing.
Acquisition Time (AQ) At least 2.5 seconds.[1][2]Ensures good digital resolution and avoids truncation of the FID, which can cause baseline distortions.
Relaxation Delay (D1) ≥ 5 times the longest T1 of both the analyte and internal standard signals.Allows for full relaxation of the nuclei between scans, which is crucial for accurate integration. The T1 values should be experimentally determined using an inversion-recovery experiment.
Number of Scans (NS) Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]High S/N is essential for precise and accurate integration.
Dummy Scans (DS) 4 or more.[8]Establishes a steady state before data acquisition begins.
Data Processing

Proper data processing is as critical as data acquisition for obtaining accurate quantitative results.

  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the S/N without significantly distorting the lineshape.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Ensure the integration limits are set wide enough to encompass the entire signal, including any 13C satellites.

    • Avoid integrating signals that overlap with impurities or solvent peaks.

Data Analysis and Calculation

The purity or concentration of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the analyte signal

  • I_IS: Integral of the internal standard signal

  • N_analyte: Number of protons contributing to the analyte signal

  • N_IS: Number of protons contributing to the internal standard signal

  • M_analyte: Molar mass of the analyte

  • M_IS: Molar mass of the internal standard

  • m_analyte: Mass of the analyte

  • m_IS: Mass of the internal standard

  • P_IS: Purity of the internal standard

Quantitative Data Summary (Hypothetical Example)

The following table presents hypothetical data for the purity determination of a fictional drug substance, "Compound X," using the described qNMR protocol with this compound as the solvent and Maleic Acid as the internal standard.

ParameterValue
Analyte Compound X
Molar Mass of Analyte (M_analyte) 350.4 g/mol
Mass of Analyte (m_analyte) 15.25 mg
Analyte Signal Integral (I_analyte) 2.85
Number of Protons (N_analyte) 2
Internal Standard (IS) Maleic Acid
Molar Mass of IS (M_IS) 116.07 g/mol
Mass of IS (m_IS) 5.12 mg
Purity of IS (P_IS) 99.8%
IS Signal Integral (I_IS) 1.00
Number of Protons (N_IS) 2
Calculated Purity of Compound X 98.9%

Diagrams

Experimental Workflow

G qNMR Experimental Workflow with this compound cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in this compound weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters (Pulse Program, D1, NS, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate report Generate Report calculate->report

Caption: qNMR Experimental Workflow with this compound.

Logical Diagram for Internal Standard Selection

G Internal Standard Selection Criteria for qNMR start Select Potential Internal Standard solubility Soluble in This compound? start->solubility purity High Purity (≥99%)? solubility->purity Yes unsuitable Unsuitable solubility->unsuitable No signal Non-overlapping Signal? purity->signal Yes purity->unsuitable No stability Chemically Inert? signal->stability Yes signal->unsuitable No suitable Suitable Internal Standard stability->suitable Yes stability->unsuitable No

Caption: Decision tree for selecting a suitable internal standard.

Conclusion

The protocols outlined in this document provide a comprehensive framework for utilizing this compound as a solvent in qNMR experiments. While its application is specialized, careful adherence to these guidelines for sample preparation, data acquisition, and processing will enable researchers to obtain accurate and reliable quantitative data for highly polar analytes. The provided workflows and decision-making diagrams serve as valuable tools for implementing this advanced analytical technique in research and drug development settings.

References

Application Notes and Protocols for Cryopreservation with Formamide-d2: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of biological samples, enabling advancements in biomedical research, cell-based therapies, and drug discovery. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used cryoprotective agents (CPAs), their inherent toxicity can compromise cell viability and function post-thaw.[1][2][3] This has spurred the investigation of alternative CPAs with improved efficacy and reduced toxicity.

Formamide and its derivatives have been explored as potential cryoprotectants, demonstrating comparable or, in some cases, superior performance to traditional agents for specific cell types.[4][5][6][7] This document provides detailed application notes and protocols for the use of formamide, and introduces the theoretical potential of its deuterated isotopologue, formamide-d2, as a novel cryoprotectant.

The substitution of hydrogen with deuterium, a stable isotope, is known to strengthen hydrogen bonds, a phenomenon referred to as deuterium bonding.[8][9][10][11] This enhanced bonding can lead to increased molecular stability and altered physicochemical properties.[12][13][14] In the context of cryopreservation, the use of this compound is hypothesized to offer improved cryoprotection by forming more stable interactions with water molecules and cellular components, thereby mitigating ice crystal formation and cellular damage more effectively.

Disclaimer: The use of this compound for cryopreservation is currently a theoretical concept based on the known properties of formamide and the effects of deuteration. The protocols provided are based on published data for non-deuterated formamide and should be adapted and optimized for specific cell types and experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the use of formamide and its derivatives as cryoprotectants for various biological samples.

Table 1: Cryopreservation of Canine Semen with Formamide Derivatives

CryoprotectantConcentrationTotal Motility (%)Progressive Motility (%)Normal Morphology (%)
Glycerol (GL)3%69.0 ± 5.461.0 ± 7.457.1 ± 5.0
Methyl-formamide (MF)3%59.0 ± 8.950.0 ± 10.066.9 ± 7.7
Dimethyl-formamide (DF)3%44.0 ± 21.037.0 ± 19.861.1 ± 5.5

Data adapted from a study on canine semen cryopreservation.[4][5]

Table 2: Cryopreservation of Swine Sperm with Formamide Derivatives

CryoprotectantConcentrationPost-thaw Cell Activity (relative to DMSO)
N-methylformamide (NMF)7.5% (w/v)Similar increase to DMSO
N-methylacetamide (NMA)7.5% (w/v)Similar increase to DMSO
Dimethyl Sulfoxide (DMSO)7.5% (w/v)Baseline

Data adapted from a study on swine sperm cryopreservation.[6][7]

Table 3: Cryopreservation of Ovine Embryos with Dimethylformamide

Cryopreservation MethodCryoprotectantHatching Rate (%)Number of Dead Cells
Conventional FreezingEthylene Glycol40.510.1 ± 8.5
VitrificationEthylene Glycol35.342.6 ± 26.2
VitrificationDimethylformamide15.563.2 ± 34.6

Data adapted from a study on ovine embryo cryopreservation.[15]

Experimental Protocols

The following are detailed protocols for the cryopreservation of biological samples using formamide-based cryoprotectants. These protocols should serve as a starting point and require optimization for specific applications.

Protocol 1: Cryopreservation of Mammalian Sperm

This protocol is adapted from studies on canine and swine sperm cryopreservation.[4][5][6][7]

Materials:

  • Freshly collected semen sample

  • Extender medium (e.g., egg yolk-TRIS extender)

  • Cryoprotectant solution:

    • Option A (based on canine semen study): 6% (v/v) Methyl-formamide (or this compound) in extender medium.

    • Option B (based on swine semen study): 15% (w/v) N-methylformamide (or this compound) in extender medium.

  • Cryovials

  • Controlled-rate freezer or isopropanol freezing container (e.g., Mr. Frosty™)

  • Liquid nitrogen storage dewar

Procedure:

  • Semen Evaluation: Evaluate the initial motility and morphology of the fresh semen sample.

  • Dilution: Dilute the semen sample with the extender medium at a 1:1 ratio at room temperature.

  • Equilibration: Equilibrate the diluted semen at room temperature for 15-30 minutes.

  • Addition of Cryoprotectant:

    • Gradually add the cryoprotectant solution to the diluted semen over 5-10 minutes to reach a final concentration of 3% methyl-formamide (Option A) or 7.5% N-methylformamide (Option B).

    • Gently mix the sample during the addition of the cryoprotectant.

  • Packaging: Aliquot the final semen-cryoprotectant mixture into pre-labeled cryovials.

  • Freezing:

    • Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C to -3°C per minute down to -80°C.

    • Alternatively, place the cryovials in an isopropanol freezing container and store at -80°C overnight.

  • Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage (-196°C).

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath for 30-60 seconds.

    • Gently mix the contents immediately after thawing.

  • Post-Thaw Evaluation: Evaluate the post-thaw motility, viability, and morphology of the sperm.

Protocol 2: Cryopreservation of Adherent Mammalian Cells (Theoretical for this compound)

This is a general protocol for adherent cells, adapted for the hypothetical use of this compound.

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution

  • Complete cell culture medium

  • Cryopreservation medium: Complete cell culture medium containing 10% (v/v) Fetal Bovine Serum (FBS) and 5-10% (v/v) this compound.

  • Cryovials

  • Controlled-rate freezer or isopropanol freezing container

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add trypsin-EDTA to detach the cells from the culture vessel.

    • Once detached, add complete culture medium to inactivate the trypsin.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Cell Pellet Resuspension:

    • Discard the supernatant and gently resuspend the cell pellet in a small volume of fresh, complete culture medium.

    • Perform a cell count and determine viability (should be >90%).

  • Preparation of Cell Suspension for Freezing:

    • Centrifuge the cells again and resuspend the pellet in the cryopreservation medium at a final concentration of 1-5 x 10⁶ cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Freezing:

    • Place the cryovials in a controlled-rate freezer set to cool at -1°C/minute to -80°C.

    • Alternatively, use an isopropanol freezing container placed in a -80°C freezer overnight.

  • Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen storage dewar.

  • Thawing:

    • Rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.

    • Immediately transfer the cell suspension to a tube containing pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes to remove the cryoprotectant.

  • Cell Plating:

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Plate the cells in a new culture vessel.

    • Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Visualizations

Cryopreservation Workflow

G General Cryopreservation Workflow cluster_pre_freeze Pre-Freezing cluster_freezing Freezing cluster_post_thaw Post-Thawing A Cell Harvest & Preparation B Addition of Cryoprotectant (e.g., this compound) A->B C Controlled Rate Cooling (-1°C/min) B->C Equilibration D Storage in Liquid Nitrogen (-196°C) C->D E Rapid Thawing (37°C Water Bath) D->E Retrieval F Removal of Cryoprotectant E->F G Cell Culture & Viability Assessment F->G

Caption: A generalized workflow for the cryopreservation of biological samples.

Theoretical Mechanism of Cryoprotection by this compound

G Theoretical Cryoprotective Mechanism of this compound cluster_deuteration Deuteration Effect cluster_cryoprotection Cryoprotective Actions cluster_outcome Outcome A This compound B Stronger Deuterium Bonding A->B C Enhanced Interaction with Water B->C D Stabilization of Cellular Macromolecules B->D E Reduced Intracellular Ice Formation C->E F Decreased Osmotic Stress D->F G Improved Cell Viability & Function Post-Thaw E->G F->G

Caption: A diagram illustrating the hypothesized mechanism of enhanced cryoprotection by this compound.

Potential Signaling Pathways Affected by Aldehydes

It is important to consider that cryoprotectants can have biological effects beyond their physical role in preventing ice formation. While specific data for formamide is limited, studies on the related aldehyde, formaldehyde, have shown activation of certain signaling pathways. This suggests a potential area of investigation for formamide and its deuterated form.

G Potential Aldehyde-Induced Signaling cluster_pathways Signaling Pathways cluster_responses Cellular Responses A Formamide / this compound (Hypothetical Effector) B YAP/TAZ Pathway A->B Activates C NF-κB Pathway A->C Activates D Cell Proliferation B->D E Inflammation B->E C->E F Apoptosis C->F

Caption: A diagram showing potential signaling pathways that could be influenced by aldehydes like formamide.[16][17]

Conclusion and Future Directions

Formamide and its derivatives present a viable alternative to traditional cryoprotectants, with demonstrated efficacy in the cryopreservation of various cell types. The theoretical advantages of using this compound, stemming from the enhanced stability of deuterium bonds, offer a promising avenue for improving cryopreservation outcomes. Further research is warranted to experimentally validate the cryoprotective effects of this compound and to elucidate the specific molecular mechanisms underlying its action. It is also crucial to investigate the potential impact of formamide and its deuterated isotopologues on cellular signaling pathways to ensure the functional integrity of cryopreserved samples for downstream applications in research and medicine.

References

Formamide-d2 in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low molecular weight fragments to identify weak binders to a biological target. A common challenge in FBDD is the poor solubility of fragments in aqueous buffers, which can lead to false negatives and inaccurate binding data. While dimethyl sulfoxide (DMSO) is a widely used solvent, some fragments remain insoluble. Formamide-d2 presents a valuable alternative for solubilizing such challenging fragments for biophysical screening methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

These application notes provide a detailed guide on the use of this compound in FBDD workflows, including its applications, experimental protocols, and important considerations.

Application Notes

This compound as a Specialized Solvent for Poorly Soluble Fragments

The primary application of this compound in FBDD is as a co-solvent to solubilize fragments that exhibit poor solubility in aqueous solutions or DMSO. Formamide is a highly polar organic solvent with a strong hydrogen bonding capacity, enabling it to dissolve a wide range of organic molecules.[1][2] The deuterated form, this compound, is particularly useful for proton NMR-based screening methods as it eliminates the large solvent proton signals that would otherwise obscure the signals from the fragments and the target protein.

Key Advantages:

  • Enhanced Solubility: Can dissolve fragments that are intractable in other common solvents.

  • NMR Compatibility: The deuterated form is "invisible" in ¹H NMR spectra, allowing for clear observation of fragment and protein signals.

  • Miscibility: Formamide is miscible with water, allowing for the preparation of homogenous buffer solutions.[1]

Considerations:

  • Protein Stability: Formamide is a known denaturant at high concentrations.[3] It is crucial to determine the tolerance of the target protein to formamide before initiating a screening campaign.

  • Viscosity: Formamide is more viscous than water, which can lead to broader NMR signals.[4]

  • Chemical Reactivity: While generally stable, formamide can hydrolyze under certain conditions. The stability of fragments in formamide should be assessed.

Applications in NMR-Based Fragment Screening

This compound can be incorporated into various NMR screening experiments, including:

  • Ligand-Observed NMR: In techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, this compound can be used as a co-solvent in the buffer to ensure fragment solubility.

  • Protein-Observed NMR: In ¹H-¹⁵N HSQC experiments, a low concentration of this compound can be used to deliver insoluble fragments to the protein sample. However, the potential for this compound to perturb protein chemical shifts must be carefully evaluated.

Applications in X-ray Crystallography

In X-ray crystallography, formamide can be used in two main ways:

  • Fragment Soaking: Formamide can be used as a solvent to dissolve fragments for soaking into pre-formed protein crystals. Its high solubility power can be advantageous for delivering fragments to the crystal.

  • Cryoprotection: Formamide is a known cryoprotectant, which can help to prevent ice crystal formation when flash-cooling protein crystals in liquid nitrogen.[2] This dual role can simplify the soaking and cryoprotection workflow.

Quantitative Data Summary

The following table summarizes key physicochemical properties of formamide relevant to its use in FBDD.

PropertyValueReference
Molecular FormulaCH₃NO[1]
Molar Mass45.04 g/mol [2]
Density1.133 g/cm³[2]
Boiling Point210 °C[2]
Melting Point2-3 °C[2]
Solubility in WaterMiscible[1]
Acidity (pKa in DMSO)23.5[2]

Experimental Protocols

Protocol 1: Determining Protein Stability in the Presence of this compound

Objective: To determine the maximum concentration of this compound that a target protein can tolerate without significant unfolding or aggregation.

Methodology:

  • Prepare a series of buffers containing increasing concentrations of this compound (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Incubate the target protein at a typical experimental concentration (e.g., 10-50 µM) in each buffer for a set period (e.g., 1, 4, and 24 hours).

  • Assess protein integrity using one or more of the following techniques:

    • ¹H-¹⁵N HSQC NMR: For isotopically labeled proteins, acquire an HSQC spectrum at each this compound concentration. Significant chemical shift perturbations or loss of signal intensity indicate structural changes.

    • Differential Scanning Fluorimetry (DSF): Measure the melting temperature (Tm) of the protein in each buffer. A significant decrease in Tm indicates destabilization.

    • Dynamic Light Scattering (DLS): Monitor for an increase in the hydrodynamic radius, which would suggest aggregation.

G Workflow for Assessing Protein Stability in this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffers with Varying [this compound] incubate Incubate Protein in Each Buffer Condition prep_buffer->incubate prep_protein Prepare Protein Stock prep_protein->incubate nmr ¹H-¹⁵N HSQC NMR incubate->nmr dsf Differential Scanning Fluorimetry (DSF) incubate->dsf dls Dynamic Light Scattering (DLS) incubate->dls determine_max Determine Maximum Tolerated [this compound] nmr->determine_max dsf->determine_max dls->determine_max

Protein Stability Assessment Workflow

Protocol 2: NMR-Based Fragment Screening using this compound as a Co-solvent

Objective: To screen a fragment library against a target protein using STD-NMR with this compound as a co-solvent for poorly soluble fragments.

Methodology:

  • Fragment Library Preparation:

    • Dissolve fragments in 100% this compound to create high-concentration stock solutions (e.g., 100 mM).

    • Create fragment mixtures (cocktails) by combining several fragment stocks.

  • Sample Preparation:

    • Prepare the protein sample in a deuterated aqueous buffer (e.g., phosphate buffer in D₂O).

    • Add the fragment cocktail to the protein solution to a final fragment concentration of ~200-500 µM. The final this compound concentration should not exceed the maximum tolerated concentration determined in Protocol 1.

    • Prepare a control sample containing the protein and this compound but no fragments.

  • STD-NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the protein-fragment mixture.

    • Set up the STD-NMR experiment with on-resonance saturation in a region where only protein signals are present (e.g., -1 to 0 ppm) and off-resonance saturation in a region with no protein or fragment signals (e.g., 30-40 ppm).

    • Acquire the STD-NMR spectrum. Signals present in the STD spectrum correspond to binding fragments.

  • Data Analysis:

    • Identify the fragments in the cocktails that show STD signals.

    • Confirm hits by testing individual fragments.

G STD-NMR Fragment Screening Workflow with this compound cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis prep_frag Dissolve Fragments in this compound mix Prepare Protein-Fragment Mixture prep_frag->mix prep_protein Prepare Protein in D₂O Buffer prep_protein->mix std_nmr Acquire STD-NMR Spectra mix->std_nmr deconvolute Identify Hits from Cocktails std_nmr->deconvolute confirm Confirm Hits with Individual Fragments deconvolute->confirm hit_list Generate Hit List confirm->hit_list

STD-NMR Screening Workflow

Protocol 3: Fragment Soaking in X-ray Crystallography using Formamide

Objective: To obtain a crystal structure of a protein in complex with a fragment using formamide as a solvent for soaking.

Methodology:

  • Crystal Preparation:

    • Grow protein crystals to a suitable size for X-ray diffraction.

  • Soaking Solution Preparation:

    • Dissolve the fragment in 100% formamide to a high concentration (e.g., 50-100 mM).

    • Prepare a soaking solution by adding the fragment-formamide stock to the crystal mother liquor. The final formamide concentration should be kept as low as possible while ensuring fragment solubility.

  • Crystal Soaking:

    • Transfer the protein crystal to the soaking solution.

    • Soak the crystal for a duration ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryoprotection and Data Collection:

    • If the soaking solution does not contain a sufficient concentration of a cryoprotectant, briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen. Formamide itself can act as a cryoprotectant.[2]

    • Collect X-ray diffraction data.

  • Structure Determination:

    • Process the diffraction data and solve the crystal structure to identify the fragment binding site.

G X-ray Crystallography Fragment Soaking with Formamide cluster_prep Preparation cluster_soaking Soaking & Data Collection cluster_analysis Analysis grow_crystals Grow Protein Crystals soak Soak Crystal in Fragment Solution grow_crystals->soak prep_soak Prepare Fragment Soaking Solution in Formamide prep_soak->soak cryo Cryoprotect and Flash-cool soak->cryo collect_data Collect X-ray Diffraction Data cryo->collect_data solve_structure Solve Crystal Structure collect_data->solve_structure binding_mode Identify Fragment Binding Mode solve_structure->binding_mode

Crystallographic Soaking Workflow

Conclusion

This compound is a valuable tool in the FBDD toolkit, particularly for addressing the challenge of fragment insolubility. By carefully assessing protein stability and optimizing experimental conditions, researchers can successfully employ this compound as a co-solvent in both NMR and X-ray crystallography-based fragment screening to identify novel starting points for drug discovery. The protocols outlined in this document provide a framework for the effective integration of this compound into FBDD workflows.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise Ratio in Formamide-d2 NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) of their Formamide-d2 NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in my this compound NMR spectrum?

A low signal-to-noise ratio (S/N) can stem from several factors, broadly categorized into sample preparation, instrument settings, and data processing. Common issues include low sample concentration, poor magnetic field homogeneity (shimming), incorrect acquisition parameters, and suboptimal data processing.

Q2: How does the number of scans affect the S/N ratio and my total experiment time?

The signal-to-noise ratio improves with the square root of the number of scans (NS). This means that to double the S/N, you need to increase the number of scans by a factor of four.[1] The total experiment time is directly proportional to the number of scans. Therefore, while increasing the number of scans is a straightforward way to improve S/N, it comes at the cost of longer acquisition times.

Q3: Can the quality of my NMR tube impact the signal-to-noise ratio?

Yes, the quality of the NMR tube can significantly affect the S/N. High-quality NMR tubes have tighter manufacturing tolerances, leading to better magnetic field homogeneity and, consequently, improved lineshape and S/N.[2] Scratched or poor-quality tubes can make shimming difficult, resulting in broader lines and a lower S/N.[3]

Q4: What is "shimming," and why is it critical for a good this compound spectrum?

Shimming is the process of adjusting the currents in the shim coils to improve the homogeneity of the main magnetic field (B₀).[4] An inhomogeneous magnetic field causes spectral lines to broaden, which reduces the peak height and, therefore, the S/N.[5][6] Proper shimming is crucial for obtaining sharp, well-resolved peaks and maximizing the S/N.

Q5: How can I be sure my spectrometer's receiver gain is set correctly?

An incorrectly set receiver gain can lead to either a poor S/N (if too low) or signal clipping and artifacts (if too high, causing an ADC overflow).[7] Most modern spectrometers have an automatic gain setting (rga on some systems) that provides a good starting point. However, it's always advisable to check the first scan to ensure no overflow occurs. If you encounter an "ADC overflow" error, you will need to manually reduce the receiver gain.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that lead to a low signal-to-noise ratio in this compound NMR spectra.

Workflow for Troubleshooting Low S/N

TroubleshootingWorkflow cluster_sample Sample Preparation Checks cluster_shim Shimming & Lock Checks cluster_acq Acquisition Parameter Checks cluster_proc Data Processing Checks start Low S/N in this compound Spectrum sample_prep Step 1: Verify Sample Preparation start->sample_prep shimming Step 2: Check Shimming and Lock sample_prep->shimming Sample OK concentration Sufficient Concentration? sample_prep->concentration particulates Filtered Sample? sample_prep->particulates tube_quality High-Quality Tube? sample_prep->tube_quality volume Correct Volume? sample_prep->volume acquisition Step 3: Optimize Acquisition Parameters shimming->acquisition Shims Optimized lock_stable Stable Lock Signal? shimming->lock_stable manual_shim Manual Shim Adjustment Needed? shimming->manual_shim processing Step 4: Refine Data Processing acquisition->processing Acquisition Complete num_scans Increase Number of Scans? acquisition->num_scans recycle_delay Correct Recycle Delay (d1)? acquisition->recycle_delay probe_tuning Probe Tuned and Matched? acquisition->probe_tuning end Improved S/N processing->end apodization Apply Matched Filtering? processing->apodization baseline Baseline Correction Applied? processing->baseline

Caption: A step-by-step workflow for diagnosing and resolving low signal-to-noise issues.

Detailed Troubleshooting Steps

Issue: The baseline of my spectrum is very noisy, and the signal peaks are weak.

Potential Cause Recommended Solution
Insufficient Sample Concentration For ¹H NMR, a concentration of 5-25 mg in 0.55-0.7 mL of solvent is typical for small molecules.[2][8] Doubling the concentration will double the signal intensity.
Particulate Matter in Sample Suspended solids will severely degrade shim quality.[2] Filter the sample through a pipette with a small plug of glass wool into the NMR tube.
Poor Magnetic Field Homogeneity (Shimming) An unstable lock signal or broad, asymmetric peaks are indicators of poor shimming.[7] Perform a manual shimming procedure, starting with on-axis shims (Z1, Z2) and then moving to off-axis shims if necessary.[5]
Incorrect Number of Scans If the concentration is low, more scans will be needed. Remember that S/N increases with the square root of the number of scans.[1] To double the S/N, you need to quadruple the number of scans.
Suboptimal Probe Tuning and Matching An untuned probe will result in inefficient transfer of radiofrequency power and a significant loss of signal. Always tune and match the probe for every sample.
Incorrect Recycle Delay (d1) If the recycle delay is too short relative to the T₁ relaxation time of the deuterium nucleus in this compound, the signal can become saturated and lose intensity. While specific T₁ values for this compound are not readily available, a general rule is to set d1 to at least 1-2 seconds for routine spectra. For quantitative measurements, d1 should be at least 5 times the longest T₁.[9]
Suboptimal Data Processing Applying a matched filter (an exponential window function with a line broadening factor similar to the natural linewidth) can improve S/N at the expense of some resolution.[10] Ensure proper phasing and baseline correction have been applied.[11]

Experimental Protocols

Protocol 1: Sample Preparation for this compound
  • Weighing the Sample: For a standard 5 mm NMR tube, aim for a concentration that provides sufficient signal. If using this compound as a solvent for another analyte, ensure the analyte concentration is adequate (typically 5-25 mg for ¹H NMR).[2]

  • Dissolution: Dissolve the sample in the required volume of this compound (typically 0.55-0.7 mL for most spectrometers).[2][8] It can be advantageous to do this in a small vial before transferring to the NMR tube.

  • Filtration: To remove any particulate matter, use a Pasteur pipette with a small, tight plug of glass wool at the bottom. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent any contamination or evaporation. Label the tube clearly.

Protocol 2: Manual Shimming Procedure
  • Insert Sample and Establish Lock: Insert the sample into the spectrometer. Find the deuterium lock signal and ensure it is stable. If the lock signal is unstable, you may need to adjust the lock power and gain.[3]

  • On-Axis Shimming (Z-shims):

    • Observe the lock level.

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level.

    • Iterate between adjusting Z1 and Z2 until no further improvement in the lock level is observed.[5]

    • If necessary, proceed to higher-order Z-shims (Z3, Z4), re-optimizing the lower-order shims after each adjustment.[5]

  • Off-Axis Shimming (X and Y-shims):

    • If sample spinning is used, turn it off for this step.

    • Adjust X, Y, XZ, and YZ to further improve the lineshape of the lock signal or the FID.

    • Re-optimize the on-axis shims after adjusting the off-axis shims.

  • Final Check: Observe the FID of a single pulse. A well-shimmed sample will show a slowly decaying FID. The resulting spectral lines should be narrow and symmetrical.

Protocol 3: Data Processing for S/N Enhancement
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apodization (Window Function): To improve S/N, apply an exponential multiplication to the FID. A line broadening (LB) factor of 0.3 to 1 Hz is a good starting point. This will increase the S/N at the cost of slightly broader peaks.[10]

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.[11]

  • Referencing: Reference the spectrum appropriately.

Data Summary

Impact of Key Parameters on Signal-to-Noise Ratio
ParameterEffect on S/NConsiderations
Sample Concentration Directly proportionalHigher concentration can lead to broader lines and may be limited by solubility.
Number of Scans (NS) Proportional to √NSIncreasing scans significantly increases experiment time.[1]
Magnetic Field Strength Increases with higher fieldHigher field instruments are more sensitive but also more expensive.[12]
Probe Quality Higher quality probes (especially cryoprobes) yield higher S/NCryoprobes offer a significant S/N enhancement but require specialized infrastructure.
Shimming Good shimming maximizes S/NPoor shimming is a very common cause of low S/N.[6]
Probe Tuning Proper tuning maximizes S/NAn untuned probe can lead to a drastic loss of signal.
Apodization (Line Broadening) Can increase S/NComes at the expense of spectral resolution (broader peaks).[10]

Logical Relationships in S/N Optimization

SN_Relationships cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition sn_ratio Signal-to-Noise Ratio sample_prep Sample Preparation concentration Concentration sample_prep->concentration filtering Filtering sample_prep->filtering tube_quality Tube Quality sample_prep->tube_quality instrument_setup Instrument Setup shimming Shimming instrument_setup->shimming probe_tuning Probe Tuning instrument_setup->probe_tuning acq_params Acquisition Parameters num_scans Number of Scans acq_params->num_scans recycle_delay Recycle Delay acq_params->recycle_delay data_proc Data Processing apodization Apodization data_proc->apodization baseline_correction Baseline Correction data_proc->baseline_correction concentration->sn_ratio + filtering->sn_ratio + tube_quality->sn_ratio + shimming->sn_ratio + probe_tuning->sn_ratio + num_scans->sn_ratio + recycle_delay->sn_ratio +/- apodization->sn_ratio + baseline_correction->sn_ratio +

Caption: Key factors influencing the signal-to-noise ratio in an NMR experiment.

References

Technical Support Center: Shimming Techniques for Formamide-d2 in High-Field NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for shimming Formamide-d2 in high-field Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments with deuterated formamide.

Frequently Asked Questions (FAQs)

Q1: What makes shimming this compound potentially challenging?

Shimming this compound can present unique challenges due to a combination of its physical properties and molecular structure:

  • Viscosity: Formamide is a slightly viscous, colorless liquid[1]. Higher viscosity can lead to broader NMR signals compared to less viscous solvents like acetone, making it more challenging to achieve sharp lines[2].

  • Hydrogen Bonding: As an amide, formamide participates in hydrogen bonding. This can influence the local magnetic environment and potentially contribute to line broadening.

  • Deuterium Signal Complexity: The deuterium lock signal in this compound arises from two deuterated positions: the formyl (-CDO) and the amide (-ND2) groups. The coupling between deuterium (a spin-1 nucleus) and nitrogen-14 (a quadrupolar nucleus) can lead to a complex or broadened lock signal, which can be more difficult for the spectrometer to maintain a stable lock on compared to a simple singlet.

Q2: What should the deuterium lock signal for this compound look like?

The deuterium (²H) NMR spectrum of this compound is expected to show two distinct resonances corresponding to the formyl deuterium and the two equivalent amide deuteriums. Due to coupling with the ¹⁴N nucleus, the amide deuterium signal may appear as a broadened peak or a poorly resolved multiplet. The formyl deuterium should appear as a sharper signal. An unstable or "wavy" lock signal can sometimes indicate saturation, which can be addressed by reducing the lock power[3][4].

Q3: What is a reasonable linewidth to expect for a well-shimmed sample in this compound?

While specific standard values for this compound are not readily published, a well-shimmed, non-viscous sample on a high-field spectrometer should yield a proton linewidth (Full Width at Half Maximum, FWHM) of less than 1 Hz for a small molecule reference like TMS or residual solvent peaks. For a slightly viscous solvent like formamide, achieving a linewidth of 1-2 Hz would be considered good. For macromolecules, broader lines are expected.

Troubleshooting Guide

This guide addresses specific issues you may encounter when shimming this compound.

Problem 1: Difficulty Achieving a Stable Lock

Q: My spectrometer is struggling to lock on the this compound signal, or the lock level is very unstable.

A: An unstable lock is a common issue and can often be resolved by following these steps:

  • Verify Sample and Solvent Selection: Ensure you have selected "this compound" as the solvent in your NMR software. An incorrect solvent selection is a frequent cause of lock failure[3]. Also, confirm the sample is correctly positioned in the magnet using a depth gauge[3].

  • Check Lock Parameters:

    • Lock Power: Amide deuterons can have different relaxation properties. Too high a lock power can saturate the deuterium signal, leading to instability[4]. Try reducing the lock power and increasing the lock gain to compensate[3].

    • Lock Phase: An incorrect lock phase can prevent the system from locking. If the lock signal appears out of phase (e.g., the signal dips below the baseline before rising), you will need to manually adjust the lock phase[5].

  • Load Standard Shim Set: If the shims are very poor, the lock signal can be too broad to be detected. Load a recent, reliable shim file for your probe to get to a better starting point[3].

  • Manual Z0 Adjustment: If the lock signal is not visible, you may need to manually adjust the Z0 offset to bring the deuterium resonance into the correct frequency range.

Problem 2: Broad Peaks After Automated Shimming

Q: I've run the automated shimming routine (e.g., topshim), but my peaks are still broad.

A: Automated shimming is a powerful tool, but it may not always be optimal for viscous samples or those with complex lock signals. Manual optimization is often necessary.

  • Underlying Sample Issues:

    • Inhomogeneity: The presence of solid particles or concentration gradients can severely degrade shim quality[2]. Ensure your sample is fully dissolved and filtered if necessary.

    • Poor Quality NMR Tube: Scratched or low-quality NMR tubes can distort the magnetic field, making good shimming impossible[3].

  • Manual Shim Optimization:

    • Focus on the on-axis shims first (Z1 and Z2), as they have the largest impact on lineshape. Iteratively adjust Z1 and Z2 to maximize the lock level[6].

    • Proceed to adjust the lower-order off-axis shims (X, Y, XZ, YZ).

    • For viscous samples, allow a few seconds between shim adjustments for the sample to settle.

Problem 3: Observing Broader-Than-Expected Amide Proton Signals

Q: The solvent peaks and other signals in my spectrum are sharp, but the amide protons of my analyte are broad.

A: This is a common phenomenon in molecules containing amide bonds and is often due to chemical dynamics rather than poor shimming.

  • Restricted C-N Bond Rotation: The partial double-bond character of the amide bond can restrict rotation. If the rate of this rotation is on the same timescale as the NMR experiment, it can lead to significant line broadening.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose this issue. Increasing the temperature often increases the rate of rotation, causing the broad peak to sharpen into a single averaged signal. Conversely, lowering the temperature may resolve the broad peak into two distinct signals for the different conformers.

    • Solvent Effects: The polarity of the solvent can influence the barrier to rotation. Acquiring a spectrum in a different deuterated solvent may alter the exchange rate and affect the linewidth.

Quantitative Data Summary

The following table provides relevant physical properties of formamide and typical starting parameters for NMR experiments. Note that optimal shim and lock values are instrument-dependent and should be fine-tuned for each sample.

ParameterValueReference
Physical Properties of Formamide
Molecular Weight45.04 g/mol [7]
Density1.133 g/cm³ (at 20°C)[1]
Dynamic Viscosity3.34 mPa·s (at 25°C)[7]
Boiling Point210 °C (decomposes)[1]
Melting Point2.5 °C[1]
Typical NMR Parameters
Standard Sample Volume (5 mm tube)~600 µL[3]
Recommended Spinning Rate20 Hz[5]
Typical Proton Linewidth Goal< 1-2 Hz

Experimental Protocols

Protocol 1: Systematic Manual Shimming Procedure

This protocol outlines a step-by-step approach to manually optimize the shims for a this compound sample after an initial automated shimming routine.

  • Lock and Center the Signal: Ensure a stable lock is achieved. Manually adjust Z0 to center the lock signal.

  • Optimize On-Axis Shims (Z1, Z2):

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level.

    • Repeat the adjustment of Z1 and Z2 iteratively until no further improvement in the lock level is observed.

  • Optimize Lower-Order Off-Axis Shims (X, Y):

    • Turn off sample spinning.

    • Iteratively adjust X and Y to maximize the lock level.

    • Re-optimize Z1 and Z2.

  • Optimize Higher-Order Shims (XZ, YZ, etc.):

    • With spinning off, iteratively adjust XZ and YZ.

    • Re-optimize Z1, Z2, X, and Y.

  • Final Check: Turn sample spinning back on (if desired) and perform a final fine-tune of Z1 and Z2. Acquire a 1D proton spectrum to assess the lineshape.

Protocol 2: Gradient Shimming

Gradient shimming uses pulsed field gradients to map the magnetic field inhomogeneity and calculate the necessary shim corrections.

  • Load a Standard Shim File: Begin by loading a default or recent shim file for your probe.

  • Select the Correct Nucleus: Ensure the gradient shimming routine is set to use the deuterium lock signal.

  • Execute the Gradient Shimming Command: On most spectrometers, this is a single command (e.g., gradshim or topshim).

  • Evaluate the Results: After the routine is complete, check the lock level and acquire a test spectrum.

  • Manual Touch-up: If the lineshape is still not optimal, perform a manual touch-up of the on-axis shims (Z1, Z2) as described in the manual shimming protocol.

Visualizations

Shimming_Workflow process process decision decision result result issue issue start Start: Insert Sample lock Select Solvent & Lock start->lock lock_ok Lock Stable? lock->lock_ok troubleshoot_lock Troubleshoot Lock (Power, Phase, Z0) lock_ok->troubleshoot_lock No autoshim Run Automated Gradient Shimming lock_ok->autoshim Yes troubleshoot_lock->lock eval_shim Evaluate Linewidth autoshim->eval_shim shim_ok Linewidth < 2 Hz? eval_shim->shim_ok manual_shim Perform Manual Shim Optimization shim_ok->manual_shim No end Acquire Data shim_ok->end Yes manual_shim->eval_shim fail Check Sample Prep & NMR Tube manual_shim->fail Shim_Coil_Effects cluster_on_axis On-Axis Shims (Spinning) cluster_off_axis Off-Axis Shims (Non-Spinning) center_node center_node shim_node shim_node B0 B0 Homogeneity (Lineshape) Z1 Z1 (Linear Z) Z1->B0 Z2 Z2 (Z^2) Z2->B0 Z3 Z3 (Z^3) Z3->B0 X X (Linear X) X->B0 Y Y (Linear Y) Y->B0 XZ XZ XZ->B0 YZ YZ YZ->B0

References

Technical Support Center: Water Suppression for Wet Formamide-d2 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively suppressing the residual water signal in NMR experiments conducted in wet Formamide-d2.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift of the residual water peak in this compound?

The chemical shift of the residual water (HDO) peak in deuterated solvents is dependent on temperature and sample composition. In N,N-Dimethylformamide-d7, a structurally similar solvent, the residual water peak is typically observed around 3.5 ppm.[1] For this compound, it is advisable to run a quick 1D proton NMR spectrum on the solvent alone to determine the exact chemical shift of the water peak before setting up any water suppression experiments.

Q2: Why is it challenging to suppress the water signal without affecting the amide proton signals in this compound?

Amide protons are exchangeable protons, meaning they can chemically exchange with the protons of the residual water in the solvent.[2][3][4] Water suppression techniques that involve presaturation of the water signal can also inadvertently saturate the amide proton signals through this exchange process, leading to their attenuation or complete disappearance from the spectrum.[5][6] This is a significant challenge when studying peptides, proteins, or other molecules with amide groups in wet this compound.

Q3: Which water suppression techniques are recommended for observing amide protons in wet this compound?

Gradient-based water suppression methods that do not rely on presaturation are generally preferred for samples with exchangeable protons.[7] Techniques like WATERGATE and Excitation Sculpting are designed to selectively excite the signals of interest while leaving the water resonance unexcited or dephased.[6][7][8] These methods minimize saturation transfer effects and are therefore more suitable for preserving amide proton signals.

Q4: Can I use presaturation for water suppression in this compound if I am not interested in the amide protons?

Yes, if the exchangeable amide protons are not the focus of your study, presaturation can be a very effective and easy-to-implement water suppression technique.[6] It can provide excellent water suppression, leading to a cleaner spectrum and allowing for better observation of non-exchangeable protons.

Q5: How can I minimize the residual water peak in my this compound solvent?

To minimize the water content in your this compound, it is recommended to use fresh, high-quality deuterated solvent from a sealed ampule. If you suspect your solvent has absorbed moisture from the atmosphere, you can dry it using molecular sieves. Additionally, proper sample handling, such as drying your sample thoroughly before dissolving it and using dry NMR tubes, can help reduce the intensity of the residual water peak.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during water suppression experiments in wet this compound.

Problem 1: Poor water suppression with the chosen pulse sequence.

Possible Causes & Solutions:

  • Incorrectly set solvent frequency: The effectiveness of most water suppression sequences is highly dependent on accurately setting the irradiation frequency to the center of the water resonance.

    • Solution: Always determine the precise chemical shift of the water peak in your sample before starting the experiment and set the solvent frequency (o1) accordingly.[10]

  • Poor shimming: A broad and distorted water peak is difficult to suppress effectively.

    • Solution: Carefully shim the magnetic field to obtain a narrow and symmetrical water signal. Good shimming is crucial for the performance of all water suppression techniques.[9]

  • Temperature instability: Fluctuations in temperature can cause the chemical shift of the water peak to drift, leading to a decrease in suppression efficiency over time.

    • Solution: Allow the sample to thermally equilibrate in the spectrometer before starting the experiment and use the instrument's temperature control unit to maintain a stable temperature.[9]

Problem 2: Amide proton signals are weak or absent after water suppression.

Possible Cause & Solution:

  • Saturation transfer: If you are using a presaturation-based method, the amide proton signals are likely being attenuated due to chemical exchange with the saturated water protons.

    • Solution: Switch to a gradient-based water suppression technique such as WATERGATE or Excitation Sculpting. These methods are designed to minimize saturation transfer and better preserve the signals of exchangeable protons.[7]

Problem 3: Distorted baseline in the spectrum.

Possible Cause & Solution:

  • Imperfect pulse calibration: Incorrectly calibrated pulse widths (90° and 180° pulses) can lead to baseline distortions and artifacts.

    • Solution: Ensure that the pulse widths are accurately calibrated for your specific sample and probe.

  • Acoustic ringing: Strong gradient pulses can sometimes induce acoustic ringing, which can manifest as baseline distortions.

    • Solution: Modern spectrometers often have built-in functionalities to minimize acoustic ringing. Consult your instrument's manual for specific recommendations.

Comparison of Water Suppression Methods

The following table summarizes the key characteristics of common water suppression techniques applicable to experiments in wet this compound.

Method Principle Effect on Amide Protons Suppression Efficiency Ease of Setup
Presaturation (zgpr) Continuous low-power irradiation of the water signal during the relaxation delay.[6]High potential for saturation transfer, leading to signal attenuation.[5][6]Good to ExcellentEasy
WATERGATE (zggpwg) Uses a combination of selective pulses and pulsed-field gradients to dephase the water magnetization.[6][7]Minimal effect on exchangeable protons, good for preserving amide signals.[7]ExcellentModerate
WET Employs a series of selective RF pulses and gradients to dephase the water signal.Can cause some attenuation of exchangeable protons, but generally better than presaturation.ExcellentModerate
Excitation Sculpting Utilizes a double pulsed-field gradient spin-echo to selectively excite solute signals while leaving the solvent signal unexcited.[8]Minimal effect on exchangeable protons.[7]ExcellentModerate to Difficult
1D NOESY (noesygppr1d) A presaturation-based method often used in metabolomics that can provide good water suppression.[11]Similar to standard presaturation, can attenuate amide proton signals.Very GoodEasy

Experimental Protocols

Protocol 1: WATERGATE Water Suppression

This protocol is recommended for observing amide protons in wet this compound.

  • Initial Setup:

    • Acquire a standard 1D proton spectrum of your sample to determine the chemical shift of the residual water peak.

    • Set the transmitter offset (o1) to the center of the water resonance.

  • Pulse Program Selection:

    • Select a WATERGATE pulse program (e.g., zggpwg on Bruker instruments).

  • Parameter Optimization:

    • The gradient pulses are typically 1 ms in duration.

    • The selective pulses used in the WATERGATE sequence are shaped pulses. The shape and duration of these pulses may need to be optimized for your specific instrument and probe.

  • Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve the desired signal-to-noise ratio.

Protocol 2: Presaturation Water Suppression

This protocol is suitable when the observation of amide protons is not critical.

  • Initial Setup:

    • Acquire a standard 1D proton spectrum to determine the chemical shift of the residual water peak.

    • Set the transmitter offset (o1) to the center of the water resonance.

  • Pulse Program Selection:

    • Select a presaturation pulse program (e.g., zgpr on Bruker instruments).

  • Parameter Optimization:

    • Set the presaturation frequency to the determined water resonance frequency.

    • The presaturation power level and duration (d1) will need to be optimized. Start with a low power level and a duration of 1-2 seconds.[6] Increase the power and/or duration as needed to achieve satisfactory suppression, but be aware that higher power levels will broaden the saturation profile and may affect nearby signals.

  • Acquisition:

    • Acquire the spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_sample Prepare Sample in Wet this compound one_d Acquire 1D Proton Spectrum prep_sample->one_d determine_water Determine Water Chemical Shift one_d->determine_water choose_method Choose Water Suppression Method determine_water->choose_method presat Presaturation choose_method->presat Amide protons not of interest watergate WATERGATE choose_method->watergate Amide protons of interest setup_params Setup Experiment Parameters presat->setup_params watergate->setup_params acquire Acquire Spectrum setup_params->acquire process Process Data acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for NMR with water suppression.

troubleshooting_flowchart start Poor Water Suppression check_freq Is the solvent frequency set correctly? start->check_freq check_shim Is the shimming optimal? check_freq->check_shim Yes adjust_freq Re-determine and set the solvent frequency check_freq->adjust_freq No check_temp Is the temperature stable? check_shim->check_temp Yes re_shim Improve shimming check_shim->re_shim No stabilize_temp Allow for thermal equilibration and use temperature control check_temp->stabilize_temp No good_suppression Good Water Suppression check_temp->good_suppression Yes adjust_freq->check_shim re_shim->check_temp stabilize_temp->good_suppression

Caption: Troubleshooting poor water suppression.

References

Technical Support Center: Formamide-d2 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formamide-d2. It addresses common issues related to impurities and outlines protocols for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how can they affect my experiments?

This compound, like its non-deuterated counterpart, is susceptible to degradation and contamination. The most prevalent impurities include water, decomposition products, and ionic species. These can interfere with sensitive experiments by altering reaction kinetics, affecting sample stability, or introducing extraneous signals in spectroscopic analyses.

Table 1: Common Impurities in this compound

ImpurityPotential SourcePotential Impact on Experiments
Water (H₂O, HDO) Absorption from the atmosphere (hygroscopic nature).Can act as a reactant in water-sensitive reactions, alter the polarity of the solvent, and introduce a broad HDO peak in ¹H NMR spectra.
Formic Acid-d1/Ammonium Formate-d *Hydrolysis (reaction with water).Can alter the pH of the solution, catalyze unwanted side reactions, and introduce ionic interference.
Ammonia-d3 / Carbon Monoxide Thermal decomposition.Ammonia is basic and can affect pH-sensitive reactions. Carbon monoxide is generally inert but indicates significant solvent degradation.
Ionic Species Degradation products (e.g., formate), residual catalysts from synthesis.Increases the electrical conductivity of the solvent, which is problematic for applications like capillary electrophoresis.

Note: Deuterated forms of impurities are expected due to isotope exchange with the solvent.

Q2: How can I detect impurities in my this compound using NMR?

Proton NMR (¹H NMR) is a primary and effective method for identifying and quantifying protic impurities. The residual HDO peak is a key indicator of water content, though its chemical shift is temperature-dependent. Other impurities will present characteristic signals.

Table 2: Approximate ¹H NMR Chemical Shifts (δ, ppm) of Common Impurities in Deuterated Solvents

ImpuritySignal (in CDCl₃)Signal (in DMSO-d₆)MultiplicityNotes
Water (HDO) 1.563.33s (broad)Shift is highly dependent on solvent, concentration, and temperature.
Formic Acid 8.028.23sThe acidic proton may exchange with residual water.
Methanol 3.493.17sA common residual solvent from synthesis.
Ammonia 0.900.90s (broad)Often difficult to observe due to exchange and broadness.

Data compiled from publicly available reference tables. For precise identification, comparison with a reference spectrum or spiking the sample with a known standard is recommended. The chemical shifts of impurities within this compound itself will vary.

Q3: My experiment is highly sensitive to water. What is an effective method for drying this compound?

For rigorous drying of this compound, the use of 3Å molecular sieves is a reliable and commonly used method. This technique effectively removes water with minimal risk of introducing other contaminants.

Experimental Protocol 1: Drying this compound with 3Å Molecular Sieves

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat under vacuum at >200 °C for at least 4 hours to remove any adsorbed water. Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Process: Add the activated molecular sieves to the this compound at a concentration of approximately 5-10% (w/v).

  • Equilibration: Gently stir or swirl the mixture at room temperature for 12-24 hours in a tightly sealed container to prevent atmospheric moisture ingress.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves under an inert atmosphere.

  • Storage: Store the dried solvent over activated molecular sieves in a sealed container, preferably in a desiccator or glovebox, to maintain its dryness.

Q4: I am observing high background conductivity. How can I deionize my this compound?

Ionic impurities, often resulting from hydrolysis into formic acid and ammonia, can be removed by treatment with a mixed-bed ion-exchange resin. This process significantly reduces conductivity.

Experimental Protocol 2: Deionization of this compound

  • Select Resin: Use a high-quality mixed-bed ion-exchange resin (e.g., Amberlite MB-150 or Bio-Rad AG 501-X8).

  • Treatment: Add the ion-exchange resin to the this compound at a concentration of 1-5% (w/v).

  • Mixing: Stir the slurry gently at room temperature for 30-60 minutes. Avoid vigorous stirring that could physically break down the resin beads.

  • Filtration: Filter the mixture through a coarse filter paper (e.g., Whatman No. 1) to remove the resin beads. For applications requiring high purity, a subsequent filtration through a 0.2 µm filter may be beneficial.

  • Storage: Store the deionized solvent at -20°C to inhibit degradation.

Troubleshooting and Purification Workflows

The appropriate purification strategy depends on the specific impurities present. The following diagrams illustrate a troubleshooting guide and a comprehensive purification workflow.

Figure 1. Troubleshooting logic for selecting a purification method for this compound.

Purification_Workflow cluster_drying Step 1: Drying cluster_deionizing Step 2: Deionization start_solvent Impure this compound add_sieves Add activated 3Å molecular sieves (5-10% w/v) start_solvent->add_sieves stir_dry Stir for 12-24 hours in a sealed container add_sieves->stir_dry decant Decant or filter solvent under inert atmosphere stir_dry->decant add_resin Add mixed-bed ion-exchange resin (1-5% w/v) decant->add_resin stir_deion Stir gently for 30-60 minutes add_resin->stir_deion filter_resin Filter to remove resin beads stir_deion->filter_resin end_product Store Purified this compound at -20°C over sieves filter_resin->end_product

Figure 2. Comprehensive workflow for the purification of this compound.

Technical Support Center: Formamide-d2 and NMR Line Broadening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the effects of formamide-d2 viscosity on NMR line broadening.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR peaks broad when using this compound as a solvent?

A1: Peak broadening in NMR spectra when using this compound can be attributed to several factors, with the solvent's viscosity being a primary contributor. Higher viscosity slows down the tumbling of molecules in the solution, which in turn affects the relaxation times of the nuclei and leads to broader lines.[1] Other potential causes include poor shimming of the spectrometer, high sample concentration, the presence of paramagnetic impurities, and chemical exchange phenomena.[2][3]

Q2: How does the viscosity of formamide affect NMR line width?

A2: The viscosity of the solvent directly impacts the rotational correlation time of the analyte molecules. In a more viscous solvent like formamide, molecules tumble more slowly. This slower motion can lead to more efficient transverse (T2) relaxation, resulting in a shorter T2 relaxation time and, consequently, broader NMR signals.[1]

Q3: Does temperature influence the effect of this compound viscosity on my NMR spectrum?

A3: Yes, temperature plays a crucial role. Increasing the temperature of your sample will decrease the viscosity of this compound, allowing your analyte to tumble more freely. This often leads to sharper NMR lines. Conversely, at lower temperatures, the viscosity increases, which can exacerbate line broadening.[4]

Q4: Can the concentration of my sample in this compound affect peak broadening?

A4: Absolutely. A high concentration of your analyte can significantly increase the overall viscosity of the sample, leading to broader lines.[2] Highly concentrated samples can also promote aggregation, which further restricts molecular motion and contributes to line broadening.[2] It is often beneficial to prepare a more dilute sample to mitigate these effects.

Troubleshooting Guide

If you are experiencing NMR line broadening with this compound, follow this step-by-step guide to diagnose and resolve the issue.

DOT Script for Troubleshooting Workflow

G Troubleshooting NMR Line Broadening in this compound cluster_0 Troubleshooting NMR Line Broadening in this compound start Start: Broad NMR Peaks Observed check_shim 1. Check Spectrometer Shimming start->check_shim shim_ok Shimming is Optimal check_shim->shim_ok Is shimming adequate? reshim Re-shim the Spectrometer shim_ok->reshim No check_concentration 2. Evaluate Sample Concentration shim_ok->check_concentration Yes reshim->check_concentration concentration_ok Concentration is Low check_concentration->concentration_ok Is concentration high? dilute_sample Prepare a More Dilute Sample concentration_ok->dilute_sample Yes check_impurities 3. Check for Impurities concentration_ok->check_impurities No dilute_sample->check_impurities impurities_ok Sample is Clean check_impurities->impurities_ok Are paramagnetic or solid impurities present? filter_sample Filter Sample & Use High-Purity Solvent impurities_ok->filter_sample Yes optimize_temp 4. Optimize Temperature impurities_ok->optimize_temp No filter_sample->optimize_temp temp_optimized Temperature Optimized optimize_temp->temp_optimized Can temperature be adjusted? increase_temp Increase Sample Temperature temp_optimized->increase_temp Yes end End: Sharp NMR Peaks temp_optimized->end No increase_temp->end

Caption: A step-by-step workflow for troubleshooting broad NMR lines when using this compound.

Quantitative Data

Table 1: Viscosity of Formamide at Different Temperatures

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)Kinematic Viscosity (mm²/s)
20293.153.7643.331
25298.15Data not availableData not available
35308.15Data not availableData not available

Source: Safety Data Sheet for Formamide.[5]

Table 2: Physical Properties of Pure Formamide at Different Temperatures

Temperature (K)Density (ρ₀ x 10⁻³ kg·m⁻³)Viscosity (η₀, mPa·s)
298.151.12903.302
308.151.12062.651
318.151.11222.170

Source: ResearchGate, citing a study on the properties of formamide and its aqueous mixtures.[6]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation with this compound

  • Sample Weighing: Accurately weigh 5-25 mg of your solid analyte for a ¹H NMR spectrum. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[7]

  • Solvent Addition: In a clean, dry vial, dissolve the analyte in approximately 0.6-0.7 mL of this compound.[7]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube.[1]

  • Transfer: Carefully transfer the filtered solution into the NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[8]

  • Capping: Securely cap the NMR tube to prevent contamination.

Protocol 2: Variable Temperature (VT) NMR Experiment to Mitigate Line Broadening

  • Sample Preparation: Prepare your sample in this compound as described in Protocol 1.

  • Initial Spectrum: Acquire a standard NMR spectrum at room temperature.

  • Temperature Increase: Gradually increase the temperature of the NMR probe in increments of 5-10 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Spectral Acquisition: Record an NMR spectrum at each temperature increment.

  • Data Analysis: Compare the spectra obtained at different temperatures to identify the temperature at which the line broadening is minimized and the spectral resolution is optimal.

DOT Script for Experimental Workflow

G Variable Temperature NMR Experimental Workflow cluster_1 Variable Temperature NMR Experimental Workflow start Start: Prepare Sample in this compound acquire_rt Acquire Spectrum at Room Temperature start->acquire_rt increase_temp Increase Probe Temperature (e.g., +10K) acquire_rt->increase_temp equilibrate Equilibrate Sample (5-10 min) increase_temp->equilibrate acquire_vt Acquire Spectrum at Elevated Temperature equilibrate->acquire_vt check_resolution Resolution Improved? acquire_vt->check_resolution check_resolution->increase_temp No analyze Analyze Data & Identify Optimal Temperature check_resolution->analyze Yes end End: Experiment Complete analyze->end

Caption: A generalized workflow for performing a variable temperature NMR experiment.

References

Optimizing Formamide-d2 NMR Acquisition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for Formamide-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-quality NMR data. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shifts for the residual protons in this compound?

A1: Due to the amide bond, rotation around the C-N bond is restricted, leading to two distinct signals for the amide protons (or deuterons) and one for the formyl proton. In a partially deuterated sample, you may observe peaks for -NHD and -NH2 groups. The formyl proton (H-C=O) typically appears as a singlet. The chemical shifts can be influenced by temperature, concentration, and the solute.

Q2: I'm having trouble locking on to the this compound signal. What should I do?

A2: Lock failure can arise from several factors. First, ensure you have selected the correct solvent in your NMR software. The shimming may also be very poor, causing the lock signal to be too broad to detect. In this case, loading a good, recent shim file or a default shim set can provide a better starting point[1]. You may also need to manually adjust the lock frequency (Z0) to find the signal. Finally, check that your sample concentration is not excessively high, as this can sometimes interfere with the lock.

Q3: My spectral lines are broad. How can I improve the resolution?

A3: Broad spectral lines are often a result of poor shimming. Formamide is more viscous than many common NMR solvents, which can make shimming more challenging. It is crucial to allow the sample to reach thermal equilibrium inside the magnet (wait at least 5-10 minutes) before shimming. If automatic shimming gives poor results, manual adjustment of the Z1 and Z2 shims, followed by the X, Y, XZ, and YZ shims, can improve the field homogeneity. Also, ensure your sample is free of particulate matter and bubbles, as these can severely degrade resolution.

Q4: I have a broad, rolling baseline. What is the cause and how can I fix it?

A4: A distorted baseline is often a sign of a truncated Free Induction Decay (FID) signal. This can happen if the acquisition time (AQ) is too short. Try increasing the acquisition time to allow the FID to decay fully into the noise. Additionally, issues with the first few data points of the FID can lead to baseline problems. Applying a backward linear prediction or adjusting the digital filter can sometimes correct this.

Q5: How do I identify exchangeable protons (e.g., from my analyte's -OH or -NH groups) in a this compound solution?

A5: The most reliable method is to perform a "D2O shake" experiment. After acquiring your initial spectrum, add a drop of deuterium oxide (D2O) to your NMR tube, shake it gently, and re-acquire the spectrum. Protons that are exchangeable will be replaced by deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.

Troubleshooting Guides

Guide 1: Poor Lock Signal

This guide provides a step-by-step workflow for diagnosing and resolving common issues related to a weak or unstable NMR lock signal when using this compound.

G Troubleshooting Workflow for Poor Lock Signal start Start: Poor Lock Signal check_solvent 1. Correct Solvent Selected? start->check_solvent check_shim 2. Shimming Adequate? check_solvent->check_shim Yes select_solvent Select 'this compound' in software check_solvent->select_solvent No adjust_params 3. Adjust Lock Parameters check_shim->adjust_params Yes load_shims Load a recent or default shim file check_shim->load_shims No sample_issue 4. Check Sample adjust_params->sample_issue No Improvement adjust_z0 Adjust Z0 (Field) adjust_params->adjust_z0 success Lock Successful adjust_params->success Improvement check_conc Check for very high sample concentration sample_issue->check_conc Potential Issue fail Consult Instrument Manager sample_issue->fail No Issues Found select_solvent->check_shim manual_shim Perform manual shimming load_shims->manual_shim manual_shim->adjust_params adjust_gain_power Adjust Lock Gain & Power adjust_z0->adjust_gain_power check_particulates Check for particulates or bubbles check_conc->check_particulates check_particulates->fail Still Fails G Shimming Optimization Workflow start Start: Poor Resolution equilibrate 1. Thermal Equilibration (5-10 min) start->equilibrate autoshim 2. Run Automated Shim Routine equilibrate->autoshim eval_autoshim 3. Evaluate Linewidth autoshim->eval_autoshim manual_z 4. Manual On-Axis Shimming (Z1, Z2) eval_autoshim->manual_z Unacceptable success Good Resolution Achieved eval_autoshim->success Acceptable manual_xy 5. Manual Off-Axis Shimming (X, Y, XZ, YZ) manual_z->manual_xy iterate 6. Iterate Z1/Z2 and X/Y Shims manual_xy->iterate iterate->success Improvement fail Consider Sample Quality Issues (e.g., precipitation, tube quality) iterate->fail No Improvement G D2O Exchange Experimental Workflow start Start acquire1 1. Acquire Initial ¹H Spectrum start->acquire1 add_d2o 2. Add 1-2 drops of D₂O to sample acquire1->add_d2o mix 3. Mix Thoroughly add_d2o->mix acquire2 4. Re-acquire ¹H Spectrum (same parameters) mix->acquire2 compare 5. Compare Spectra acquire2->compare end End: Labile protons identified compare->end

References

Technical Support Center: Preventing Sample Degradation in Formamide-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Formamide-d2 over time. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your samples.

Troubleshooting Guide: Common Issues with this compound Stability

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in NMR spectrum 1. Hydrolysis: Exposure to moisture (H₂O) leading to the formation of formic acid-d and ammonia-d. This can be catalyzed by acidic or basic impurities. 2. Thermal Decomposition: Exposure to high temperatures, resulting in the formation of carbon monoxide and ammonia-d or hydrogen cyanide-d and heavy water (D₂O). 3. Photodegradation: Exposure to UV light, which can catalyze degradation.1. Ensure Anhydrous Conditions: Use freshly opened ampoules of this compound. Handle in a dry, inert atmosphere (e.g., glovebox). Dry NMR tubes and other glassware thoroughly before use. 2. Control Temperature: Store this compound at the recommended temperature (see storage guidelines below). Avoid unnecessary exposure to elevated temperatures. 3. Protect from Light: Store in amber vials or protect from light.
pH shift in the sample 1. Hydrolysis: Formation of formic acid-d (acidic) or ammonia-d (basic) due to water contamination.[1] 2. Leaching from container: Impurities from the storage container.1. Deionize if Necessary: For sensitive applications, consider deionizing the this compound before use to remove acidic or basic impurities. 2. Use High-Quality Containers: Store in high-quality, inert glass containers.
Loss of Deuterium Label H/D Exchange: Exchange of deuterium atoms with protons from residual water or other protic sources in the sample or solvent.Minimize Protic Contaminants: Use high-purity, anhydrous co-solvents and reagents. Dry samples thoroughly before dissolving in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: this compound can react with water (H₂O or D₂O) to form formic acid-d and ammonia-d. This reaction can be catalyzed by both acids and bases.[1]

  • Thermal Decomposition: At elevated temperatures (above 100°C), this compound can decompose into carbon monoxide and ammonia-d. At very high temperatures, the decomposition products can shift to hydrogen cyanide-d and heavy water (D₂O).[2]

Q2: How does the degradation rate of this compound compare to non-deuterated Formamide?

A2: Based on the kinetic isotope effect (KIE), the rate of hydrolysis of this compound is expected to be slightly different from that of non-deuterated formamide. A study on the base-catalyzed hydrolysis of formamide in D₂O reported solvent deuterium kinetic isotope effect (dkie) values of kOH/kOD = 1.15 and 0.77 ± 0.06 under different conditions, indicating that the reaction rate is influenced by deuteration.[3] Generally, C-D bonds are stronger than C-H bonds, which can lead to a slower reaction rate if this bond is broken in the rate-determining step.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored under the following conditions:

Parameter Recommendation
Temperature Refrigerated at 2-8°C for long-term storage. For sensitive applications, storage at -20°C is recommended.
Light Store in amber glass vials or in the dark to prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Container Use tightly sealed, high-quality, inert glass containers. For frequent use, consider aliquoting into smaller, single-use vials.

Q4: Can I use this compound that has been stored for a long time?

A4: It is recommended to assess the purity of aged this compound before use, especially for sensitive experiments. You can check for degradation by running a simple ¹H or ²H NMR spectrum to look for impurity peaks. The presence of a formate peak is a common indicator of hydrolysis.

Q5: Is it necessary to deionize this compound before use?

A5: For many molecular biology applications, such as nucleic acid hybridizations, deionization is recommended to remove ionic impurities that can affect the stability of biomolecules and the pH of the solution.

Quantitative Data Summary

The following table summarizes the kinetic data for the hydrolysis of formamide. While this data is for the non-deuterated analogue, it provides a useful reference for understanding the stability of this compound. The rate of hydrolysis for this compound is expected to be of a similar order of magnitude, influenced by the kinetic isotope effect.

Table 1: Rate Constants for Formamide Hydrolysis

Condition Rate Constant (k) Half-life (t½) Reference
Neutral Water (25°C, pH 7)1.1 x 10⁻¹⁰ s⁻¹~199 years[1]
Acid Catalyzed (25°C)--Activation Energy (Ea) = 17.0 ± 0.4 kcal/mol
Base Catalyzed (25°C)--Activation Energy (Ea) = 17.9 ± 0.2 kcal/mol

Note: The half-life in neutral water indicates that formamide is relatively stable at room temperature in the absence of catalysts. However, degradation is accelerated by acids, bases, and elevated temperatures.

Experimental Protocols

Protocol 1: Deionization of this compound

This protocol is for removing ionic impurities from this compound, which is often necessary for molecular biology applications.

Materials:

  • This compound

  • Mixed-bed ion-exchange resin (e.g., Amberlite MB-150 or equivalent)

  • Glass beaker

  • Stir bar and stir plate

  • Whatman #1 filter paper or equivalent

  • Filtration apparatus

  • Sterile, amber storage vials

Procedure:

  • In a chemical fume hood, add the desired volume of this compound to a clean, dry glass beaker with a stir bar.

  • Add approximately 5 g of mixed-bed ion-exchange resin for every 100 mL of this compound.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture twice through Whatman #1 filter paper to remove all resin beads.

  • For sterile applications, sterile-filter the deionized this compound.

  • Aliquot the deionized this compound into sterile, amber vials, flush with inert gas, and seal tightly.

  • Store at -20°C for long-term stability.

Protocol 2: Stability Assessment of this compound by Quantitative NMR (qNMR)

This protocol outlines a method to quantitatively monitor the degradation of this compound over time.

Materials:

  • This compound sample to be tested

  • High-purity internal standard (e.g., maleic acid, accurately weighed)

  • Anhydrous NMR solvent (e.g., DMSO-d6)

  • High-precision balance

  • NMR tubes (dried overnight at >100°C and cooled in a desiccator)

Procedure:

  • Sample Preparation (Timepoint 0):

    • Accurately weigh a known amount of the internal standard into a clean, dry vial.

    • Add a known amount of the this compound sample to the same vial.

    • Dissolve the mixture in a known volume of anhydrous NMR solvent.

    • Transfer the solution to a dried NMR tube and seal it.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

    • Identify the signals for this compound and the internal standard.

  • Long-Term Stability Monitoring:

    • Store the NMR sample and the bulk this compound sample under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH, protected from light).

    • At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), acquire a new qNMR spectrum of the stored NMR sample.

    • Alternatively, prepare a new NMR sample from the bulk stored this compound at each time point.

  • Data Analysis:

    • Integrate the characteristic peaks of this compound and the internal standard.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

Degradation Pathways

DegradationPathways This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition Formamide_d2 This compound (DCONH₂) Formic_acid_d Formic acid-d (DCOOH) Formamide_d2->Formic_acid_d + H₂O/D₂O (Acid/Base catalyst) Ammonia_d Ammonia-d (NH₂D) Formamide_d2->Ammonia_d + H₂O/D₂O (Acid/Base catalyst) CO Carbon Monoxide (CO) Formamide_d2->CO > 100°C Ammonia_d2 Ammonia-d (NH₂D) Formamide_d2->Ammonia_d2 > 100°C HCN_d Hydrogen Cyanide-d (DCN) Formamide_d2->HCN_d High Temp D2O Heavy Water (D₂O) Formamide_d2->D2O High Temp

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow This compound Stability Assessment Workflow start Start: this compound Sample storage Store under defined conditions (Temp, Humidity, Light) start->storage sampling Sample at Timepoints (t=0, t=1, t=2...) storage->sampling qnmr Prepare qNMR Sample (with Internal Standard) sampling->qnmr analysis Acquire and Analyze qNMR Spectrum qnmr->analysis data Calculate Concentration and Degradation Rate analysis->data end End: Stability Profile data->end TroubleshootingLogic Troubleshooting Logic for this compound Degradation issue Issue: Unexpected NMR Peaks check_moisture Check for Moisture Exposure? issue->check_moisture Start check_temp Check for High Temp Exposure? check_moisture->check_temp No hydrolysis Likely Hydrolysis check_moisture->hydrolysis Yes check_light Check for Light Exposure? check_temp->check_light No thermal_decomp Likely Thermal Decomposition check_temp->thermal_decomp Yes photo_decomp Likely Photodegradation check_light->photo_decomp Yes action_moisture Action: Use Anhydrous Technique hydrolysis->action_moisture action_temp Action: Store at Recommended Temp thermal_decomp->action_temp action_light Action: Protect from Light photo_decomp->action_light

References

Technical Support Center: Handling Viscous Formamide-d2 Samples for NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viscous Formamide-d2 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a useful solvent but its inherent viscosity can present challenges in sample preparation and data acquisition, often leading to suboptimal spectral quality.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR peaks broad when using a this compound based sample?

A: Broad peaks are a common artifact when dealing with viscous samples. High viscosity slows down the rate of molecular tumbling in the solution.[1][2][3][4] In NMR, slower tumbling leads to more efficient relaxation mechanisms (specifically, faster T2 relaxation), which results in broader spectral lines. Highly concentrated samples can also exhibit increased viscosity, further contributing to this issue.[1][3][4]

Q2: I'm finding it difficult to transfer my viscous sample to the bottom of the NMR tube. What is the best method?

A: Transferring viscous materials into a narrow NMR tube can be challenging.[5][6] The most effective method is to use centrifugation.[5][6] First, transfer the sample into the NMR tube. Then, place the NMR tube inside a larger, supportive centrifuge tube (e.g., a 15 mL conical tube) and centrifuge briefly. This will force the viscous liquid to the bottom of the tube and also help remove air bubbles.[5][6] Using wider bore NMR tubes (e.g., 10 mm instead of 5 mm) can also make the initial transfer easier if your instrument is compatible.[5][6]

Q3: My sample has air bubbles that won't go away. How can I remove them?

A: Air bubbles create magnetic field inhomogeneities, which will significantly degrade the quality of your shimming and the final spectrum.[7] As mentioned above, centrifugation is the best way to remove bubbles from a viscous sample.[5][6] The centrifugal force will cause the bubbles to rise and dissipate. Gentle sonication can sometimes help, but centrifugation is generally more effective for highly viscous liquids.

Q4: My automated shimming routine fails or produces a poor result with my this compound sample. What can I do?

A: Viscous samples are notoriously difficult to shim because they can create magnetic susceptibility gradients within the sample volume that standard shimming routines cannot easily correct.[2][8] If automated shimming fails, manual shimming is necessary. Focus on iteratively adjusting the lower-order axial (Z1, Z2) shims while the sample is spinning, and then adjusting the lower-order radial (X, Y, XZ, YZ) shims with the spinning off.[8] It is also critical to ensure the sample is filled to the correct height for your spectrometer's probe, as incorrect sample volume can make shimming much more difficult.[1][9]

Q5: Can I heat my sample to reduce its viscosity and improve the spectrum?

A: Yes, gently heating the sample is a common and effective strategy to reduce viscosity and obtain sharper NMR signals.[5][6] Most NMR spectrometers are equipped with variable temperature (VT) units for this purpose. However, you must consider the thermal stability of your analyte and the boiling point of any co-solvents. Formamide itself has a high boiling point, but you should still increase the temperature in small increments (e.g., 5-10 °C) and re-shim at each new temperature to monitor the effect.

Q6: I've tried everything and my spectra are still too broad for analysis. Are there any advanced techniques that can help?

A: If standard methods are insufficient, you could consider High-Resolution Magic Angle Spinning (HR-MAS) NMR.[5][6] This technique is designed for semi-solid and gel-like samples, averaging out the line-broadening effects of restricted molecular motion by spinning the sample at a specific angle to the magnetic field. This requires a specialized HR-MAS probe, so you would need to check for its availability at your facility.[5]

Data Presentation

Physical Properties of Formamide

The physical properties of this compound are nearly identical to those of standard Formamide. Viscosity is highly dependent on temperature and will decrease as the temperature is increased.

PropertyValueCitations
Chemical Formula CH₃NO (Formamide)[10]
Molar Mass 45.04 g/mol [10][11]
Appearance Colorless, slightly viscous liquid[11]
Density 1.133 g/cm³[10][11]
Melting Point 2 to 3 °C (36 to 37 °F)[10]
Boiling Point 210 °C (410 °F) - with decomposition[10][11]
Solubility in Water Miscible[10][11]

Experimental Protocols & Troubleshooting Guides

Protocol 1: Recommended Sample Preparation for Viscous this compound Solutions
  • Dissolution: In a small, clean vial, dissolve 5-25 mg of your solid sample (for ¹H NMR) in approximately 0.6-0.7 mL of this compound.[2][12] If the sample is a liquid, a common starting point is a 20% sample in 80% deuterated solvent.[12]

  • Filtration (Crucial Step): To remove any particulate matter that will interfere with shimming, filter the entire solution directly into the NMR tube.[1][3] Create a filter by tightly packing a small plug of Kimwipe or glass wool into a Pasteur pipette.[1][12][13]

  • Transfer: Use a clean pipette to transfer the solution through the filter into the NMR tube.

  • Centrifugation: Place the capped NMR tube into a larger centrifuge tube for support. Centrifuge for 1-2 minutes at a moderate speed to force the sample to the bottom and eliminate all air bubbles.[5][6]

  • Final Check: Ensure the sample height is correct for your spectrometer (typically 4-5 cm).[1][12] Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[13]

Guide 1: Troubleshooting Poor Spectral Resolution

If you observe broad lines and poor resolution, follow this guide to diagnose and solve the issue. This process involves checking the sample's physical state, optimizing the spectrometer's magnetic field homogeneity (shimming), and adjusting environmental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_handling Viscosity Handling cluster_acq Data Acquisition start Weigh Analyte dissolve Dissolve in this compound start->dissolve filter Filter Solution into NMR Tube (via Pipette with Kimwipe/Glass Wool) dissolve->filter centrifuge Centrifuge NMR Tube (in supportive holder) filter->centrifuge transfer Transfer to NMR Tube check Check Sample Position & Remove Bubbles centrifuge->check insert Insert into Magnet check->insert shim Perform Shimming insert->shim acquire Acquire Spectrum shim->acquire

Caption: Experimental workflow for preparing viscous NMR samples.

G start Poor Spectral Resolution (Broad Peaks) check_homogeneity Is the sample homogeneous? start->check_homogeneity solution_filter Action: Filter sample and centrifuge to remove particulates and bubbles. check_homogeneity->solution_filter No check_shim Is shimming optimized? check_homogeneity->check_shim Yes solution_filter->check_shim solution_shim Action: Perform careful manual shimming. Iterate on-axis (Z1, Z2) and off-axis (X, Y) shims. check_shim->solution_shim No check_viscosity Is sample still too viscous? check_shim->check_viscosity Yes solution_shim->check_viscosity solution_temp Action: Increase sample temperature (VT-NMR) in 5-10°C steps. check_viscosity->solution_temp Yes end_node Acquire High-Resolution Spectrum check_viscosity->end_node No solution_temp->end_node

Caption: Troubleshooting logic for poor NMR resolution with viscous samples.

References

Technical Support Center: Minimizing Baseline Distortion in Formamide-d2 Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize baseline distortion in spectra acquired using Formamide-d2.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a rolling or distorted baseline in my this compound NMR spectrum?

A rolling or distorted baseline is a frequent artifact in NMR spectroscopy and can arise from several sources. These can be broadly categorized into issues related to the instrument, the sample preparation, and the data processing. Common culprits include:

  • Improper Phasing: Incorrect phase correction is a primary cause of baseline distortion.[1] Even small errors in phasing can lead to significant baseline issues.[2]

  • Acoustic Ringing: This is particularly noticeable in experiments run over wide spectral widths and is caused by the "ring-down" of the excitation pulse. If the acquisition starts too soon after the pulse, this ringing can appear as a rolling baseline.[3]

  • Truncated Free Induction Decay (FID): If the acquisition time is too short, the FID signal may not fully decay to zero. The subsequent Fourier transform of this truncated signal will result in baseline "wiggles" or distortions.[4][5]

  • High Sample Concentration: Very concentrated samples can lead to detector saturation, which can manifest as baseline artifacts.[6][7]

  • Instrumental Issues: Problems with the spectrometer, such as malfunctioning components or instability, can introduce irregularities into the baseline.[8][9]

  • Sample Quality: The presence of solid particles or paramagnetic impurities in the sample can negatively affect the magnetic field homogeneity, leading to broad lines and baseline distortions.[10]

Q2: I've acquired my spectrum. What's the first thing I should do to correct a distorted baseline?

The first step in addressing a distorted baseline is to carefully re-process the raw data (the FID).

  • Reset Phasing Parameters: Set both the zero-order and first-order phase parameters to zero.

  • Automatic Phase Correction: Use the spectrometer's software to perform an automatic phase correction. For many spectra, this will significantly improve the baseline.

  • Manual Phase Correction: Manually fine-tune the phase correction. It is crucial to expand the spectrum vertically to see subtle baseline deviations and adjust the zero- and first-order phasing for a flat baseline across the entire spectrum.

  • Apply a Baseline Correction Algorithm: If phasing alone does not resolve the issue, use a built-in baseline correction function. Common algorithms include Whittaker Smoother and polynomial fitting.[11] Be cautious with these algorithms, as they can sometimes distort broad peaks.

Q3: Can my sample preparation in this compound affect the baseline?

Absolutely. Proper sample preparation is critical for acquiring high-quality NMR spectra. Here are some key considerations when using this compound:

  • Solubility and Concentration: Ensure your analyte is fully dissolved in the this compound. The presence of suspended particles will broaden lines and distort the baseline.[10] Avoid overly concentrated samples, as this can lead to detector overload and baseline artifacts.[6][7]

  • Sample Filtration: Always filter your sample into the NMR tube to remove any particulate matter. A small plug of glass wool in a Pasteur pipette is effective.

  • Sample Volume: Use the correct sample volume for your NMR tubes to ensure optimal shimming. Insufficient volume can make shimming difficult, resulting in poor line shape and baseline.[7]

  • NMR Tube Quality: Use high-quality, clean NMR tubes. Scratches or imperfections in the glass can degrade spectral quality.

Q4: How do I optimize my acquisition parameters to prevent baseline distortion from the start?

Optimizing your acquisition parameters is a proactive approach to minimizing baseline issues. For experiments in this compound, pay close attention to the following:

  • Acquisition Time (AT): The acquisition time should be long enough for the FID to decay completely. A good starting point is an acquisition time of at least 3 times the T2 relaxation time.[12] Truncating the FID is a common cause of baseline "sinc wiggles".[4]

  • Relaxation Delay (D1): To ensure the system returns to equilibrium between scans, especially for quantitative experiments, the relaxation delay should be at least 5 times the T1 of the slowest relaxing nucleus in your sample when using a 90° pulse.[5][10]

  • Receiver Gain (RG): The receiver gain amplifies the NMR signal. If it's set too high, the beginning of the FID can be "clipped," leading to baseline distortion.[4] If it's too low, you'll have a poor signal-to-noise ratio. Use the autogain function on your spectrometer as a starting point.

  • Number of Scans (NS): While not directly a cause of baseline distortion, a sufficient number of scans is needed to achieve a good signal-to-noise ratio, which is necessary for accurate baseline determination and correction.[12]

Troubleshooting Guides

Systematic Approach to Baseline Problems

When faced with a distorted baseline in your this compound spectrum, a systematic approach can help you identify and resolve the issue efficiently.

Troubleshooting Baseline Distortion start Distorted Baseline Observed reprocess Re-process FID: 1. Reset Phasing 2. Auto/Manual Phase Correction 3. Apply Baseline Correction Algorithm start->reprocess check_sample Inspect Sample: - Check for Precipitate - Verify Concentration - Ensure Proper Volume reprocess->check_sample Problem Persists solved Baseline Corrected reprocess->solved Problem Solved reacquire Re-acquire Spectrum with Optimized Parameters: - Increase Acquisition Time - Adjust Relaxation Delay - Optimize Receiver Gain check_sample->reacquire instrument_check Consult Instrument Manager: - Suspect Hardware Issue - Run Standard Sample reacquire->instrument_check Problem Persists reacquire->solved Problem Solved instrument_check->solved Issue Identified and Fixed

Caption: A step-by-step workflow for troubleshooting baseline issues.

Quantitative Data Summary

The following tables provide recommended starting points for key acquisition parameters to minimize baseline distortion. Note that optimal values may vary depending on the specific sample and spectrometer.

Table 1: Key Acquisition Parameters for Minimizing Baseline Distortion

ParameterRecommendationRationale
Relaxation Delay (D1) ≥ 5 x T1 (for 90° pulse)Ensures complete relaxation of magnetization between scans, crucial for quantitative accuracy and preventing artifacts.[5][10]
Acquisition Time (AT) ≥ 3 x T2Prevents truncation of the FID, which causes "sinc wiggles" in the baseline.[12]
Pulse Width (Flip Angle) ~30-45° for qualitative, 90° for quantitativeShorter pulses allow for shorter relaxation delays, saving time in qualitative analysis. A 90° pulse provides maximum signal in a single scan.[10][12]
Receiver Gain (RG) Set to avoid FID clippingAn improperly high gain will clip the FID, leading to baseline distortion. Use autogain as a starting point.[4]
Signal-to-Noise Ratio (S/N) >250:1 for <1% integration errorA high S/N is necessary for accurate integration and reliable baseline correction.[5]

Experimental Protocols

Protocol 1: Standard Sample Preparation in this compound
  • Weigh Analyte: Accurately weigh the desired amount of your compound. For routine 1H NMR, 5-25 mg is typically sufficient.[12]

  • Dissolve in this compound: Add the appropriate volume of this compound to your sample vial. For a standard 5 mm NMR tube, a volume of 0.6-0.7 mL is common.

  • Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure the analyte is fully dissolved.

  • Filter the Sample: Take a Pasteur pipette and tightly pack a small amount of glass wool into the tip. Filter the sample solution through the glass wool directly into a clean, high-quality NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Basic Spectrum Acquisition and Processing
  • Insert Sample and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the this compound.

  • Shim the Magnet: Perform an automatic shim routine, followed by manual adjustment of the Z1 and Z2 shims to optimize the lock level and peak shape. Poor shimming can contribute to baseline issues.[1]

  • Set Acquisition Parameters: Use the values in Table 1 as a starting point. Adjust the spectral width to encompass all expected signals. Use the spectrometer's autogain function to set the receiver gain.

  • Acquire the Spectrum: Collect the FID.

  • Process the Spectrum:

    • Apply a Fourier transform to the FID.

    • Reset any pre-existing phase corrections.

    • Perform an automatic zero-order phase correction.

    • Manually adjust the zero- and first-order phase until the baseline is as flat as possible.

    • If necessary, apply a polynomial or Whittaker smoother baseline correction. Be sure to visually inspect the effect on any broad peaks.

Logical Relationships and Workflows

The relationship between experimental stages and potential sources of baseline distortion can be visualized to aid in understanding and prevention.

Sources of Baseline Distortion in the NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare Sample in This compound issue_prep Potential Issues: - Particulates - High Concentration - Incorrect Volume prep->issue_prep acq Acquire FID prep->acq issue_acq Potential Issues: - FID Truncation (Short AT) - FID Clipping (High RG) - Acoustic Ringing acq->issue_acq proc Process Spectrum acq->proc issue_proc Potential Issues: - Incorrect Phasing - Inappropriate Baseline  Correction Algorithm proc->issue_proc

References

Validation & Comparative

A Comparative Guide to Formamide-d2 and DMSO-d6 for NMR Analysis of Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate deuterated solvent is a critical step in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of small molecules. The solvent must not only dissolve the analyte but also possess properties that ensure high-quality spectral data. This guide provides an objective comparison of two polar aprotic solvents, Formamide-d2 and Dimethyl Sulfoxide-d6 (DMSO-d6), to assist researchers in making an informed choice for their NMR experiments.

Introduction

This compound and DMSO-d6 are powerful solvents capable of dissolving a wide range of small molecules, particularly those with high polarity, such as peptides, carbohydrates, and other highly functionalized organic compounds. Their ability to engage in hydrogen bonding plays a crucial role in their solvation properties. However, differences in their physical and chemical characteristics can significantly impact the quality and interpretation of NMR spectra. This guide presents a detailed comparison of their properties, performance, and ideal use cases, supported by experimental data and protocols.

Physical and Chemical Properties: A Tabulated Comparison

A summary of the key physical and chemical properties of this compound and DMSO-d6 is presented below. This data is essential for understanding the behavior of these solvents under typical NMR experimental conditions.

PropertyThis compound (estimated)DMSO-d6
Molecular Formula CH D₂NOC₂D₆SO
Molecular Weight 47.06 g/mol 84.17 g/mol [1]
Melting Point 2-3 °C[2]20.2 °C[1]
Boiling Point 210 °C[2]189 °C[1]
Density (at 25 °C) 1.208 g/mL[2]1.190 g/mL[3]
Dielectric Constant ~11146.7
Viscosity HighHigh[4]
Hygroscopicity HighHigh[4]
¹H Residual Peak (ppm) ~8.0 (formyl), ~7.5 & ~7.0 (amide)2.50 (quintet)[1]
¹³C Residual Peak (ppm) ~16539.52 (septet)[1]
Water Peak (ppm) Variable, typically 3-4~3.3 (broad)

Performance in NMR of Small Molecules

This compound: The Choice for Highly Polar Analytes

This compound, with its exceptionally high dielectric constant, is an excellent solvent for highly polar and protic small molecules that are challenging to dissolve in other common NMR solvents.

  • Solubility Strengths : Its strong hydrogen bonding capabilities make it particularly suitable for:

    • Peptides : Formamide can effectively solvate peptides by forming hydrogen bonds with the amide backbone and polar side chains.

    • Carbohydrates : The multiple hydroxyl groups on carbohydrates readily interact with formamide, facilitating their dissolution for NMR analysis.

    • Polar Organic Molecules : Compounds rich in functional groups such as hydroxyls, amines, and carboxylic acids often exhibit good solubility in formamide.

  • Potential drawbacks :

    • High Viscosity : Similar to DMSO-d6, its high viscosity can lead to broader NMR signals, potentially reducing spectral resolution.

    • Hygroscopicity : this compound is highly hygroscopic, and the absorbed water can obscure analyte signals in the 3-4 ppm region. Careful handling and storage are essential.

    • Chemical Exchange : The amide protons of this compound can exchange with labile protons (e.g., -OH, -NH) in the analyte, which can be a useful tool for identifying these protons but can also lead to signal broadening or disappearance.

    • Reactivity : Formamide can hydrolyze under acidic or basic conditions and at high temperatures, which could potentially degrade sensitive analytes.

DMSO-d6: The Versatile Workhorse

DMSO-d6 is one of the most widely used solvents in NMR spectroscopy due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4]

  • Solubility Strengths : Its versatility makes it a first-choice solvent for:

    • General Small Molecules : A vast array of organic compounds, from relatively nonpolar to highly polar, are soluble in DMSO-d6.[4]

    • Peptides and Proteins : DMSO is an excellent solvent for many peptides and can disrupt secondary structures, which can be advantageous for NMR analysis of individual residues.[5][6][7][8][9][10][11]

    • Natural Products and Pharmaceuticals : Many complex natural products and active pharmaceutical ingredients (APIs) are readily soluble in DMSO-d6.

  • Potential drawbacks :

    • High Viscosity : The high viscosity of DMSO-d6 can result in broader spectral lines compared to less viscous solvents, which may mask fine coupling details.[4]

    • Hygroscopicity : DMSO-d6 readily absorbs moisture from the atmosphere, leading to a significant water peak around 3.3 ppm that can overlap with analyte signals.[4]

    • Residual Solvent Peak : The residual proton signal of DMSO-d5 at 2.50 ppm can sometimes overlap with signals from the analyte, particularly in the aliphatic region.[1]

    • Reactivity : While generally inert, DMSO can be reactive under certain conditions. For instance, it can oxidize sensitive functional groups, and it is incompatible with strong acids and bases.[4] It should be avoided with peptides containing cysteine as it may oxidize the side-chain functionalities.[7]

Experimental Protocols

Below are detailed protocols for the preparation of a small molecule sample for NMR analysis in both this compound and DMSO-d6.

Sample Preparation in this compound
  • Analyte Preparation : Ensure the small molecule analyte is dry and free of residual solvents. This can be achieved by lyophilization or drying under high vacuum.

  • Solvent Handling : Due to its high hygroscopicity, handle this compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen). Use sealed ampules or bottles with septa to minimize exposure to atmospheric moisture.

  • Dissolution :

    • Weigh 1-10 mg of the small molecule directly into a clean, dry NMR tube.

    • Using a dry syringe, add approximately 0.5-0.7 mL of this compound to the NMR tube.

    • Cap the NMR tube securely and vortex or gently sonicate the sample to ensure complete dissolution.

  • Filtration (if necessary) : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Acquisition : Acquire the NMR spectrum as soon as possible after sample preparation to minimize water absorption.

Sample Preparation in DMSO-d6
  • Analyte Preparation : The analyte should be thoroughly dried to remove any residual water or solvents.

  • Solvent Handling : DMSO-d6 is highly hygroscopic. Store it over molecular sieves to keep it dry and handle it in a moisture-free environment whenever possible.

  • Dissolution :

    • Accurately weigh 1-10 mg of the analyte into a clean, dry vial.

    • Add 0.5-0.7 mL of DMSO-d6 to the vial.

    • Gently vortex or sonicate the mixture until the analyte is fully dissolved.

  • Transfer to NMR Tube : Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition : Promptly acquire the NMR spectrum to prevent significant water absorption.

Mandatory Visualizations

NMR Sample Preparation Workflow cluster_pre Pre-Preparation cluster_prep Sample Preparation cluster_post Post-Preparation DryAnalyte Dry Analyte Weigh Weigh Analyte DryAnalyte->Weigh DrySolvent Dry Solvent Dissolve Dissolve in Solvent DrySolvent->Dissolve Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire NMR Spectrum Transfer->Acquire Solvent Selection Logic cluster_solubility Solubility Test cluster_choice Solvent Choice cluster_considerations Further Considerations Analyte Analyte Properties Polarity High Polarity? (e.g., Peptides, Carbohydrates) Analyte->Polarity Nonpolar Broad Solubility Needed? Analyte->Nonpolar Polarity->Nonpolar No Formamide Consider this compound Polarity->Formamide Yes DMSO Consider DMSO-d6 Nonpolar->DMSO Yes FormamideIssues Potential Issues: - High Viscosity - Hygroscopicity - Chemical Exchange - Reactivity Formamide->FormamideIssues DMS_Issues Potential Issues: - High Viscosity - Hygroscopicity - Residual Peak Overlap - Reactivity DMSO->DMS_Issues

References

A Head-to-Head Battle in the Magnet: Formamide-d2 vs. D2O for Biological NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is a critical decision that can significantly impact spectral quality and the stability of biological macromolecules. While Deuterium Oxide (D₂O) has long been the gold standard for aqueous biological NMR, Formamide-d2 presents itself as a potential alternative, particularly for specific applications involving nucleic acids and partially denatured proteins. This guide provides an objective comparison of this compound and D₂O, supported by available experimental data, to aid in the selection of the most appropriate solvent for your NMR studies.

Introduction to Solvents in Biological NMR

In ¹H NMR, the overwhelming signal from the protons in water (H₂O) can obscure the signals from the biomolecule of interest. To circumvent this, deuterated solvents are employed. D₂O is the most common choice as its chemical properties are very similar to H₂O, allowing biomolecules to maintain their native structure and function. However, the complete exchange of labile protons (e.g., amide and hydroxyl protons) with deuterium in D₂O can lead to the loss of valuable structural information.

Formamide (HCONH₂) is a polar organic solvent known for its ability to act as a denaturant for nucleic acids by disrupting hydrogen bonds. Its deuterated counterpart, this compound (DCOND₂), offers a different solvent environment that can be advantageous in specific NMR experiments.

Physicochemical Properties

A comparison of the key physical properties of this compound and D₂O is essential for understanding their behavior in an NMR experiment.

PropertyThis compound (DCOND₂)Deuterium Oxide (D₂O)
Molecular Weight 48.06 g/mol 20.03 g/mol
Density ~1.13 g/cm³~1.11 g/cm³
Boiling Point ~218 °C (decomposes)101.4 °C
Dielectric Constant ~109~78

Performance in Biological NMR: A Comparative Analysis

The choice between this compound and D₂O hinges on the specific requirements of the NMR experiment, including the nature of the biomolecule, the desired structural information, and the experimental conditions.

Protein Stability

Deuterium Oxide (D₂O): It is generally accepted that D₂O has a slight stabilizing effect on the native structure of most proteins.[1][2] This is attributed to the strengthening of hydrophobic interactions in D₂O compared to H₂O.[3] This enhanced stability can be beneficial for long NMR experiments.

This compound: Formamide is a known denaturant, and while deuteration does not fundamentally change this property, its effect on protein stability is concentration-dependent. At low concentrations, it may act as a mild denaturant, potentially populating partially unfolded states that could be of interest. However, at high concentrations, it will lead to protein unfolding.[4] There is limited quantitative data directly comparing the stability of a wide range of proteins in pure this compound versus D₂O.

Spectral Quality and Resolution

Deuterium Oxide (D₂O): D₂O provides excellent spectral quality for well-folded, soluble proteins, with sharp lines and good chemical shift dispersion in ¹H-¹⁵N HSQC spectra. The absence of the large water signal is a major advantage.

This compound: The higher viscosity of formamide can lead to broader NMR signals, particularly for larger biomolecules. However, for intrinsically disordered proteins or in studies of protein unfolding, the denaturing properties of formamide might lead to a different spectral appearance, potentially resolving overlapping peaks observed in the native state.

Hydrogen-Deuterium Exchange (HDX)

Deuterium Oxide (D₂O): D₂O is the cornerstone of hydrogen-deuterium exchange (HDX) NMR experiments.[5][6] By transferring a protein from H₂O to a D₂O-based buffer, the exchange rates of amide protons with solvent can be measured, providing insights into protein dynamics, stability, and protein-ligand interactions.[7][8]

Nucleic Acid Studies

Deuterium Oxide (D₂O): D₂O is a standard solvent for NMR studies of DNA and RNA, allowing for the investigation of their structure and dynamics in a near-physiological environment.[5][9]

This compound: Formamide is a well-established denaturant for nucleic acids, effectively lowering their melting temperature.[10][11][12] This property can be exploited in NMR studies to investigate partially melted or "breathing" states of DNA and RNA that are not accessible in D₂O under normal conditions. NMR studies on DNA duplexes containing formamide lesions have demonstrated the feasibility of acquiring high-quality spectra in aqueous buffers with formamide, suggesting that this compound could be a viable solvent for studying non-canonical nucleic acid structures.[7]

Experimental Protocols

General Sample Preparation for NMR

For any NMR experiment, proper sample preparation is crucial. This includes ensuring high purity of the biomolecule, choosing an appropriate buffer system, and optimizing the sample concentration.[13]

Sample Preparation in D₂O:

  • Lyophilize the purified protein or nucleic acid sample.

  • Resuspend the sample in a D₂O-based buffer containing the desired pH (reported as pD), salt concentration, and any necessary additives. Typically, a 90% H₂O/10% D₂O mixture is used initially for protein NMR to observe exchangeable amide protons, followed by a transfer to 99.9% D₂O for other experiments.[14]

  • Filter the sample to remove any aggregates.

  • Transfer the sample to a high-quality NMR tube.

Sample Preparation in this compound: Caution: Formamide is a teratogen and should be handled with appropriate safety precautions.

  • Lyophilize the purified protein or nucleic acid sample to complete dryness.

  • Under an inert atmosphere (e.g., in a glove box) to prevent moisture contamination, dissolve the sample in 100% this compound. Buffer components may need to be added as solids, and their solubility in formamide should be verified.

  • Gently vortex to dissolve the sample. Sonication may be required but should be used with caution to avoid sample degradation.

  • Filter the sample and transfer it to an NMR tube.

Key NMR Experiments

2D ¹H-¹⁵N HSQC (for Proteins): This is a standard experiment to assess the quality of a protein sample. A well-folded protein will show a dispersed pattern of peaks, with each peak corresponding to a backbone or sidechain amide group.

2D ¹H-¹³C HSQC (for Nucleic Acids): This experiment is used to correlate protons with their directly attached carbon atoms, providing information on the sugar and base moieties.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure of biomolecules.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for preparing a biological sample for NMR analysis in D₂O and for conducting a hydrogen-deuterium exchange experiment.

D2O_Sample_Preparation cluster_purification Biomolecule Purification cluster_preparation Sample Preparation cluster_analysis NMR Analysis Purification Purified Protein/Nucleic Acid Lyophilization Lyophilization Purification->Lyophilization Resuspension Resuspend in D₂O Buffer Lyophilization->Resuspension Filtration Filtration Resuspension->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube NMR_Experiment Acquire NMR Spectra (e.g., HSQC, NOESY) NMR_Tube->NMR_Experiment

General workflow for preparing a biological sample for NMR in D₂O.

HDX_Workflow Start Protein in H₂O Buffer Dilute Dilute into D₂O Buffer Start->Dilute Initiate Exchange Incubate Incubate for Time 't' Dilute->Incubate Quench Quench Exchange (e.g., pH drop, freezing) Incubate->Quench Analyze Analyze by NMR or MS Quench->Analyze

Workflow for a typical Hydrogen-Deuterium Exchange (HDX) experiment.

Conclusion: Making the Right Choice

The decision to use this compound or D₂O for biological NMR is not a matter of one being universally superior to the other, but rather a strategic choice based on the research question.

D₂O remains the solvent of choice for:

  • Studying the native structure and dynamics of most soluble proteins and nucleic acids.

  • Performing standard hydrogen-deuterium exchange experiments to probe protein stability and interactions.

This compound may be considered for:

  • Investigating non-native, partially unfolded, or denatured states of proteins and nucleic acids.

  • Studying the structure of nucleic acids under conditions that favor non-canonical conformations.

  • Specific applications where the unique solvent properties of formamide are desired to modulate biomolecular structure.

Researchers should carefully consider the potential for denaturation and the altered solvent environment when interpreting NMR data obtained in this compound. Preliminary experiments to assess the solubility and stability of the biomolecule in this compound are highly recommended before committing to extensive NMR studies. As research in this area progresses, a deeper understanding of the utility of this compound in biological NMR will undoubtedly emerge, expanding the toolkit available to structural biologists.

References

Formamide-d2 vs. Methanol-d4: A Comparative Guide for NMR Analysis of Polar Analytes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for polar analytes, the choice of a suitable deuterated solvent is paramount. This guide provides an objective, data-driven comparison of two prominent polar aprotic and protic solvents, Formamide-d2 (DCONH-d2) and Methanol-d4 (CD3OD), respectively. We will delve into their physical properties, performance with polar analytes—particularly those with labile protons—and provide detailed experimental protocols to aid in solvent selection and experimental design.

Executive Summary

Physical and Chemical Properties: A Head-to-Head Comparison

The selection of an appropriate NMR solvent is fundamentally guided by its physical and chemical properties. A solvent must not only dissolve the analyte but also be compatible with the NMR experiment itself. The table below summarizes the key properties of this compound and Methanol-d4.

PropertyThis compoundMethanol-d4Advantage for Polar Analytes
Chemical Formula DCOND₂CD₃ODN/A
Molar Mass 47.06 g/mol 36.07 g/mol N/A
Dielectric Constant (at 25°C) 111.0[1]32.7[2]This compound : The significantly higher dielectric constant indicates superior ability to dissolve highly polar and ionic compounds.
Dipole Moment 3.71 D[1]~1.7 DThis compound : The larger dipole moment contributes to its enhanced solvating power for polar molecules.
Boiling Point 210 °C (decomposes)[3]65 °C[2]This compound : A wider liquid range allows for variable temperature NMR studies over a broader scope.
Melting Point 2-3 °C[3]-98 °C[2]Methanol-d4 : A lower melting point is advantageous for studies at very low temperatures.
Viscosity (at 20°C) 3.76 cP0.59 cPMethanol-d4 : Lower viscosity can lead to sharper NMR signals due to faster molecular tumbling. However, the higher viscosity of formamide can be advantageous in slowing down exchange processes.
Hydrogen Bonding Strong H-bond donor and acceptor[1][4]Strong H-bond donor and acceptorThis compound : Its amide structure allows for the formation of very stable hydrogen bond networks, which can be crucial for solubilizing complex polar molecules like peptides and carbohydrates.[1][4]
Exchangeable Protons Yes (DCONH-d₂)Yes (CD₃OD)This compound : While it has exchangeable deuterons, its aprotic character and strong hydrogen-bonding can slow the exchange rate of analyte labile protons compared to the protic Methanol-d4.

The Critical Challenge of Labile Protons

A significant challenge in the NMR analysis of many polar analytes, including peptides, natural products, and metabolites, is the presence of labile protons in functional groups such as hydroxyls (-OH), amines (-NH₂), and amides (-CONH-). These protons can undergo chemical exchange with protons (or deuterons) in the solvent.

The Limitation of Methanol-d4

In a protic solvent like Methanol-d4, the hydroxyl deuteron (CD₃OD ) is readily available for exchange. This leads to a rapid exchange rate between the analyte's labile protons and the solvent's deuterons. The consequence in the ¹H NMR spectrum is often severe signal broadening, to the point where the signals of these labile protons become indistinguishable from the baseline or disappear entirely. This loss of information can be detrimental to structure elucidation and conformational analysis.

The this compound Advantage: Preserving Labile Proton Signals

This compound, while also capable of hydrogen bonding, offers a distinct advantage. As a highly polar aprotic solvent, the primary sites for deuterium exchange are the two deuterons on the nitrogen atom (DCOND₂ ). The rate of exchange between the analyte's labile protons and the deuterons of this compound is often significantly slower than in Methanol-d4. This is attributed to the different chemical nature of the amide group and the extensive hydrogen-bonding network that can stabilize the analyte's conformation.

This slower exchange rate on the NMR timescale means that the signals of -OH and -NH protons are more likely to be preserved as sharper, well-defined peaks. The ability to observe these signals is invaluable for:

  • Confirming the presence of specific functional groups.

  • Studying hydrogen bonding interactions , which are crucial for determining the three-dimensional structure of molecules like peptides and proteins.

  • Investigating tautomeric equilibria.

  • Gaining insights into reaction mechanisms.

Experimental Workflow and Methodologies

To ensure reproducible and high-quality NMR data, a standardized experimental workflow is essential. The following diagram and protocol outline the key steps for preparing a polar analyte for NMR analysis in this compound.

experimental_workflow Experimental Workflow for NMR Analysis in this compound cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis start Start: Polar Analyte dissolve Dissolve Analyte in this compound start->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D ¹H Spectrum lock_shim->acquire acquire_2d Acquire 2D NMR Spectra (e.g., COSY, HSQC) acquire->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process analyze Analyze and Interpret Data process->analyze end End: Structural Elucidation analyze->end solvent_choice Solvent Selection for Polar Analytes with Labile Protons cluster_yes Yes cluster_no No analyte Polar Analyte with Labile Protons (-OH, -NH) question Are Labile Proton Signals Critical for Analysis? analyte->question formamide Choose this compound question->formamide Yes methanol Methanol-d4 is a Viable Option question->methanol No reason_formamide Slower exchange rate preserves labile proton signals formamide->reason_formamide reason_methanol Good solubility for many polar compounds; lower viscosity methanol->reason_methanol

References

Formamide-d2: A Potential Alternative Solvent for Enhanced Metabolomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to an Unconventional Solvent's Potential in Metabolite Profiling

In the dynamic field of metabolomics, the choice of solvent is a critical parameter that dictates the breadth and quality of detectable metabolites. While a handful of deuterated solvents like D2O, methanol-d4, and chloroform-d have become the gold standard for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based studies, the quest for novel solvent systems that can unlock uncharted areas of the metabolome is perpetual. This guide introduces Formamide-d2 as a promising, yet underexplored, solvent for metabolomics, offering a comparative perspective on its potential benefits and outlining a roadmap for its validation.

Unveiling the Potential of this compound

Formamide (CH₃NO) is a highly polar, hygroscopic organic solvent with a high boiling point of 210.5°C and a high dielectric constant.[1] Its deuterated counterpart, this compound, shares these properties, making it a compelling candidate for the extraction and analysis of a wide range of metabolites, particularly those that are poorly soluble in conventional solvents.

Physicochemical Properties: A Comparative Overview

A solvent's performance in metabolomics is intrinsically linked to its physical and chemical characteristics. Here, we compare the key properties of this compound with commonly used metabolomics solvents.

PropertyThis compoundDeuterium Oxide (D2O)Methanol-d4Chloroform-d
Formula CD₃NOD₂OCD₄OCDCl₃
Molecular Weight 47.06 g/mol 20.03 g/mol 36.07 g/mol 120.38 g/mol
Boiling Point 210.5 °C101.4 °C65.2 °C61.2 °C
Density 1.133 g/cm³1.107 g/cm³0.888 g/cm³1.500 g/cm³
Dielectric Constant 84.080.433.04.8
Polarity HighHighHighLow
Miscibility with Water MiscibleMiscibleMiscibleImmiscible

Data compiled from various sources.

The high polarity and dielectric constant of this compound suggest its potential to efficiently extract and solubilize a broad spectrum of polar and ionic metabolites that may be missed when using less polar solvents. Its miscibility with water also allows for the creation of tunable solvent systems to target specific classes of metabolites.

A Proposed Workflow for Validation

The introduction of any new solvent into routine metabolomics workflows necessitates a rigorous validation process. The following diagram outlines a proposed experimental workflow for assessing the suitability of this compound as a solvent for metabolomics.

Validation_Workflow cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_evaluation Performance Evaluation Sample Biological Sample (e.g., cells, tissue, biofluid) F_d2 This compound Sample->F_d2 MeOH_d4 Methanol-d4 Sample->MeOH_d4 D2O D2O Sample->D2O NMR NMR Spectroscopy F_d2->NMR MS Mass Spectrometry F_d2->MS MeOH_d4->NMR MeOH_d4->MS D2O->NMR D2O->MS Spectral_Quality Spectral Quality (Resolution, Linewidth) NMR->Spectral_Quality Metabolite_Coverage Metabolite Coverage (Number and class of identified metabolites) NMR->Metabolite_Coverage Reproducibility Reproducibility (Intra- and inter-assay variability) NMR->Reproducibility Stability Metabolite Stability (Time-course analysis) NMR->Stability MS->Spectral_Quality MS->Metabolite_Coverage MS->Reproducibility MS->Stability

Caption: Proposed workflow for validating this compound as a metabolomics solvent.

Experimental Protocols: A Roadmap to Validation

To operationalize the proposed workflow, the following experimental protocols are suggested:

Sample Preparation and Metabolite Extraction
  • Objective: To compare the extraction efficiency of this compound with standard solvents.

  • Protocol:

    • Aliquot a homogenous biological sample (e.g., 10 mg of tissue, 1x10⁶ cells) into three separate tubes.

    • To each tube, add 1 mL of one of the following ice-cold deuterated solvents: this compound, Methanol-d4, or D2O.

    • Homogenize the samples using a bead beater or sonicator.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (metabolite extract) to a new tube for analysis.

NMR Spectroscopy Analysis
  • Objective: To assess the quality of NMR spectra and the number of detectable metabolites.

  • Protocol:

    • Transfer 600 µL of each metabolite extract into a 5 mm NMR tube.

    • Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Process the spectra using appropriate software for phasing, baseline correction, and referencing.

    • Compare the spectral resolution, signal-to-noise ratio, and the number of annotated peaks across the different solvent extracts.

Mass Spectrometry Analysis
  • Objective: To evaluate the metabolite coverage and compatibility with MS platforms.

  • Protocol:

    • Dilute the metabolite extracts 1:10 with a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.

    • Inject the samples onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

    • Acquire data in both positive and negative ionization modes.

    • Process the data using metabolomics software to identify and quantify metabolites.

    • Compare the number and classes of identified metabolites across the different solvent extracts.

Hypothetical Application: Probing Central Carbon Metabolism

The unique properties of this compound may prove advantageous for studying specific metabolic pathways rich in polar intermediates. For instance, in central carbon metabolism, many key metabolites are highly polar and can be challenging to retain and resolve using standard reversed-phase chromatography.

Central_Carbon_Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Simplified diagram of Central Carbon Metabolism.

The highly polar nature of this compound could potentially enhance the extraction and detection of the numerous phosphorylated intermediates in glycolysis and the charged organic acids of the TCA cycle, providing a more comprehensive view of this fundamental pathway.

Conclusion: A Call for Exploration

While this guide presents a theoretical framework for the validation and application of this compound in metabolomics, experimental data is paramount. The unique physicochemical properties of this compound position it as a solvent with the potential to expand the boundaries of the detectable metabolome. It is now incumbent upon the scientific community to empirically test this potential and determine its place in the ever-evolving toolkit of metabolomics research. The protocols and comparative data presented here offer a foundational roadmap for researchers, scientists, and drug development professionals to embark on this exploration.

References

A Comparative Guide to Formamide-d2 and Other Aprotic Polar Solvents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate experimental success. Aprotic polar solvents, characterized by their high dielectric constants and inability to donate protons, are indispensable in a myriad of applications, from organic synthesis to high-throughput screening. This guide provides an objective comparison of Formamide-d2 against other commonly used aprotic polar solvents, supported by physicochemical data and standardized experimental protocols.

This compound, the deuterated isotopologue of formamide, offers unique advantages, particularly in applications involving nuclear magnetic resonance (NMR) spectroscopy where it provides a polar, aprotic environment without introducing interfering proton signals.[1][2] This guide will benchmark its properties against those of prominent aprotic polar solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP).

Physicochemical Properties: A Quantitative Comparison

The fundamental physical and chemical properties of a solvent determine its behavior and suitability for specific applications. Key parameters include boiling point, which defines the viable temperature range of an experiment; the dielectric constant, which reflects the solvent's ability to solvate ions; and the dipole moment, indicating molecular polarity.[3][4]

PropertyThis compoundFormamideDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula DCONH₂CH₃NO(CH₃)₂SO(CH₃)₂NCHOCH₃CNC₅H₉NO
Molar Mass ( g/mol ) 47.0545.04[5]78.1373.0941.0599.13
Boiling Point (°C) ~211210.5[6]189[3]153[3]82[3]203[3]
Melting Point (°C) ~2.62.55[6][7]18.5-61-45-24
Density (g/cm³ at 20°C) ~1.131.133[6]1.100[3]0.95[3]0.776[3]1.028[3]
Dielectric Constant (ε) ~111111 (at 20°C)[8]46.7[3]36.7[3]38.3[3]32.3[3]
Dipole Moment (D) ~3.713.71[8]3.96[3]3.86[3]3.20[3]4.09[3]
Viscosity (mPa·s at 20°C) ~3.763.764[9]2.140.920.371.67

Note: Properties for this compound are estimated to be very similar to non-deuterated Formamide. Specific experimental values for the deuterated species are less commonly published.

Performance in Key Applications

The utility of a solvent is best measured by its performance in practical applications. In drug development, a primary benchmark is the ability to dissolve a wide range of Active Pharmaceutical Ingredients (APIs). For applications in molecular biology, its role in denaturing and stabilizing nucleic acids is paramount.[10]

Benchmarking Solvent Efficacy in Drug Discovery

Aprotic polar solvents are workhorses in drug discovery, used for compound storage, screening, and initial formulation development. Their high polarity allows them to dissolve a broad spectrum of organic molecules.[4][11] A key experiment to benchmark performance is determining the equilibrium solubility of a model API.

Below is a generalized workflow for assessing solvent performance in API solubilization.

G Experimental Workflow: API Solubility Benchmarking cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_api Weigh Excess API prep_solvent Add Known Volume of Solvent prep_api->prep_solvent prep_vial Combine in Vial prep_solvent->prep_vial equilibrate Agitate at Constant Temperature (e.g., 24h) prep_vial->equilibrate settle Settle & Filter (0.45 µm Syringe Filter) equilibrate->settle dilute Dilute Sample settle->dilute hplc Analyze via HPLC/UV-Vis dilute->hplc calculate Calculate Equilibrium Solubility (mg/mL) hplc->calculate G Solvent Selection Logic for Sₙ2 Reactions start Reaction Type: Sₙ2 Substitution q1 Is a strong, anionic nucleophile used? start->q1 a1_yes Maximize Nucleophile Reactivity q1->a1_yes Yes a1_no Solvent choice less critical for nucleophile reactivity q1->a1_no No q2 Avoid Hydrogen Bonding with Nucleophile? a1_yes->q2 a2_yes Select Aprotic Solvent q2->a2_yes Yes a2_no Protic Solvent may be acceptable but can slow reaction q2->a2_no No conclusion Conclusion: Polar Aprotic Solvents (e.g., Formamide, DMSO, DMF) are ideal for Sₙ2 Reactions a2_yes->conclusion

References

Formamide-d2 Purity Assessment for qNMR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy in quantitative Nuclear Magnetic Resonance (qNMR) studies, the choice of deuterated solvent is paramount. This guide provides a comprehensive comparison of formamide-d2 with other common deuterated solvents for purity assessment, supported by experimental protocols and data-driven insights.

This compound presents a valuable option for qNMR analysis, particularly for polar analytes that are sparingly soluble in other common deuterated solvents. Its high polarity and hydrogen bonding capabilities can be advantageous for specific applications. However, a thorough understanding of its properties in comparison to established alternatives like deuterium oxide (D2O) and dimethyl sulfoxide-d6 (DMSO-d6) is crucial for optimal experimental design and data interpretation.

Comparative Analysis of Deuterated Solvents for qNMR

The selection of an appropriate deuterated solvent is a critical first step in qNMR analysis.[1] The ideal solvent should completely dissolve the analyte and the internal standard, have minimal signal overlap with the signals of interest, and be chemically inert under the experimental conditions.[2][3] The quality of the deuterated solvent itself is also a crucial factor, as impurities can interfere with accurate quantification.

Here, we compare the key properties of this compound with D2O and DMSO-d6, two of the most widely used solvents in qNMR.

PropertyThis compoundDeuterium Oxide (D2O)Dimethyl Sulfoxide-d6 (DMSO-d6)
Polarity HighHighHigh
Viscosity HighLowModerate
Hygroscopicity High[4]HighHigh[1]
Boiling Point 210 °C (non-deuterated)[2]101.4 °C[5]189 °C[5]
Residual ¹H Signal (ppm) ~7.9 (amide), ~6.3 (amide)~4.79~2.50[5]
Key Advantages Excellent solvent for highly polar and insoluble compounds.Non-viscous, readily available, well-characterized.Excellent solvent for a wide range of organic compounds, thermally stable.
Potential Disadvantages High viscosity can lead to broader lines. Hygroscopic nature requires careful handling. Potential for amide proton exchange.Limited solubility for non-polar compounds.Residual water peak can be significant. More viscous than D2O.

Impact of Solvent Properties on qNMR Performance

The physical and chemical properties of the deuterated solvent directly influence the quality and accuracy of qNMR data.

  • Viscosity: High viscosity, as seen with formamide, can lead to broader NMR signals, which may reduce signal-to-noise and complicate accurate integration.[3] For highly viscous samples, acquiring spectra at elevated temperatures can help to reduce line broadening.[3]

  • Hygroscopicity: Formamide, D2O, and DMSO-d6 are all hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][4] Water contamination can introduce a significant interfering signal and affect the overall accuracy of the measurement. Therefore, proper storage and handling under an inert atmosphere are essential.[1]

  • Chemical Exchange: The amide protons of this compound can potentially exchange with labile protons on the analyte, which could complicate quantification. This is a crucial consideration when analyzing compounds with exchangeable protons.

Experimental Protocols

Achieving reliable and reproducible results in qNMR requires meticulous attention to experimental detail. The following protocols provide a general framework for the purity assessment of a substance using an internal standard.

I. Sample Preparation
  • Weighing: Accurately weigh a specific amount of the analyte and the internal standard into a clean, dry vial using a calibrated analytical balance. The use of an ultramicrobalance is recommended for high accuracy.[3]

  • Solvent Addition: Add a precise volume of high-purity deuterated solvent (e.g., this compound, D2O, or DMSO-d6) to the vial to dissolve both the analyte and the internal standard completely.

  • Transfer: Transfer the solution to a clean, dry NMR tube. The filling height should be consistent across all samples.

II. NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6]

  • Tuning and Shimming: Tune and shim the probe for each sample to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[7]

    • Pulse Angle: A 90° pulse angle is recommended for maximizing the signal in a single scan.[3]

    • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation and accurate integration.

    • Acquisition Time (aq): Use a sufficiently long acquisition time to ensure high digital resolution.

    • Number of Scans (ns): The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated, which is necessary for integration errors of less than 1%.[7]

III. Data Processing and Purity Calculation
  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the selected signals for the analyte and the internal standard. The integration region should encompass the entire signal.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:[7]

    Where:

    • P = Purity (in %)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • analyte = Analyte

    • IS = Internal Standard

Logical Workflow for qNMR Purity Assessment

The following diagram illustrates the logical workflow for performing a qNMR purity assessment experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Logical workflow for qNMR purity assessment.

Selection of Internal Standards

The choice of an internal standard is as critical as the choice of the deuterated solvent. An ideal internal standard should:

  • Be of high, certified purity.

  • Be chemically stable and not react with the analyte or the solvent.

  • Have simple, sharp signals that do not overlap with the analyte signals.[7]

  • Be soluble in the chosen deuterated solvent.

The following table provides a list of common internal standards suitable for use with the discussed deuterated solvents.

Internal StandardSuitable SolventsKey Characteristics
Maleic Acid D2O, DMSO-d6Simple singlet signal, highly pure.
Dimethyl Sulfone D2O, DMSO-d6, this compoundSharp singlet, thermally stable.
1,4-Dioxane D2O, this compoundSingle sharp peak, good solubility in polar solvents.
Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) D2OServes as both a chemical shift reference (0 ppm) and a quantitative standard.

Conclusion

This compound offers a valuable alternative for qNMR studies of highly polar analytes that are challenging to dissolve in more common deuterated solvents. However, its high viscosity and hygroscopicity necessitate careful experimental design and handling. For routine qNMR purity assessments, D2O and DMSO-d6 remain the solvents of choice due to their well-characterized properties and extensive application history. The selection of the most appropriate deuterated solvent and internal standard should always be based on the specific properties of the analyte and the goals of the quantitative analysis. By following rigorous experimental protocols, researchers can leverage the power of qNMR to achieve highly accurate and reliable purity assessments.

References

Comparative Study of Deuterated Formamides (d1, d2, d3)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of mono-deuterated (d1), di-deuterated (d2), and tri-deuterated (d3) formamides, simple amides that serve as fundamental models for understanding the impact of deuteration on molecular behavior. This document summarizes key physicochemical and spectroscopic data, outlines experimental protocols for their synthesis and analysis, and explores the underlying principles of the kinetic isotope effect relevant to their application in drug discovery.

Data Presentation: A Comparative Overview

Table 1: Physicochemical Properties of Deuterated Formamides

PropertyHCONH₂ (d0)DCONH₂ (d1)HCOND₂ (d2)DCOND₂ (d3)
Molecular Weight ( g/mol ) 45.0446.0547.0548.06
Boiling Point (°C) 210Data not availableData not available210
Melting Point (°C) 2.5Data not availableData not available2-3
Density (g/mL at 25°C) 1.133Data not availableData not available1.209

Table 2: Comparative Infrared (IR) Spectroscopy Data (Liquid State, cm⁻¹)

Vibrational ModeHCONH₂DCONH₂HCOND₂DCOND₂
NH₂ antisymm. stretch 3330333025052505
NH₂ symm. stretch 3190319023652365
CH stretch 2865216528652165
C=O stretch (Amide I) 1690168516651660
NH₂ scissoring (Amide II) 1605160511821182
CH in-plane bend 1391100913911009
CN stretch 1311132013001300
NH₂ rocking ~1100~1100~850~850
CH out-of-plane bend 10458601045860
NH₂ wagging 765765580580
NCO deformation 632628610605
NH₂ torsion ~550~550~400~400

Data synthesized from Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Formamide; HCONH2, HCOND2, DCONH2 and DCOND2. Bulletin of the Chemical Society of Japan, 33(10), 1359-1367.

Experimental Protocols

Synthesis of Deuterated Formamides

The synthesis of deuterated formamides can be achieved through several methods, primarily involving the exchange of protons with deuterium from a deuterium source.

General Protocol for N-Deuteration (d1 and d2):

A common method for preparing N-deuterated formamides involves the direct exchange of the amide protons with deuterium oxide (D₂O).

  • Materials: Formamide (HCONH₂), Deuterium Oxide (D₂O, 99.9 atom % D).

  • Procedure: a. Formamide is dissolved in an excess of D₂O. b. The mixture is stirred at room temperature for a specified period to allow for H/D exchange at the nitrogen atom. c. The excess D₂O and any remaining H₂O are removed under vacuum, typically using a rotary evaporator. d. To achieve higher levels of deuteration (for d2-formamide, HCOND₂), this process is repeated multiple times with fresh D₂O. The extent of deuteration can be monitored by NMR spectroscopy.

General Protocol for C-Deuteration (d1 and d3):

The synthesis of C-deuterated formamides is more complex and often involves the use of deuterated starting materials.

  • For DCONH₂: This can be synthesized starting from a C-deuterated formic acid (DCOOH) and reacting it with ammonia.

  • For DCOND₂: This would involve the use of C-deuterated formic acid (DCOOH) and a deuterated ammonia source (ND₃) or by performing N-deuteration on DCONH₂ as described above.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: The spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrational modes of the molecule. Deuteration leads to a shift in the vibrational frequencies of the C-D and N-D bonds compared to C-H and N-H bonds, respectively, which can be clearly observed in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: The deuterated formamide is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For deuterated samples, ²H (Deuterium) NMR can also be performed to confirm the position and extent of deuteration.

  • Analysis: The chemical shifts, coupling constants, and signal integrals are analyzed to confirm the structure and isotopic purity of the compound. In ¹H NMR, the absence of a signal at a particular position indicates successful deuteration at that site. In ¹³C NMR, the carbon attached to deuterium will show a characteristic splitting pattern (a triplet for a CD group).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Material (e.g., Formamide, D₂O) Reaction H/D Exchange or Deuterated Reagent Synthesis Start->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Product Deuterated Formamide (d1, d2, or d3) Purification->Product IR Infrared (IR) Spectroscopy Product->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Product->NMR MS Mass Spectrometry (MS) Product->MS Data Characterization Data IR->Data NMR->Data MS->Data

Caption: A generalized workflow for the synthesis and analysis of deuterated formamides.

kinetic_isotope_effect Ea' > Ea Rate(C-H) > Rate(C-D) cluster_energy_profile Reaction Energy Profile Reactant_H Reactant (C-H bond) Transition_State_H Transition State Reactant_H->Transition_State_H Activation Energy (Ea) Reactant_D Reactant (C-D bond) Transition_State_D Transition State Reactant_D->Transition_State_D Activation Energy (Ea') Product Product Transition_State_H->Product Transition_State_D->Product

A Comparative Guide to Formamide-d2 and Its Alternatives in Chemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate deuterated compounds is critical for achieving accurate and reliable experimental results. This guide provides an objective comparison of Formamide-d2 with its common alternatives, supported by experimental data and detailed protocols for key applications in chemistry.

This compound (DCONH₂), the deuterated analog of formamide, serves as a versatile reagent and solvent in various chemical applications, including as a deuterium source for isotopic labeling, a solvent for NMR spectroscopy, and a component in specialized chemical synthesis. Its unique properties, stemming from the replacement of the formyl proton with a deuterium atom, offer distinct advantages in specific experimental contexts. This guide will delve into a comparative analysis of this compound against other deuterated alternatives, presenting quantitative data to inform selection and experimental design.

Comparison of Physicochemical Properties

The choice of a deuterated solvent is often dictated by its physical and chemical properties. Below is a comparison of key properties of this compound and two common alternatives: Deuterium Oxide (D₂O) and N,N-Dimethylformamide-d7 (DMF-d7).

PropertyThis compound (DCONH₂)Deuterium Oxide (D₂O)N,N-Dimethylformamide-d7 (DMF-d7)
Molecular Weight ( g/mol ) 46.0520.0380.14[1]
Boiling Point (°C) 210101.4153[1]
Melting Point (°C) 2-33.8-61[1]
Density (g/mL at 20°C) ~1.141.1071.05[1]
¹H NMR Residual Peak (ppm) ~8.0 (broad singlet)4.79 (in D₂O)8.02, 2.92, 2.75 (in CDCl₃)
Solvent Type Polar aprotic/protic characterPolar proticPolar aprotic

Applications and Performance Comparison

Deuterium Source in Hydrogen-Deuterium Exchange (HDX) Reactions

This compound can serve as a deuterium source for labeling organic molecules through hydrogen-deuterium exchange (HDX), a technique widely used in mass spectrometry to study protein conformation and dynamics.[2][3] The efficiency of deuterium incorporation is a key performance metric.

Comparison of Deuterium Incorporation Efficiency:

While direct comparative studies are limited, the efficiency of this compound as a deuterium source can be inferred from its chemical properties and compared to the widely used D₂O. D₂O is the most common and cost-effective deuterium source for HDX.[4][5] Catalytic methods often employ D₂O for efficient deuteration of various functional groups.[6] this compound, with its labile deuterium on the formyl group, can also participate in exchange reactions, particularly at elevated temperatures or in the presence of catalysts.

Deuterium SourceTypical ApplicationAdvantagesDisadvantages
This compound Niche applications, potential for specific selectivityCan act as both solvent and deuterium sourceLess common, potentially lower deuterium incorporation efficiency compared to catalyzed D₂O methods
Deuterium Oxide (D₂O) Broad-spectrum HDX, protein structural analysisHigh deuterium availability, cost-effective, well-established protocolsRequires catalysts for non-labile protons
Deuterated Formic Acid Used in specific deuteration reactionsCan provide high deuterium incorporation in certain reactions[7][8]Corrosive, may not be suitable for all substrates

Experimental Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):

HDX_MS_Workflow cluster_sample_prep Sample Preparation cluster_exchange Deuterium Exchange cluster_quenching Quenching cluster_analysis Analysis Protein Protein Sample Incubation Incubation at controlled temperature and time Protein->Incubation Buffer Deuterated Buffer (e.g., D₂O-based) Buffer->Incubation Quench Quench Reaction (low pH and temperature) Incubation->Quench Digestion Proteolytic Digestion (e.g., Pepsin) Quench->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data Data Analysis LC_MS->Data

A simplified workflow for a typical bottom-up HDX-MS experiment.
Solvent for NMR Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming solvent signals in the ¹H spectrum.[3][9] The choice of solvent depends on the analyte's solubility and the desired spectral window.

Performance Comparison in NMR:

SolventKey AdvantagesKey Disadvantages
This compound Good for polar analytes, can be used to study hydrogen bondingResidual peak can be broad, higher viscosity
DMF-d7 Excellent solvent for a wide range of organic compounds, two distinct methyl signals can provide information on molecular dynamics[10]More complex residual spectrum, higher cost
DMSO-d6 High boiling point, good for poorly soluble compoundsAbsorbs atmospheric water, broad water peak can obscure signals
D₂O Ideal for water-soluble biomoleculesResidual HOD peak can be broad and shift with temperature and pH
Role in Prebiotic Chemistry and Chemical Synthesis

Formamide is a key molecule in theories of prebiotic chemistry, as it can be a source for the synthesis of nucleobases and other essential biomolecules.[11][12][13][14][15] Using this compound in these reactions can help elucidate reaction mechanisms through kinetic isotope effect studies and by tracking the deuterium label in the products.

Prebiotic Nucleobase Synthesis from Formamide:

The following diagram illustrates a simplified proposed pathway for the formation of purine from formamide, a process central to prebiotic chemistry research.[11][14]

Prebiotic_Synthesis Formamide Formamide HCN Hydrogen Cyanide (HCN) Formamide->HCN Dehydration Ammonia Ammonia (NH3) Formamide->Ammonia Decomposition Formamidine Formamidine HCN->Formamidine Ammonia->Formamidine AICN Aminoimidazole- carbonitrile (AICN) Formamidine->AICN Purine Purine AICN->Purine Cyclization

Simplified pathway of purine synthesis from formamide.

Detailed Experimental Protocols

Protocol 1: RNA Denaturation for Gel Electrophoresis using this compound

This protocol is adapted for the use of this compound to maintain a deuterated environment, which may be relevant for subsequent analysis where the presence of exchangeable protons is a concern.

Materials:

  • RNA sample

  • This compound

  • 10X MOPS buffer (deuterated if necessary)

  • Nuclease-free D₂O

  • Loading dye

Procedure:

  • In a nuclease-free microfuge tube, combine the following:

    • RNA sample (up to 8 µL)

    • Nuclease-free D₂O to a final volume of 8 µL

    • 2 µL of 10X MOPS buffer

    • 10 µL of this compound

  • Mix gently by pipetting.

  • Incubate the mixture at 65-70°C for 10-15 minutes to denature the RNA.[16]

  • Immediately place the tube on ice for at least 1 minute to prevent renaturation.

  • Add 2 µL of loading dye.

  • Load the entire sample onto a denaturing agarose gel.

Protocol 2: General Procedure for Deuteration of an Active Methylene Compound using this compound

This protocol provides a general guideline for using this compound as a deuterium source for labeling active methylene compounds, often requiring a basic catalyst.

Materials:

  • Active methylene compound (e.g., a β-keto ester)

  • This compound

  • Basic catalyst (e.g., Sodium methoxide)

  • Anhydrous, aprotic solvent (e.g., THF)

Procedure:

  • Dissolve the active methylene compound (1 equivalent) in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

  • Add the basic catalyst (catalytic amount, e.g., 0.1 equivalents).

  • Add this compound (used as both solvent and deuterium source, in excess).

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by ¹H NMR spectroscopy by observing the disappearance of the active methylene proton signal.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding D₂O.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Conclusion

This compound is a valuable tool in the chemist's arsenal, offering specific advantages as a deuterium source and a specialized solvent. While D₂O remains the most common and economical choice for general hydrogen-deuterium exchange, this compound provides a unique environment for studying polar molecules and can participate in specific labeling reactions. For NMR spectroscopy, the choice between this compound, DMF-d7, and other deuterated solvents will depend on the specific solubility requirements of the analyte and the desired spectral clarity. By understanding the comparative performance and utilizing the detailed protocols provided in this guide, researchers can make informed decisions to optimize their experimental outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for Formamide-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of formamide-d2 in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound, a deuterated form of formamide, is a suspected carcinogen and reproductive toxin, necessitating careful management of its use and disposal.[1][2][3]

Key Physical and Chemical Properties

Understanding the properties of formamide is crucial for safe handling. As this compound is an isotopic variant, its properties are comparable to that of standard formamide.

PropertyValueSource
Appearance Clear Liquid[4]
Odor Ammonia-like[4]
Melting Point/Range 2 - 3 °C / 35.6 - 37.4 °F[4][5]
Boiling Point/Range 210 °C / 410 °F[4][5]
Flash Point 175 °C / 347 °F[4]
Density 1.133 - 1.134 g/cm³ at 25 °C[4][5]
Solubility Miscible in water[4]
Autoignition Temperature 500 °C / 932 °F[4]

Experimental Protocols for Safe Disposal

The following protocols outline the step-by-step procedures for the safe disposal of this compound waste, including contaminated materials.

Waste Collection
  • Container Selection : Use a dedicated, sealable, and airtight waste container compatible with this compound.[6] The container should be clearly labeled as "Hazardous Waste" and specify "this compound".

  • Segregation : Do not mix this compound waste with other chemical waste streams.[6] It should be collected in its pure form or in solutions.[6]

  • Labeling : Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2][6]

  • Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and certain metals like brass and lead.[1][6] The storage area should be within a certified laboratory chemical fume hood.[6]

Disposal of Contaminated Materials
  • Solid Waste : Gloves, kimwipes, and other solid materials contaminated with this compound must be disposed of as hazardous waste.[2] Place these items in a separate, impervious container that is also clearly labeled as hazardous waste containing this compound.[2]

  • Empty Containers : Empty containers that once held this compound must also be treated as hazardous waste and properly labeled.[2] Residue in empty containers can still pose a risk.[1]

Spill Management

In the event of a this compound spill, the following procedures should be followed:

  • Evacuation and Ventilation : For large spills, immediately evacuate the area and ensure adequate ventilation.[1][7] If the spill is outside a fume hood, secure the area and contact the Environmental Health & Safety (EHS) office.[6]

  • Personal Protective Equipment (PPE) : For small, manageable spills (cleanable within 10 minutes) by trained personnel, appropriate PPE is mandatory. This includes nitrile gloves, chemical splash goggles, and a fully-buttoned lab coat.[6] A respirator may be necessary depending on the spill's size and location.[6][7]

  • Containment and Cleanup :

    • Absorb the spill using an inert, dry material such as sand, diatomaceous earth, or a universal binding agent.[1][6][8]

    • Place the absorbent material into a suitable, sealable container for disposal as hazardous waste.[6][7]

    • Clean the contaminated surface with plenty of water.[1]

  • Reporting : All spills and exposures must be reported to the Principal Investigator or supervisor as soon as possible.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FormamideD2_Disposal_Workflow This compound Disposal Workflow cluster_start cluster_waste_type Identify Waste Type cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generation liquid_waste Liquid Waste (Pure or Solution) start->liquid_waste solid_waste Contaminated Solid Waste (Gloves, Wipes) start->solid_waste empty_container Empty Container start->empty_container collect_liquid Collect in Labeled, Airtight Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Impervious Container solid_waste->collect_solid label_empty Label as Hazardous Waste empty_container->label_empty store_waste Store in Designated, Ventilated Area (Fume Hood) collect_liquid->store_waste collect_solid->store_waste label_empty->store_waste request_pickup Request Hazardous Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

First Aid Procedures

In case of exposure to this compound, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[6]

  • Skin Contact : Flush the affected skin with plenty of water for at least 15 minutes.[6] Remove contaminated clothing and seek medical attention.[6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1][7]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.[4][5][7]

References

Personal protective equipment for handling Formamide-d2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Formamide-d2

This guide provides critical safety and logistical information for the handling and disposal of this compound, a deuterated form of formamide used by researchers, scientists, and drug development professionals. The safety protocols for this compound are analogous to those for formamide. Formamide is classified as a reproductive toxin, a suspected carcinogen, and an irritant to the eyes, skin, and mucous membranes[1][2][3]. Adherence to these procedural guidelines is essential for ensuring laboratory safety.

Quantitative Exposure Limits and Physicochemical Properties

For quick reference, the following table summarizes the occupational exposure limits and key physical and chemical properties of formamide.

ParameterValueSource
Occupational Exposure Limits
NIOSH RELTWA 10 ppm (15 mg/m³) [skin][4]
ACGIH TLVTWA 10 ppm [skin][1][5]
OSHA PELTWA 20 ppm, STEL 30 ppm[1]
Physicochemical Properties
Molecular FormulaCH₃NO[6][7]
Molecular Weight45.04 g/mol [6][7]
Boiling Point210 °C / 410 °F[6][7][8]
Melting Point2 - 3 °C / 35.6 - 37.4 °F[6][8]
Flash Point154 °C / 309 °F (closed cup)[7]
Specific Gravity1.133[8]
Vapor Pressure0.08 mbar @ 20 °C[8]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure. The following PPE is mandatory when handling this compound.

  • Hand Protection : Chemical-resistant gloves must be worn at all times[9]. Nitrile rubber gloves are generally sufficient[1]. For incidental contact, a minimum thickness of 0.11 mm is recommended, while 0.2 mm is advised for full contact[10]. Always check the manufacturer's glove compatibility chart for specific breakthrough times[3].

  • Eye and Face Protection : At a minimum, properly fitting safety glasses are required[2][10]. If there is a splash hazard, chemical splash goggles must be worn[2][10]. A face shield may be necessary for operations with a significant splash risk[1][10].

  • Skin and Body Protection : A lab coat must be worn, with sleeves of sufficient length to prevent skin exposure[2]. Wear long pants and closed-toe shoes to ensure no skin is exposed between the shoe and ankle[2][10].

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to avoid inhaling vapors[1][3][10]. If ventilation is inadequate, a respirator appropriate for organic vapors should be used[9].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety.

Handling and Storage Protocol
  • Training : Before working with this compound, all personnel must receive training on its specific hazards and the procedures outlined in this guide[1][10].

  • Engineering Controls : Always handle this compound inside a properly functioning and certified chemical fume hood[1][3][10]. An eyewash station and safety shower must be readily accessible[1].

  • Administrative Controls : Do not work alone when handling this chemical; implement the buddy system[10]. Purchase only the amount of material needed for your experiment to minimize storage[10].

  • Safe Handling : Avoid contact with skin, eyes, and inhalation of vapors[2]. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, bases, iodine, and sulfur trioxide[1][3].

  • Storage : Store containers in a cool, dry, and well-ventilated area, tightly closed[1][3]. The storage location should be a designated and secured area, away from direct sunlight and heat[3].

Waste Disposal Protocol
  • Waste Collection : Collect all this compound waste, including contaminated solutions, gloves, and wipes, in a dedicated, airtight, and properly labeled hazardous waste container[1][3].

  • Container Labeling : Affix a completed hazardous waste label to the container[1][10].

  • Storage of Waste : Store the waste container in a secondary containment bin within a designated area inside a fume hood[1].

  • Empty Containers : Empty containers that once held this compound must also be disposed of as hazardous waste, as they may retain product residue[9][10].

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department for waste pickup[1][10].

Experimental Protocol: Spill Management

In the event of a spill, follow these steps precisely.

  • Assess the Situation : Determine the extent of the spill. If the spill is large (>1 L), involves a fire, or you have not been trained for cleanup, evacuate the area immediately.

  • Evacuate and Alert : Evacuate all non-essential personnel from the spill area[1][2]. Alert others in the laboratory and your supervisor.

  • Secure the Area : Restrict access to the contaminated area[2]. Remove all sources of ignition[1].

  • Don PPE : Before attempting to clean the spill, put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, splash goggles, a face shield, and a lab coat[1][9].

  • Contain the Spill : If possible, confine the spill to a small area using an inert absorbent material or a spill kit[1][2].

  • Absorb the Spill : Absorb the spilled liquid with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent)[1][3].

  • Clean the Area : Carefully collect the absorbent material and place it into a sealable, airtight waste container for disposal as hazardous waste[3].

  • Decontaminate : Wipe the contaminated surface with plenty of water to finish the cleaning process[1].

  • Dispose of Waste : Double bag all contaminated materials, including gloves and wipes, in clear plastic bags, label them as hazardous waste, and arrange for disposal through EHS[2].

  • Report the Incident : Report the spill and any potential exposure to your supervisor and EHS as soon as possible[3].

First Aid for Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open[2][3]. Seek immediate medical attention[1][2].

  • Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water and mild soap for at least 15 minutes[1][2]. Seek medical attention[1].

  • Inhalation : Move the victim to fresh air immediately[1]. If breathing is difficult, administer oxygen. Seek medical attention[1].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately[1][8].

This compound Spill Response Workflowdot

G cluster_assessment Initial Response cluster_major Major Spill (>1L or Untrained) cluster_minor Minor Spill (<1L & Trained) cluster_final Final Steps Spill This compound Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Evacuate Evacuate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Minor Alert_EHS Alert EHS/Emergency Services Evacuate->Alert_EHS Report Report Incident to Supervisor Alert_EHS->Report Contain Contain Spill with Inert Absorbent Don_PPE->Contain Cleanup Collect & Bag Waste Contain->Cleanup Decontaminate Decontaminate Surface Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.